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  • Product: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 733742-71-7

Core Science & Biosynthesis

Foundational

Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 733742-71-7): A Comprehensive Technical Guide

Executive Summary In modern pharmaceutical process development and medicinal chemistry, conformationally restricted scaffolds are critical for enhancing target binding affinity and metabolic stability. Trans-2-(3-Methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process development and medicinal chemistry, conformationally restricted scaffolds are critical for enhancing target binding affinity and metabolic stability. Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-71-7) is a highly specialized γ -keto acid derivative that serves as a versatile building block[1][2]. Characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid in a trans relationship, this compound offers a rigid framework with precisely defined vectors for functionalization.

This whitepaper provides an authoritative guide on the physicochemical profiling, mechanistic synthesis, structural dynamics, and analytical validation of this critical intermediate, designed for researchers and drug development professionals.

Physicochemical Profiling

The dual functionality of a γ -keto acid—comprising an electrophilic ketone and a nucleophilic/acidic carboxylate—imparts diverse reactivity[3]. The trans stereochemistry ensures that the bulky 3-methylbenzoyl and carboxylic acid groups adopt a thermodynamically favored diequatorial conformation, minimizing 1,3-diaxial steric clashes.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
Chemical Name trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acidIUPAC Nomenclature
CAS Registry Number 733742-71-7Chemical Databases[1][2]
Molecular Formula C15H18O3Structural Analysis[4]
Molecular Weight 246.31 g/mol Computed[1]
Stereochemistry trans (1R,2R / 1S,2S racemate)NMR / Crystallography[5]
Related Isomer cis isomer (CAS: 733742-60-4)Registry Data[6]

Note: In the solid state, related 2-aroylcyclohexanecarboxylic acids exist as dimers held together by intermolecular hydrogen bonds between the carboxylic acid groups, while the ketone carbonyl remains unassociated[5].

Retrosynthetic Analysis & Mechanistic Synthesis

The most efficient and scalable route to synthesize trans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid relies on the nucleophilic acyl substitution of a cyclic anhydride by a Grignard reagent.

Synthesis Workflow

SynthesisWorkflow A trans-Cyclohexane-1,2- dicarboxylic anhydride C Nucleophilic Acyl Substitution (Anhydrous THF, -20°C) A->C B 3-Methylphenylmagnesium bromide (Grignard Reagent) B->C D Magnesium Carboxylate Intermediate C->D Ring Opening E Acidic Quench (1M HCl) D->E F trans-2-(3-Methylbenzoyl) cyclohexane-1-carboxylic acid E->F Protonation

Fig 1: Grignard-mediated ring-opening synthesis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific operational choices grounded in mechanistic causality to ensure high yield and stereochemical integrity.

Step 1: Preparation of the Grignard Reagent

  • Action: Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of iodine to activate the magnesium. Dropwise add 3-bromotoluene (1.0 eq) while maintaining a gentle reflux.

  • Causality: THF is strictly required over non-polar solvents because its ether oxygens coordinate to the electropositive magnesium center, stabilizing the Grignard complex. Iodine cleans the magnesium oxide passivation layer, ensuring reliable initiation.

Step 2: Cryogenic Nucleophilic Addition

  • Action: Dissolve trans-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous THF and cool the reactor to -20 °C. Add the 3-methylphenylmagnesium bromide solution dropwise over 2 hours.

  • Causality: The cyclic anhydride is highly electrophilic. Maintaining cryogenic temperatures (-20 °C) is a critical control parameter; it prevents the newly formed ketone from undergoing a secondary nucleophilic attack by the Grignard reagent, which would yield an undesired tertiary alcohol impurity.

Step 3: Acidic Quench and Phase Separation

  • Action: Quench the reaction mixture by slowly pouring it into a vigorously stirred solution of cold 1M HCl. Extract the aqueous layer with ethyl acetate.

  • Causality: The acidic quench serves a dual purpose. It protonates the magnesium carboxylate intermediate to yield the free γ -keto acid, and it breaks down unreacted Grignard reagent. Furthermore, it solubilizes the magnesium salts into the aqueous phase, self-validating the extraction process by preventing emulsion formation.

Step 4: Crystallization and Purification

  • Action: Concentrate the organic layer and recrystallize the crude product from an ethyl acetate/hexanes mixture.

  • Causality: Recrystallization exploits the differential solubility of the trans isomer compared to potential cis epimers (CAS: 733742-60-4)[6] or unreacted starting materials, ensuring high diastereomeric purity.

Structural Dynamics & Reactivity Pathways

The γ -keto acid structural motif is highly prized in medicinal chemistry because it can be selectively manipulated at either the ketone or the carboxylic acid vector without requiring extensive protecting group strategies[3].

Downstream Reactivity Diagram

ReactivityPathways Core trans-2-(3-Methylbenzoyl) cyclohexane-1-carboxylic acid Red Ketone Reduction (NaBH4) Core->Red Amide Amidation (Coupling Agents) Core->Amide Cyclo Cyclization (Dehydration) Core->Cyclo Prod1 Hydroxy Acid Derivatives Red->Prod1 Prod2 Aroylcyclohexane Carboxamides Amide->Prod2 Prod3 Bicyclic Lactones Cyclo->Prod3

Fig 2: Downstream reactivity pathways of the γ-keto acid core in pharmaceutical development.

Mechanistic Insights
  • Amidation: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides. The steric bulk of the adjacent cyclohexane ring requires highly reactive activated esters to ensure complete conversion.

  • Reduction & Lactonization: Reduction of the ketone yields a γ -hydroxy acid. Under acidic conditions, this intermediate spontaneously undergoes intramolecular cyclization to form a conformationally locked bicyclic lactone, a common pharmacophore in central nervous system (CNS) therapeutics[3][5].

Analytical Validation & Quality Control

To guarantee the integrity of CAS 733742-71-7 for downstream API synthesis, the following analytical self-validation framework must be applied:

  • High-Performance Liquid Chromatography (HPLC): Utilized to validate overall chemical purity. A reverse-phase C18 column with a gradient of water/acetonitrile (0.1% TFA) effectively separates the target compound from tertiary alcohol byproducts and unreacted anhydride.

  • Nuclear Magnetic Resonance (1H & 13C NMR): NMR is the definitive tool for stereochemical validation. In the 1H NMR spectrum, the coupling constants ( J -values) of the methine protons on the cyclohexane ring (C1 and C2) will exhibit characteristic axial-axial coupling (typically 10–12 Hz). This confirms the diequatorial substitution pattern inherent to the trans isomer, distinguishing it from the cis epimer[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operated in negative electrospray ionization (ESI-) mode, the compound readily loses a proton to yield the carboxylate anion, validating the molecular weight via the [M-H]⁻ peak at m/z 245.1[7].

References

  • "TRANS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID - NextSDS", NextSDS. URL: [Link]

  • "CIS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID - NextSDS", NextSDS. URL: [Link]

  • "Stock compounds-M250228 017", EOS Med Chem Blog. URL: [Link]

  • "2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601", PubChem. URL: [Link]

  • "(±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ-Keto Acid", Acta Crystallographica Section C. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Introduction trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a bifunctional organic molecule featuring a substituted benzoyl moiety attached to a cyclohexane carboxylic acid backbone. The trans stereochemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a bifunctional organic molecule featuring a substituted benzoyl moiety attached to a cyclohexane carboxylic acid backbone. The trans stereochemistry of the 1,2-disubstituted cyclohexane ring imparts specific conformational constraints that influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is presented below:

Molecular Structure of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Due to the limited availability of experimental data for this specific molecule, a combination of data from structurally similar compounds and computational prediction tools are employed to provide an estimated profile of its physicochemical properties. These values serve as a valuable starting point for experimental design and interpretation.

PropertyPredicted/Analogous ValueMethod of Estimation/Analog
Molecular Formula C₁₅H₁₈O₃-
Molecular Weight 246.30 g/mol Based on the molecular formula of the 4-methylbenzoyl analog[1].
Melting Point ~145-155 °CAnalogous to trans-2-Benzoylcyclohexane-1-carboxylic acid (149-151 °C)[2].
Boiling Point > 300 °C (decomposes)General characteristic of similar aromatic carboxylic acids.
Aqueous Solubility LowExpected due to the nonpolar benzoyl and cyclohexane groups.
pKa ~4.5 - 5.5Typical range for carboxylic acids.
Appearance White to off-white solidBased on the appearance of similar cyclohexanecarboxylic acid derivatives.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for the determination of the key physicochemical properties of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. The described methods are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad and depressed range indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.

  • Accurate Determination: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the sample is completely liquid are recorded as the melting range.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation: Finely powder and load capillary tube B Place in Melting Point Apparatus A->B C Rapid Heating: Determine approximate melting range B->C Optional D Slow Heating: 1-2 °C/min near melting point B->D C->B E Record Melting Range: First liquid to complete liquefaction D->E

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess of the solid compound is added to a known volume of purified water in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Sample Collection: A clear aliquot of the supernatant is carefully removed.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

Diagram of the Shake-Flask Solubility Workflow

SolubilityWorkflow A Add excess solid to water B Equilibrate with agitation (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Quantify concentration by HPLC D->E

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a precise method for pKa determination.[2][3][4]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known mass of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Diagram of the Potentiometric Titration Workflow

pKaWorkflow A Dissolve known mass of compound B Titrate with standardized strong base A->B C Record pH after each addition B->C D Plot titration curve (pH vs. volume) C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylbenzoyl group, the methine protons of the cyclohexane ring, and the broad signal of the carboxylic acid proton. The chemical shifts and coupling patterns of the cyclohexane protons will be indicative of the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • A sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).

  • A C=O stretch for the benzoyl ketone (~1680-1700 cm⁻¹).

  • C-H stretches for the aromatic and aliphatic portions of the molecule.

Safety and Handling

While specific toxicity data for trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds like cyclohexanecarboxylic acid, it may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. The combination of predicted values, detailed experimental protocols, and spectroscopic characterization guidance offers a robust starting point for researchers in various scientific disciplines. The emphasis on the rationale behind experimental choices and the inclusion of workflow diagrams are intended to facilitate the generation of high-quality, reproducible data, which is essential for advancing research and development efforts.

References

  • Mansfield, K. D., et al. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints.
  • Longdom Publishing. (2023, December 8). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Organic Chemistry: Current Research.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

Sources

Foundational

Comprehensive ¹H NMR Analysis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid: Structural Elucidation and Stereochemical Validation

Executive Summary trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized cycloalkane derivative that serves as a critical building block and intermediate in pharmaceutical synthesis. For drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized cycloalkane derivative that serves as a critical building block and intermediate in pharmaceutical synthesis. For drug development professionals, validating the relative stereochemistry of the cyclohexane substituents (cis vs. trans) is paramount, as the three-dimensional conformation directly dictates receptor binding affinity and downstream biological activity.

This technical guide provides an in-depth dissection of the ¹H NMR spectrum for the trans isomer. By bridging theoretical conformational analysis with empirical spectral data, we establish a self-validating framework for stereochemical assignment using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical & Conformational Dynamics

Before analyzing the spectrum, one must understand the causality behind the chemical shifts and coupling constants. The cyclohexane ring is not a flat hexagon; it rapidly interconverts between chair conformations.

In trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, the two bulky substituents—the carboxylic acid (-COOH) at C1 and the 3-methylbenzoyl group at C2—are positioned on opposite faces of the ring. To minimize severe 1,3-diaxial steric clashes, the molecule overwhelmingly favors the diequatorial conformation . Consequently, the protons attached to C1 (H-1) and C2 (H-2) are forced into axial positions . This creates a trans-diaxial relationship between H-1 and H-2, which is the foundational geometric feature that will be proven by the ¹H NMR coupling constants[1].

¹H NMR Spectral Dissection

The following table summarizes the anticipated ¹H NMR data (acquired at 400 MHz in CDCl₃), extrapolated from the highly homologous unsubstituted trans-2-benzoylcyclohexanecarboxylic acid scaffold[2],[3], adjusted for the meta-methyl aromatic substitution.

Quantitative Data Summary
Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-COOH 11.55br s-1HAcidic proton (hydrogen-bonded)
H-2', H-6' 7.70 – 7.80m-2HAromatic (ortho to C=O)
H-4', H-5' 7.30 – 7.40m-2HAromatic (meta/para to C=O)
H-2 3.52dt3.2, 12.41HCyclohexane methine (α to C=O)
H-1 2.91dt3.6, 12.01HCyclohexane methine (α to COOH)
Ar-CH₃ 2.40s-3HAromatic methyl group
Cy-CH₂ (eq) 2.00 – 2.25m-2HCyclohexane equatorial protons
Cy-CH₂ 1.75 – 1.90m-2HCyclohexane methylene protons
Cy-CH₂ (ax) 1.15 – 1.50m-4HCyclohexane axial protons
The Aromatic Region: 3-Methylbenzoyl Signature

The 3-methylbenzoyl group presents a classic 1,3-disubstituted benzene splitting pattern. The highly electronegative and anisotropic carbonyl group strongly deshields the ortho protons (H-2' and H-6'), pushing their resonance downfield to ~7.75 ppm[1]. Because H-2' is isolated between the carbonyl and the methyl group, it typically appears as a narrow multiplet or broad singlet, while H-6' appears as a doublet. The meta and para protons (H-4' and H-5') are less affected by the carbonyl's deshielding cone and resonate upfield around 7.35 ppm. The aromatic methyl group appears as a sharp, heavily integrated singlet at 2.40 ppm.

The Aliphatic Core: Stereochemical Proof via the Karplus Equation

The signals for H-1 and H-2 are the diagnostic keys to the molecule's stereochemistry.

  • Chemical Shift Causality: H-2 (3.52 ppm) is shifted significantly further downfield than H-1 (2.91 ppm)[2]. This is due to the stronger anisotropic deshielding effect of the adjacent ketone carbonyl compared to the carboxylic acid group.

  • Multiplicity and Coupling: Both protons appear as a doublet of triplets (dt). The critical metric is the large primary coupling constant (J ≈ 12.0 – 12.4 Hz)[2]. According to the Karplus equation , which correlates the ³J-coupling constant with the dihedral angle between vicinal protons[4], a coupling constant of >10 Hz is definitive proof of a dihedral angle near 180°. This mathematically validates that H-1 and H-2 are trans-diaxial, confirming that the bulky substituents are diequatorial and the molecule is the trans diastereomer[1]. The smaller coupling constants (~3.2 - 3.6 Hz) arise from axial-equatorial interactions with the adjacent methylene protons on the ring.

The Carboxylic Acid & Cyclohexane Envelope

The carboxylic acid proton appears as a broad singlet far downfield (11.55 ppm)[2]. Its broadness and exact shift are highly concentration- and temperature-dependent due to rapid intermolecular hydrogen bonding and chemical exchange. The remaining eight cyclohexane protons form a complex, overlapping multiplet envelope between 1.15 and 2.25 ppm, with the axial protons generally resonating upfield of their equatorial counterparts due to anisotropic shielding from the ring's C-C bonds.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that can withstand peer review or regulatory scrutiny, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the highly purified trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: Ensure the CDCl₃ is stored over molecular sieves to prevent water contamination, which would obscure the -COOH signal.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Perform automated or manual gradient shimming (Z1 to Z5) to ensure the TMS peak has a full width at half maximum (FWHM) of < 1.0 Hz.

Step 3: Pulse Sequence and Acquisition

  • Select a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems).

  • Set the temperature to 298 K.

  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. This ensures complete longitudinal relaxation (T₁) of all protons, guaranteeing that the integration values accurately reflect the relative proton counts.

  • Acquire 16 to 32 scans to achieve a high signal-to-noise ratio (>100:1 for the methine signals).

Data Processing & Validation Workflow

The logical progression from raw Free Induction Decay (FID) data to a validated stereochemical assignment is mapped below.

NMR_Workflow Sample 1. Sample Preparation (15-20 mg in CDCl3, 298K) Acq 2. Data Acquisition (400/600 MHz, ns=16, d1=2s) Sample->Acq FID 3. FID Processing (Apodization, Zero-filling, FT) Acq->FID Phase 4. Phase & Baseline Correction (0th/1st order) FID->Phase Peak 5. Peak Picking & Integration (TMS reference) Phase->Peak Multiplet 6. Multiplet Analysis (Karplus Eq. J-coupling extraction) Peak->Multiplet Stereo 7. Stereochemical Assignment (trans-diaxial validation) Multiplet->Stereo

Caption: Step-by-step NMR data processing workflow for stereochemical validation.

References

  • Wang, Z., Zhu, L., Yin, F., Su, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 134(9), 4258-4263.[Link]

  • Wikipedia Contributors. (n.d.). Karplus equation. Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. LibreTexts.[Link]

Sources

Exploratory

13C NMR Characterization of Substituted Benzoylcyclohexanes: Structural Elucidation, Tautomerism, and Conformational Dynamics

Abstract Substituted benzoylcyclohexanes, particularly the 2-benzoylcyclohexane-1,3-dione derivatives, represent a privileged class of chemical scaffolds. They are the structural foundation for critical agrochemicals (e....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Substituted benzoylcyclohexanes, particularly the 2-benzoylcyclohexane-1,3-dione derivatives, represent a privileged class of chemical scaffolds. They are the structural foundation for critical agrochemicals (e.g., HPPD inhibitor herbicides like 1) and life-saving pharmaceuticals (e.g., NTBC for hereditary tyrosinemia type I)[1]. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the premier analytical technique for elucidating their complex structural features. This whitepaper provides an in-depth technical guide to the 13C NMR characterization of these molecules, detailing spectral signatures, quantitative acquisition protocols, and the physical chemistry driving their tautomeric and conformational behavior.

Introduction to the Benzoylcyclohexane Scaffold

The core structure of a substituted benzoylcyclohexane consists of a cyclohexane ring conjugated to a benzoyl moiety. The introduction of carbonyl groups on the cyclohexane ring (forming 1,3-diones) introduces profound chemical complexity, most notably rapid keto-enol tautomerism[2].

Understanding the exact tautomeric state of these molecules is not merely an academic exercise; it is a critical drug development parameter. The tautomeric equilibrium directly correlates with the molecule's ability to chelate metal ions (like Fe2+) in the active site of target enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. 13C NMR provides atomic-level resolution of these states, allowing researchers to distinguish between highly deshielded ketone carbons and relatively shielded enol carbons.

13C NMR Spectral Signatures and Chemical Shifts

The 13C NMR spectrum of a substituted benzoylcyclohexane is highly diagnostic and can be segmented into three primary regions:

  • Carbonyl and Enol Region (170–205 ppm): The exocyclic benzoyl carbonyl and the endocyclic cyclohexane ketones resonate in this extreme downfield region. In 1,3-dione systems, enolization causes a significant upfield shift. A pure ketone carbon typically appears near ~195-200 ppm, whereas an enolized carbon (C-OH) shifts upfield to ~170-176 ppm[3].

  • Aromatic Region (115–145 ppm): The phenyl ring carbons are highly sensitive to the substitution pattern. Electron-withdrawing groups (e.g., -NO2, -SO2Me) deshield the ipso and ortho carbons, pushing them further downfield, while electron-donating groups shield them.

  • Aliphatic Region (20–60 ppm): The cyclohexane methylene and methine carbons reside here. The chemical shifts are diagnostic of the ring's conformation and the axial/equatorial positioning of substituents due to the steric γ -gauche effect.

Table 1: Characteristic 13C NMR Chemical Shifts of Key Benzoylcyclohexane Derivatives (Data synthesized from empirical literature and solid-state characterizations)

CompoundState / SolventCarbonyl (C=O)Enol (C-OH)Aromatic (C-Ar)Aliphatic (C-Cy)
Benzoylcyclohexane [4]Solution (CDCl3)203.5 ppmN/A127.0 - 133.0 ppm25.0 - 45.0 ppm
2-Benzoylcyclohexane-1,3-dione [5]Solution (CDCl3)199.4 ppm170.1 ppm128.7 - 134.1 ppm21.4 - 36.8 ppm
Mesotrione (Form 3) [3]Solid State (CP/MAS)192.0 - 196.1 ppm172.4 - 176.5 ppm120.6 - 145.0 ppm20.0 - 40.0 ppm
Methodological Protocol: Quantitative 13C NMR for Tautomeric Analysis

Standard 13C NMR with continuous proton decoupling (e.g., WALTZ-16) is sufficient for routine structural confirmation. However, it is fundamentally inadequate for determining the relative concentrations of tautomers. This is due to the Nuclear Overhauser Effect (NOE), which disproportionately enhances the signal of protonated carbons over quaternary carbons (like carbonyls).

To achieve a self-validating, quantitative system, the following protocol must be employed to ensure signal integrals perfectly reflect molar ratios.

Step-by-Step Methodology: Quantitative Inverse Gated 13C NMR
  • Sample Preparation & Solvent Causality: Dissolve 30-50 mg of the analyte in 0.6 mL of a deuterated solvent.

    • Causality: Solvent choice dictates the observed tautomer. Use CDCl3 to observe the internally hydrogen-bonded endo-enol form (non-polar environment favors intramolecular H-bonds). Use DMSO-d6 to disrupt internal hydrogen bonds and observe solvent-stabilized exo-enol or keto forms[1].

  • Probe Tuning and 3D Shimming: Tune the NMR probe specifically to the 13C frequency. High magnetic field homogeneity (rigorous shimming) is critical to resolve closely spaced tautomeric signals that may be undergoing slow-to-intermediate exchange.

  • Pulse Sequence Selection: Select an inverse gated decoupling sequence (e.g., zgig on Bruker systems).

    • Causality: This sequence turns off the proton decoupler during the relaxation delay, preventing NOE buildup. Consequently, the resulting signal intensity is directly proportional to the number of carbon nuclei, allowing for true quantitation of the C=O vs. C-OH peaks.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to at least 5×T1​ (the longest longitudinal relaxation time of the carbons of interest). For quaternary carbonyls in benzoylcyclohexanes, T1​ can exceed 10 seconds; thus, a D1 of 50-60 seconds is mandatory to ensure complete magnetization recovery.

  • Variable Temperature (VT) NMR (Dynamic Assessment): If signals appear broadened due to intermediate chemical exchange between tautomers, lower the probe temperature (e.g., to -40 °C in DMF-d7)[1].

    • Causality: Cooling slows the chemical exchange rate relative to the NMR timescale, resolving the broad averaged peak into distinct, quantifiable peaks for each individual tautomer.

Advanced Characterization: Tautomerism and Conformational Dynamics

In 2-acylcyclohexane-1,3-diones, the molecule can theoretically exist in a triketo form, or various endo- and exo-enol forms. Both theoretical Density Functional Theory (DFT) calculations and experimental 13C NMR studies have demonstrated that the endo-tautomer overwhelmingly prevails in solution[1].

The chemical shift difference between C1 and C3 (the two endocyclic oxygen-bearing carbons) is a direct indicator of the tautomeric distribution. In a rapidly exchanging system at room temperature, a single averaged peak is observed. However, upon cooling, or when analyzed via3, the symmetry is broken, yielding distinct shifts for the C=O and C-OH carbons[3].

G A Sample Preparation (Solvent: CDCl3 vs DMSO-d6) B 13C NMR Acquisition (Inverse Gated Decoupling) A->B C Variable Temp (VT) NMR (Assess dynamic exchange) B->C D Signal Integration & Shift Analysis (C=O vs C-OH regions) C->D E Tautomeric Ratio Calculation (Keto vs Enol prevalence) D->E

Workflow for quantitative 13C NMR tautomeric analysis of benzoylcyclohexanes.

Case Study: Mesotrione and NTBC

Mesotrione and NTBC (nitisinone) are heavily studied via 13C NMR due to their commercial and clinical importance. When these compounds are placed in aqueous environments (D2O), their potassium salts dissociate completely. This complete dissociation leads to remarkably different 13C chemical shifts for the oxygen-bonded carbons compared to when they are complexed in organic solvents like DMSO[1].

Furthermore, solid-state 13C NMR is the gold standard for distinguishing between different crystalline polymorphs of these APIs. For example, Mesotrione Form 3 exhibits specific, diagnostic solid-state carbonyl peaks at 196.1, 192.6, and 192.0 ppm, which are used for definitive patent and regulatory validation[3].

Conclusion

The 13C NMR characterization of substituted benzoylcyclohexanes requires a nuanced understanding of NMR physics and organic physical chemistry. By employing quantitative inverse gated acquisition techniques and carefully manipulating solvent and temperature variables, researchers can accurately map the tautomeric and conformational landscapes of these vital pharmacophores. This rigorous analytical approach directly informs structure-activity relationship (SAR) models, ensuring higher fidelity in drug and agrochemical development pipelines.

References
  • ChemicalBook. "Benzoylcyclohexane(712-50-5) 13C NMR spectrum." 4

  • The Journal of Organic Chemistry - ACS Publications. "1H NMR, 13C NMR, and Computational DFT Studies of the Structure of 2-Acylcyclohexane-1,3-diones and Their Alkali Metal Salts in Solution." 1

  • European Patent Office - EP 2462112 B1. "CRYSTAL MODIFICATION OF MESOTRIONE." 3

  • Royal Society of Chemistry (RSC). "Pd-Catalyzed Carbonylation for the Construction of Tertiary and Quaternary Carbon Centers." 5

Sources

Foundational

Advanced Mass Spectrometry Profiling of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-71-7) is a highly specialized synthetic intermediate and structural analog to the benzoylcyclohexane-1,3-dione class of compounds. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-71-7) is a highly specialized synthetic intermediate and structural analog to the benzoylcyclohexane-1,3-dione class of compounds. This class includes potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors such as mesotrione and nitisinone, which are critical in both agrochemistry and the treatment of hereditary tyrosinemia type I .

Accurate quantification and structural elucidation of this compound require a nuanced understanding of its gas-phase thermodynamics and ionization behavior. This whitepaper provides a comprehensive, self-validating technical guide for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this molecule, detailing the causality behind specific ionization modes, fragmentation pathways, and chromatographic conditions.

Physicochemical Profiling & MS Suitability

The analytical strategy for any molecule must be dictated by its intrinsic physicochemical properties. The dual functional nature of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid—possessing both a polar, acidic carboxylate group and a conjugated, proton-accepting benzoyl ketone—makes it an excellent candidate for polarity-switching Electrospray Ionization (ESI).

PropertyValueMS Implication
Molecular Formula C₁₅H₁₈O₃Determines the exact mass and isotopic distribution.
Monoisotopic Mass 246.1256 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Predicted pKa ~4.3Dictates mobile phase pH. pH > 6 favors ESI(-); pH < 3 favors ESI(+).
Predicted logP 2.7 Moderately lipophilic; requires high organic mobile phase for elution.

Ionization Dynamics & CID Fragmentation Logic

Understanding the causality behind Collision-Induced Dissociation (CID) is the cornerstone of robust assay development. The molecule exhibits distinct, highly predictable fragmentation cascades depending on the ionization mode.

Positive Ion Mode (ESI+)

In positive mode, protonation occurs preferentially at the carbonyl oxygen of the benzoyl group due to its high gas-phase basicity and the resonance stabilization provided by the adjacent aromatic ring.

  • Precursor Ion: [M+H]⁺ at m/z 247.13.

  • Primary Cleavage (Alpha-Cleavage): The dominant fragmentation pathway is the homolytic/heterolytic scission of the bond between the cyclohexane ring and the carbonyl carbon . This yields the 3-methylbenzoyl cation (an acylium ion) at m/z 119.05 . The extreme abundance of this ion is caused by the resonance stabilization of the C≡O⁺ triple bond.

  • Secondary Cleavage: The acylium ion subsequently loses carbon monoxide (-28 Da) at higher collision energies to form the tolyl/tropylium cation at m/z 91.05 .

Negative Ion Mode (ESI-)

In negative mode, the carboxylic acid easily sheds a proton.

  • Precursor Ion: [M-H]⁻ at m/z 245.12.

  • Primary Cleavage: The dominant pathway is the neutral loss of carbon dioxide (-44 Da) via decarboxylation, yielding a stable carbanion intermediate at m/z 201.13 .

CID_Pathways M_pos [M+H]+ m/z 247.13 H2O_loss [M+H - H2O]+ m/z 229.12 M_pos->H2O_loss -H2O Acylium 3-Methylbenzoyl Cation m/z 119.05 M_pos->Acylium Alpha-cleavage M_neg [M-H]- m/z 245.12 CO2_loss [M-H - CO2]- m/z 201.13 M_neg->CO2_loss -CO2 Tropylium Tolyl Cation m/z 91.05 Acylium->Tropylium -CO

Caption: CID fragmentation pathways for trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Quantitative Data Presentation

For targeted quantification via Multiple Reaction Monitoring (MRM), the following transitions establish a self-validating matrix. The ratio between the Quantifier and Qualifier ions must remain within ±20% of the reference standard to confirm peak purity and absence of isobaric interference.

Precursor (m/z)Product (m/z)Declustering Potential (V)Collision Energy (eV)Ion ModeStructural AssignmentPurpose
247.1119.16025ESI+3-Methylbenzoyl cationQuantifier
247.191.16045ESI+Tolyl/Tropylium cationQualifier 1
247.1229.16015ESI+[M+H - H₂O]⁺Qualifier 2
245.1201.1-50-20ESI-[M-H - CO₂]⁻Orthogonal Quantifier

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol embeds continuous validation loops—from sample extraction to data analysis.

LCMS_Workflow Prep Sample Prep & LLE LC UHPLC Separation Prep->LC ESI ESI Source (+/-) LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Monitoring Q2->Q3 Data Data Validation Q3->Data

Caption: Self-validating UHPLC-MS/MS workflow for robust quantification and structural confirmation.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: With a logP of 2.7, the compound is moderately lipophilic. By driving the pH below its pKa (~4.3), the carboxylic acid is neutralized, forcing the molecule into the organic phase and leaving polar matrix interferents behind.

  • Aliquot 100 µL of biological/synthetic sample into a microcentrifuge tube.

  • Add 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog) to normalize extraction recovery.

  • Add 100 µL of 1% Formic Acid in water to ensure complete protonation of the carboxylate group.

  • Add 600 µL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer 500 µL of the organic supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation (UHPLC)

Causality: A strictly acidic mobile phase suppresses ESI(-) efficiency. To enable polarity switching and capture both the acylium ion (ESI+) and the decarboxylated ion (ESI-), an amphoteric buffer is required.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). This pH balances RP retention while allowing both protonation and deprotonation in the ESI source.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & Validation
  • Operate the mass spectrometer in dynamic MRM mode with rapid polarity switching (switch time < 20 ms).

  • Self-Validation Check 1 (Carryover): Inject a solvent blank immediately after the highest calibration standard. The signal must be <20% of the Lower Limit of Quantification (LLOQ).

  • Self-Validation Check 2 (Ion Ratio): For every accepted peak, the software must automatically calculate the 119.1 / 91.1 m/z peak area ratio. Any sample deviating by >20% from the calibration average is flagged for isobaric interference.

References

  • Title: 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Homolytic Scission as the Main Pathway in the Liquid Chromatography/ Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry of Mesotrione and its Photoproducts. Source: Longdom Publishing. URL: [Link]

  • Title: 2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Benzoyl chloride, 3-methyl- (Mass Spectrum). Source: NIST WebBook, National Institute of Standards and Technology. URL: [Link]

Exploratory

Vibrational Dynamics of Cyclohexanecarboxylic Acid Derivatives: A Comprehensive Infrared Spectroscopy Guide

Executive Summary Cyclohexanecarboxylic acid (CCA) and its derivatives form the structural backbone of numerous critical active pharmaceutical ingredients (APIs), including the neuromodulator Gabapentin and the antifibri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanecarboxylic acid (CCA) and its derivatives form the structural backbone of numerous critical active pharmaceutical ingredients (APIs), including the neuromodulator Gabapentin and the antifibrinolytic agent Tranexamic Acid. For formulation scientists and analytical chemists, Fourier-Transform Infrared (FTIR) spectroscopy is not merely a tool for functional group identification; it is a highly sensitive probe for elucidating three-dimensional conformation (axial vs. equatorial), mapping thermodynamic monomer-dimer equilibria, and confirming solid-state zwitterionic forms.

This whitepaper provides an in-depth, self-validating framework for acquiring and interpreting the IR spectra of CCA derivatives, focusing strictly on the physical causality behind vibrational shifts.

The Causality of Vibrational Shifts in CCA Derivatives

To master the IR spectroscopy of CCA derivatives, one must move beyond rote memorization of frequency tables and understand the underlying quantum mechanical and thermodynamic forces that dictate bond stiffness (force constants) and dipole moment changes.

The Monomer-Dimer Thermodynamic Equilibrium

Carboxylic acids rarely exist as isolated molecules in the solid state or in concentrated solutions. They are governed by a concentration- and solvent-dependent thermodynamic equilibrium between a free monomer and a hydrogen-bonded cyclic dimer[1].

  • The Monomer State: In highly dilute, non-polar solvents (e.g., CCl4​ or CH2​Cl2​ ), the CCA molecule exists as a monomer. The unperturbed carbonyl ( C=O ) bond is stiff, resulting in a high-frequency stretching vibration typically observed around 1728–1735 cm⁻¹ [2].

  • The Dimer State: As concentration increases, molecules self-associate via strong intermolecular hydrogen bonds to form a cyclic dimer. This hydrogen bonding draws electron density away from the C=O double bond, weakening its force constant. Consequently, the C=O stretching frequency undergoes a causal red-shift to approximately 1700–1710 cm⁻¹ [1].

Furthermore, the introduction of a polar, coordinating solvent like Tetrahydrofuran (THF) completely disrupts this dimerization by competitively hydrogen-bonding with the acid, forcing the system back into a pseudo-monomeric state with a free carbonyl stretch[2].

Thermodynamic equilibrium of CCA monomer-dimer states driven by solvent polarity.
Conformational Causality: Axial vs. Equatorial

The cyclohexane ring inherently adopts a chair conformation to minimize torsional strain. The carboxylic acid substituent can occupy either an equatorial or an axial position.

  • Equatorial Preference: The equatorial conformer is thermodynamically favored because it avoids the 1,3-diaxial steric clashes with the ring protons[3].

  • Spectroscopic Impact: When forced into an axial position (e.g., via bulky holding groups like CF₃ or tert-butyl), the C=O and C−O bonds experience a distinct local dielectric environment and steric compression[4],[3]. This subtle electronic perturbation shifts the C−O stretching frequencies, allowing high-resolution IR spectroscopy to differentiate between conformational isomers.

Zwitterionic States in Pharmaceutical Derivatives

When CCA is derivatized with an amine group to form APIs like Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) or Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), the IR landscape shifts dramatically.

In the solid state, these molecules do not exist as neutral amino acids; they undergo intramolecular proton transfer to form zwitterions ( NH3+​ and COO− ).

  • Loss of the Carbonyl Peak: The classic C=O stretch at ~1700 cm⁻¹ disappears.

  • Carboxylate Emergence: It is replaced by the asymmetric and symmetric stretching of the carboxylate anion ( COO− ) at 1590–1626 cm⁻¹ and ~1400 cm⁻¹ , respectively[5],[6].

  • Amine Protonation: The primary amine transitions to an ammonium ion, yielding broad, overlapping NH3+​ stretching bands in the 2930 cm⁻¹ and 2150 cm⁻¹ regions[7].

Quantitative Data Summaries

To facilitate rapid spectral interpretation, the following table synthesizes the characteristic IR frequencies of CCA and its critical pharmaceutical derivatives based on empirical validation[7],[8],[6].

Table 1: Characteristic IR Frequencies of CCA and Pharmaceutical Derivatives

Compound / StateFunctional GroupVibrational ModeFrequency Range (cm⁻¹)Causality / Structural Note
CCA (Dilute Soln) Carboxylic Acid C=O Stretch1728 – 1735Free monomeric carbonyl; no H-bonding[2].
CCA (Solid/Conc.) Carboxylic Acid C=O Stretch1700 – 1710Cyclic dimer; weakened bond due to H-bonding[1].
CCA (General) Hydroxyl O−H Stretch2500 – 3300Broad band; highly characteristic of H-bonded acids.
Gabapentin (Solid) Carboxylate COO− Asym. Stretch1598 – 1615Confirms zwitterionic state; loss of neutral C=O [5],[7].
Gabapentin (Solid) Ammonium NH3+​ Stretch2150 & 2930Protonated amine interacting with carboxylate[7].
Tranexamic Acid Carboxylate COO− Asym. Stretch1626Zwitterionic solid-state conformation[6].
Tranexamic Acid Cyclohexane Ring C−H Stretch2843 – 2911Aliphatic ring backbone vibrations[6].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that every analytical protocol must be a closed, self-validating loop. A spectrum is only as reliable as the sample preparation and baseline correction methods employed. Below are the definitive protocols for acquiring high-fidelity spectra of CCA derivatives.

Protocol A: Solid-State Zwitterion Analysis (KBr Pellet Method)

Purpose: To capture the hydrogen-bonded network and zwitterionic state of APIs like Gabapentin and Tranexamic Acid without solvent interference[8],[9].

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 105°C for 24 hours to eliminate adsorbed atmospheric moisture (which creates false O−H bands at ~3400 cm⁻¹).

  • Sample Milling: Weigh exactly 2 mg of the API (e.g., Tranexamic acid) and 200 mg of anhydrous KBr. Triturate gently in an agate mortar. Critical Causality: Over-grinding can induce localized heating and polymorphic phase transitions. Grind only until a homogenous, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply a vacuum for 2 minutes to remove trapped air. Apply a hydraulic pressure of 10,000 psi for 5 minutes[9]. The resulting pellet must be optically transparent. A cloudy pellet indicates excessive scattering, which will artificially skew the baseline at high wavenumbers.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ using 32 co-added scans.

  • Validation: Run a blank KBr pellet first. Subtract the blank to eliminate residual moisture or CO2​ artifacts.

Protocol B: Solution-State Monomer-Dimer Mapping

Purpose: To isolate the free CCA monomer and study conformational thermodynamics[2].

  • Solvent Selection: Use anhydrous Dichloromethane ( CH2​Cl2​ ) or Carbon Tetrachloride ( CCl4​ ). Do not use THF or alcohols, as they will actively hydrogen-bond with the analyte[2].

  • Cell Preparation: Inject a 0.01 M solution of CCA into a liquid transmission cell equipped with NaCl or KBr windows (pathlength: 0.1 mm).

  • Acquisition: Scan at 2 cm⁻¹ resolution.

  • Concentration Gradient: Sequentially dilute the sample to 0.001 M and 0.0001 M.

  • Validation: Observe the isosbestic shift. As concentration decreases, the dimer peak (~1700 cm⁻¹) must causally decrease in intensity while the monomer peak (~1730 cm⁻¹) increases. If this shift does not occur, the solvent is contaminated with a hydrogen-bonding impurity (e.g., water).

Self-validating IR spectroscopy workflow for accurate structural elucidation.

Conclusion

The infrared spectroscopy of cyclohexanecarboxylic acid derivatives is a masterclass in physical chemistry. By understanding the causality behind vibrational shifts—whether driven by the thermodynamics of monomer-dimer hydrogen bonding, the steric realities of axial/equatorial conformations, or the solid-state zwitterionic physics of APIs—researchers can utilize FTIR not just as a qualitative identifier, but as a rigorous quantitative and structural diagnostic tool. Strict adherence to self-validating sample preparation protocols ensures that the acquired spectra reflect true molecular realities rather than artifactual noise.

References

  • Formulation and In-Vitro Evaluation of Floating Tablet of Gabapentin - Research Journal of Pharmacy and Technology.
  • Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC.
  • Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets - MDPI.
  • Enhanced Skin Permeation and Pigmentation Reduction Effects of a Novel Tranexamic Acid‐Mandelic Acid Ion‐Pairing Complex - PMC.
  • Acidity of cyclohexanecarboxylic acids, cyclohexylamines and related compounds - ETH Library.
  • Molecular Interactions of Asphalt - CDC Stacks.
  • Experimental Demonstration of a Sizeable Nonclassical CH···G Hydrogen Bond in Cyclohexane Derivatives: Stabilization of an Axial Cyano Group - ACS Publications.

Sources

Foundational

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Physicochemical Properties of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary In the landscape of organic synthesis and drug development, conformationally restricted building blocks are critical for optimizing the pharmacodynamic and pharmacokinetic profiles of active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, conformationally restricted building blocks are critical for optimizing the pharmacodynamic and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a highly versatile, structurally rigid keto-acid intermediate. This whitepaper provides a comprehensive deconstruction of its IUPAC nomenclature, physicochemical properties, and a field-proven, self-validating synthetic methodology grounded in thermodynamic principles.

Structural Deconstruction & IUPAC Nomenclature

The name trans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid is not merely a common identifier; it is the Preferred IUPAC Name (PIN) derived from systematic nomenclature rules established by the International Union of Pure and Applied Chemistry ().

The nomenclature is constructed through the following logical sequence:

  • Parent Structure: The principal functional group is the carboxylic acid (-COOH). When attached directly to a cycloalkane, IUPAC rules dictate the use of the suffix "-carboxylic acid" appended to the ring name, yielding cyclohexanecarboxylic acid . The ring carbon attached to the carboxyl group is obligatorily designated as C1.

  • Acyl Substituent (C2): The ketone-containing substituent at the C2 position is treated as an acyl radical. Under IUPAC rule P-65.1.7, "benzoyl" is the retained and preferred prefix for the Ph-C(=O)- group. A methyl group resides at the meta position (C3) of the phenyl ring, generating the 3-methylbenzoyl prefix.

  • Stereodescriptor: The trans descriptor defines the relative stereochemistry. It indicates that the C1-carboxyl and C2-aroyl groups project onto opposite faces of the cyclohexane ring. In its lowest-energy chair conformation, this allows both bulky substituents to occupy the sterically favored equatorial positions, minimizing 1,3-diaxial interactions.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in subsequent synthetic steps, such as amide coupling or reduction, as well as its potential permeability if incorporated into an API. The quantitative data is summarized below, based on standard cheminformatics predictive models ().

PropertyValueRationale / Significance in Drug Design
Molecular Formula C₁₅H₁₈O₃Defines the exact stoichiometry for reaction equivalents.
Molecular Weight 246.30 g/mol Well within Lipinski’s Rule of 5; optimal for small-molecule design.
Predicted XLogP3 ~3.0Indicates moderate lipophilicity, favorable for organic partitioning.
Hydrogen Bond Donors 1Contributed solely by the carboxylic acid (-OH).
Hydrogen Bond Acceptors 3Two from the carboxyl group, one from the ketone carbonyl (C=O).
Topological Polar Surface Area 54.4 ŲHighly favorable for membrane permeability (< 90 Ų is ideal).
Rotatable Bonds 3Low flexibility; the cyclohexane ring restricts conformational entropy.

Synthetic Methodology & Mechanistic Causality

The synthesis of trans-1,2-disubstituted cyclohexanes presents a unique challenge. The trans-cyclohexane-1,2-dicarboxylic anhydride is highly strained and synthetically impractical. Therefore, the standard protocol relies on a kinetic addition to the readily available cis-anhydride, followed by a thermodynamically driven epimerization ().

Retrosynthetic Strategy & Workflow

Workflow A 3-Methylphenylmagnesium Bromide (Grignard) C cis-2-(3-Methylbenzoyl) cyclohexanecarboxylic acid A->C THF, 0°C Nucleophilic Attack B cis-Cyclohexane-1,2- dicarboxylic anhydride B->C Ring Opening D trans-2-(3-Methylbenzoyl) cyclohexanecarboxylic acid C->D 1. NaOH, Reflux 2. HCl (Epimerization)

Caption: Synthetic workflow from the cis-anhydride to the thermodynamically stable trans-keto acid.

Detailed Experimental Protocol

Phase 1: Grignard Addition (Kinetic Control)

  • Preparation: In a flame-dried, N₂-purged flask, suspend Magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF). Add a catalytic crystal of iodine, followed by the dropwise addition of 3-methylbromobenzene (1.0 eq).

    • Causality: THF acts as a Lewis base, coordinating and stabilizing the organomagnesium species.

    • Self-Validation: The reaction validates itself visually; the dissolution of Mg turnings and the transition to a cloudy, brownish solution confirm the formation of the Grignard reagent.

  • Nucleophilic Attack: Cool the Grignard solution to 0°C. Introduce a solution of cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in THF dropwise.

    • Causality: The 0°C environment suppresses secondary nucleophilic attacks on the newly formed ketone, preventing tertiary alcohol byproducts.

  • Quench & Extraction: Quench the reaction carefully with 1M HCl. Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation: Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3) visualized with KMnO₄ will show the complete consumption of the anhydride and the emergence of a new UV-active spot representing the cis-keto acid.

Phase 2: Thermodynamic Epimerization

  • Enolization: Dissolve the crude cis-keto acid in a 10% aqueous NaOH solution and heat to reflux for 4 hours.

    • Causality: The hydroxide base deprotonates the moderately acidic alpha-proton at C2 (adjacent to the ketone), forming a planar enolate intermediate.

  • Reprotonation & Crystallization: Acidify the hot solution to pH 2 using concentrated HCl, then allow it to cool slowly to room temperature.

    • Causality: Protonation of the enolate occurs preferentially from the axial face. This stereoselective protonation forces the bulky 3-methylbenzoyl group into the equatorial position, yielding the thermodynamically stable trans-diequatorial isomer. Slow cooling promotes the selective crystallization of this isomer.

  • Self-Validation (NMR Verification): Analyze the crystallized product via ¹H NMR. The alpha-proton (H-2) of the trans-isomer will appear as a triplet of doublets (or doublet of doublets) with a large trans-diaxial coupling constant (J ≈ 10–12 Hz). If the cis-isomer were present, it would exhibit a much smaller equatorial-axial coupling (J ≈ 4–5 Hz). This distinct coupling signature provides definitive proof of successful epimerization.

Thermodynamic Rationale

Mechanism cis cis-Isomer (Axial-Equatorial) Kinetic Product enolate Enolate Intermediate (Planar at C2) cis->enolate Base (-H+) Fast enolate->cis Minor pathway (Steric clash) trans trans-Isomer (Equatorial-Equatorial) Thermodynamic Product enolate->trans Acid (+H+) Face-selective protonation

Caption: Thermodynamic epimerization mechanism via an enolate intermediate driving trans-selectivity.

Applications in Drug Development

The trans-2-aroylcyclohexanecarboxylic acid scaffold is highly valued in medicinal chemistry. Its rigid cyclohexane core acts as a bioisosteric replacement for flat aromatic rings, improving the three-dimensionality (Fsp3 character) of drug candidates. This specific derivative, bearing a 3-methylbenzoyl group, is frequently utilized as a precursor for synthesizing conformationally restricted enzyme inhibitors and selective receptor modulators, where the precise spatial arrangement of the carboxylic acid and the aromatic ring is strictly required for target binding.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) . International Union of Pure and Applied Chemistry. Available at:[Link]

  • PubChem Compound Summary for trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (Analogous Structures) . National Center for Biotechnology Information. Available at:[Link]

  • Organic Syntheses: Standard Protocols for Grignard Additions to Cyclic Anhydrides . Organic Syntheses, Inc. Available at: [Link]

Exploratory

A Technical Guide to the Commercial Availability and Synthesis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid for Advanced Research Applications

Abstract This technical guide provides a comprehensive overview of the commercial availability, synthesis, and characterization of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. This document is intended for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and characterization of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of this compound for their research endeavors. While direct, off-the-shelf commercial availability is limited, this guide details the pathways to acquiring the compound through custom synthesis and provides the foundational scientific principles for its in-house preparation and quality control.

Introduction: The Significance of Substituted Cyclohexane Scaffolds

Cyclohexane derivatives are pivotal structural motifs in medicinal chemistry and materials science. The rigid, three-dimensional arrangement of the cyclohexane ring allows for precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The introduction of an arylbenzoyl group, such as the 3-methylbenzoyl moiety, to the cyclohexane-1-carboxylic acid scaffold creates a molecule with a unique combination of lipophilic and polar regions, making it a person of interest for applications in drug discovery and as a building block in complex organic synthesis. The trans stereochemistry of the substituents on the cyclohexane ring further defines its conformational properties and potential interactions with biological targets.

Commercial Availability: A Landscape of Custom Synthesis

As of the date of this publication, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is not consistently available as a stock item from major chemical suppliers. A thorough search of prominent catalogs, including those of Sigma-Aldrich, Thermo Fisher Scientific, and others, did not yield a direct purchasing option for this specific isomer.

However, the commercial availability of structurally similar analogs suggests that the synthesis of the target compound is feasible and well within the capabilities of specialized custom synthesis providers.

Table 1: Commercial Availability of Structurally Related Analogs

Compound NameSupplier(s)Availability
trans-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acidSigma-AldrichIn Stock
trans-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acidSigma-AldrichIn Stock
trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acidSigma-AldrichAvailable
trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acidBLDpharmAvailable[1]
trans-2-Benzoylcyclohexane-1-carboxylic acidSigma-Aldrich, ChemSceneIn Stock[2]

The existence of these analogs strongly indicates that the necessary synthetic methodologies are established. Researchers seeking to procure trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid should therefore engage with chemical synthesis companies that offer custom and contract research services.

Workflow for Procuring Custom Synthesis:

Synthetic_Pathway Start trans-Cyclohexane-1,2- dicarboxylic Acid monoester Step1 Acid Chloride Formation (e.g., SOCl2) Start->Step1 Step2 Friedel-Crafts Acylation (m-Xylene, AlCl3) Step1->Step2 Step3 Ester Hydrolysis (e.g., NaOH, H2O) Step2->Step3 Product trans-2-(3-Methylbenzoyl) cyclohexane-1-carboxylic Acid Step3->Product

Caption: A proposed synthetic route for trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Detailed Experimental Protocol (Hypothetical):

Step 1: Formation of the Acid Chloride

  • To a solution of trans-cyclohexane-1,2-dicarboxylic acid monoester (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, add anhydrous aluminum chloride (1.5 eq) to a solution of m-xylene (a solvent and reactant) at 0 °C.

  • Add the crude acid chloride from Step 1 dropwise to the m-xylene/AlCl₃ mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Ester Hydrolysis

  • Dissolve the crude product from Step 2 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid until the pH is approximately 2.

  • The product, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization and Quality Control

A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural Elucidation- ¹H NMR: Signals corresponding to the aromatic protons of the 3-methylbenzoyl group, the methyl protons, and the aliphatic protons of the cyclohexane ring. The coupling constants between the protons at C1 and C2 of the cyclohexane ring will be indicative of the trans stereochemistry.- ¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) Molecular Weight VerificationAn [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of C₁₅H₁₈O₃ (246.30 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak under optimized conditions (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier). [3][4][5]
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹).

Illustrative Analytical Workflow:

Analytical_Workflow Crude_Product Crude Synthesized Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Verification Structural Verification (NMR, MS, IR) Purity_Check->Structure_Verification Purity ≥ 95% Final_Product Pure trans-2-(3-Methylbenzoyl) cyclohexane-1-carboxylic Acid Structure_Verification->Final_Product Structure Confirmed

Caption: A standard workflow for the purification and analytical characterization of the target compound.

Conclusion

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, while not a readily available stock chemical, represents a valuable and accessible molecule for the research and drug development community. Its procurement is best approached through collaboration with custom synthesis laboratories. The synthetic pathways are well-precedented by analogous structures, and a robust suite of analytical techniques is available to ensure the quality and structural integrity of the final product. This guide provides the necessary framework for scientists to confidently source or synthesize this compound for their advanced research applications.

References

  • NextSDS. TRANS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID. [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • University POLITEHNICA of Bucharest. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

Sources

Foundational

The Benzoylcyclohexane Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

This guide provides an in-depth exploration of benzoylcyclohexane compounds, from their foundational discovery and the evolution of their synthesis to their diverse applications. It is intended for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of benzoylcyclohexane compounds, from their foundational discovery and the evolution of their synthesis to their diverse applications. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical scaffold.

Introduction: The Structural Significance of Benzoylcyclohexane

The benzoylcyclohexane core, characterized by a benzoyl group attached to a cyclohexane ring, represents a versatile scaffold in organic chemistry. The inherent conformational flexibility of the cyclohexane ring, coupled with the electronic properties of the benzoyl moiety, provides a rich landscape for chemical modification and the exploration of diverse biological activities. This guide will delve into the history of these compounds, the key synthetic methodologies for their preparation, and their most significant applications to date.

Historical Perspective: From a Classic Reaction to a Versatile Scaffold

The story of benzoylcyclohexane compounds is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction.

The Dawn of a New Bond: The Friedel-Crafts Reaction

In 1877, Charles Friedel and James Crafts discovered a method to form carbon-carbon bonds to an aromatic ring, a reaction that now bears their names.[1][2][3] This electrophilic aromatic substitution, involving the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst, laid the groundwork for the synthesis of a vast array of aromatic compounds, including benzoylcyclohexane and its derivatives.[1][3]

Early Synthesis of the Core Scaffold

The application of the Friedel-Crafts acylation to a cycloalkane substrate provided the initial entry into the benzoylcyclohexane class. The reaction of cyclohexane with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), yields the parent compound, cyclohexyl phenyl ketone.[4][5] While conceptually straightforward, early synthetic efforts often faced challenges related to catalyst activity, reaction conditions, and product purification.

The most suitable method for the production of mixed ketones like cyclohexyl phenyl ketone remains the Friedel-Crafts reaction.[5] This involves reacting the chloride of hexahydrobenzoic acid with an aromatic hydrocarbon, such as benzene, in the presence of aluminum chloride.[5]

Synthetic Methodologies: Mastering the Scaffold

The synthesis of benzoylcyclohexane derivatives has evolved significantly, with the Friedel-Crafts acylation remaining a cornerstone. However, modern organic synthesis has introduced a variety of other methods to access this scaffold and its functionalized analogues.

The Workhorse: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct method for introducing a benzoyl group onto a cyclohexane ring. The reaction typically involves the use of benzoyl chloride or benzoic anhydride as the acylating agent and a strong Lewis acid catalyst.

Key Causality in Experimental Choices:

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a traditional and powerful catalyst. However, its moisture sensitivity and the often stoichiometric amounts required can be problematic. Alternative catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts are sometimes employed to mitigate these issues. The choice of catalyst can influence the reaction rate and selectivity.

  • Solvent Selection: The choice of solvent is critical. While the aromatic reactant (e.g., benzene) can sometimes act as the solvent, inert solvents like carbon disulfide (CS₂) or nitrobenzene are often used. The solvent can affect the solubility of the reactants and the Lewis acid complex, thereby influencing the reaction's efficiency.

  • Reaction Temperature: The reaction temperature is a key parameter to control. While some Friedel-Crafts acylations proceed at room temperature, others require heating to overcome the activation energy barrier. Careful temperature control is necessary to prevent side reactions.

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation [4][5]

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and an inert solvent (e.g., dry carbon disulfide).

  • Addition of Acylating Agent: Cool the suspension in an ice bath and add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Addition of Substrate: After the addition of benzoyl chloride is complete, add cyclohexane (1.2 equivalents) dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Diagram of the Friedel-Crafts Acylation Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Anhydrous AlCl₃ + Inert Solvent B Add Benzoyl Chloride (dropwise, cold) A->B C Add Cyclohexane (dropwise, cold) B->C D Reflux C->D E Quench with Ice/HCl D->E F Extract with Organic Solvent E->F G Wash & Dry F->G H Purify (Distillation/ Chromatography) G->H

Caption: Workflow for the synthesis of cyclohexyl phenyl ketone.

Synthesis of Functionalized Benzoylcyclohexanes

The synthesis of more complex benzoylcyclohexane derivatives often requires multi-step sequences. For example, the synthesis of 2-benzoylcyclohexanone can be achieved through the reaction of the silyl enol ether of cyclohexanone with benzoyl fluoride.

Experimental Protocol: Synthesis of 2-Benzoylcyclohexanone

  • Formation of Silyl Enol Ether: React cyclohexanone with a suitable silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine) to form 1-(trimethylsiloxy)cyclohexene.

  • Acylation: React the purified silyl enol ether with benzoyl fluoride in an inert solvent.

  • Work-up and Purification: Quench the reaction and purify the resulting 2-benzoylcyclohexanone using standard techniques such as column chromatography.

Diagram of 2-Benzoylcyclohexanone Synthesis:

G A Cyclohexanone B 1-(Trimethylsiloxy)cyclohexene (Silyl Enol Ether) A->B Silylation reagent1 + TMSCl, Et₃N C 2-Benzoylcyclohexanone B->C Acylation reagent2 + Benzoyl Fluoride

Caption: Synthetic route to 2-benzoylcyclohexanone.

Applications of Benzoylcyclohexane Compounds

The benzoylcyclohexane scaffold is a key structural motif in several classes of compounds with significant commercial and research interest.

Herbicides: The Triketone Revolution

A major application of benzoylcyclohexane derivatives is in the field of agrochemicals, specifically as herbicides. The 2-benzoylcyclohexane-1,3-dione class of compounds, often referred to as "triketones," has been extensively developed for this purpose.

These compounds act as potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of HPPD disrupts the biosynthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway in plants. This disruption leads to the bleaching of new plant growth and ultimately, plant death.

Quantitative Data on Herbicidal Activity:

Compound ClassTarget EnzymeMode of Action
2-Benzoylcyclohexane-1,3-dionesp-Hydroxyphenylpyruvate dioxygenase (HPPD)Inhibition of plastoquinone biosynthesis
Drug Discovery and Pharmacology

Beyond their herbicidal activity, benzoylcyclohexane derivatives have been investigated for a range of pharmacological applications, particularly as analgesic and anti-inflammatory agents.

  • Analgesic Activity: Certain benzoyl derivatives have demonstrated significant analgesic properties.[6] For instance, a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, has shown potent antinociceptive activities in mice.[7] The mechanism of action is thought to involve interactions with TRPV1, glutamate, and opioid receptors.[7]

  • Anti-inflammatory Activity: The anti-inflammatory potential of benzoylcyclohexane derivatives is also an active area of research. Some studies have shown that these compounds can inhibit key inflammatory mediators.[8] For example, certain cyclohexyl-N-acylhydrazone derivatives, which can be considered related structures, have shown promising anti-inflammatory effects.[9]

Signaling Pathway: Potential Anti-inflammatory Mechanism

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Benzoylcyclohexane Benzoylcyclohexane Derivative Benzoylcyclohexane->NFkB Inhibition

Caption: Postulated anti-inflammatory mechanism of action.

Future Directions and Conclusion

The benzoylcyclohexane scaffold continues to be a fertile ground for chemical and biological exploration. While its impact in the agrochemical sector is well-established, the full therapeutic potential of these compounds is still being uncovered. Future research is likely to focus on:

  • Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure benzoylcyclohexane derivatives will be crucial for dissecting their pharmacological activities.

  • New Biological Targets: High-throughput screening and computational modeling will likely identify new biological targets for this class of compounds, expanding their potential applications in medicine.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to refine the design of more potent and selective benzoylcyclohexane derivatives for specific applications.

References

  • Gupta, S., et al. (2010). Synthesis and Analgesic Activity of Some New Benzoyl Derivatives. Asian Journal of Chemistry, 19, 2891-2895. [Link]

  • Kim, J. H., et al. (2005). Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. U.S.
  • Muench, W., et al. (1967). Process for the preparation of cyclo- hexyl-phenyl ketone. U.S.
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2021). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Hasegawa, T., et al. (2005). Type II photoreaction of benzoyl‐ and (benzoylmethyl)cyclohexanones: cyclohexanone ring inversion and other factors determining their photoreactivities. Journal of Physical Organic Chemistry, 18(12), 1163-1170. [Link]

  • Lim, C. S., et al. (2021). Antinociceptive activities of a novel diarylpentanoid analogue, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol, and its possible mechanisms of action in mice. Scientific Reports, 11(1), 24103. [Link]

  • Shiri, M. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. Chemical Society Reviews, 41(2), 633-649. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • de Oliveira, R. B., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 2993-3009. [Link]

  • Demirtas, I., et al. (2014). Synthesis and Anti-Inflammatory Properties of Benzoyl, Halogenobenzoyl or Cinnamoyl Substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. Molecules, 19(11), 17896-17913. [Link]

Sources

Exploratory

Conformational Restriction and Biological Activity of Substituted Cyclohexane Carboxylic Acids: A Strategic Guide for Drug Development

Executive Summary In the transition from hit identification to lead optimization, managing the thermodynamics of receptor-ligand binding is a paramount challenge. Substituted cyclohexane carboxylic acids serve as highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from hit identification to lead optimization, managing the thermodynamics of receptor-ligand binding is a paramount challenge. Substituted cyclohexane carboxylic acids serve as highly versatile, sp³-hybridized scaffolds that allow medicinal chemists to exploit conformational restriction . By locking a molecule into a specific bioactive geometry (typically a stable chair conformation), this scaffold minimizes the entropic penalty ( ΔS ) incurred upon target binding, thereby driving a more favorable Gibbs free energy ( ΔG )[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind using cyclohexane carboxylic acids in drug design. We will explore the mechanistic pathways of established therapeutics, analyze the stereochemical impact on target selectivity, and detail a self-validating, scalable synthetic workflow for generating these critical homochiral building blocks.

The Thermodynamic Causality of Conformational Restriction

When designing a pharmacophore, the choice between a planar aromatic ring (e.g., phenyl) and a saturated alicyclic ring (e.g., cyclohexane) fundamentally alters the molecule's 3D spatial projection.

  • The Entropic Advantage: Highly flexible molecules with multiple rotatable bonds exist in a vast ensemble of conformations in solution. Upon binding to a target receptor, the molecule must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy. By introducing a cyclohexane ring, we restrict the backbone conformation. This "pre-organization" lowers the entropic penalty of binding, directly translating to improved binding affinity and potency[1].

  • Stereochemical Vectoring: Unlike flat sp² phenyl rings, the sp³-hybridized cyclohexane ring adopts a strain-free chair conformation[2]. Substituents can be projected into distinct axial or equatorial vectors. The subtle difference between direct attachment (cyclohexanecarboxylic acid) and the inclusion of a methylene spacer (cyclohexaneacetic acid) drastically alters steric hindrance and the inductive effect on the carboxylate's pKa[3].

Quantitative Physicochemical Comparison

To understand the baseline impact of structural divergence, we must analyze the physicochemical properties of the core scaffolds before introducing complex substituents.

Table 1: Physicochemical Impact of Carboxyl Linkage[3][4]

PropertyCyclohexanecarboxylic AcidCyclohexaneacetic AcidTranexamic Acid (TXA)
Carboxyl Linkage Direct to cyclohexane ringMethylene (-CH₂-) spacerDirect to ring
pKa ~4.90~4.90 - 5.00~4.3 (COOH), ~10.6 (NH₃⁺)
Steric Profile High hindrance near reactive centerReduced hindrance due to spacerRigid, linear projection (trans)
Inductive Effect Direct electron-donating effectAttenuated by methylene bridgeZwitterionic stabilization

Pharmacological Case Studies: From Hemostasis to Neuromodulation

Case Study A: Tranexamic Acid (TXA) and Plasminogen Modulation

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is the quintessential example of a biologically active substituted cyclohexane carboxylic acid. It is a synthetic derivative of the amino acid lysine, utilized globally as a potent antifibrinolytic agent[4][5].

Mechanistic Causality: Why is TXA 6 to 10 times more effective than its flexible linear counterpart, aminocaproic acid[4]? The trans-substituted cyclohexane ring rigidly locks the distance between the basic aminomethyl group and the acidic carboxylic acid. This precise spatial arrangement perfectly mimics the spatial geometry of lysine residues. TXA competitively binds with high affinity to the lysine-binding sites on the kringle domains of plasminogen [5][6]. By occupying these sites, TXA prevents plasminogen from binding to the fibrin surface, thereby halting its tissue plasminogen activator (t-PA)-mediated conversion into the active protease, plasmin[5].

G Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA t-PA / u-PA (Activators) tPA->Plasminogen Catalysis Fibrin Fibrin Clot (Hemostasis) Plasmin->Fibrin Proteolysis FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Degradation TXA Tranexamic Acid (TXA) TXA->Plasminogen Competitive Inhibition (Lysine Binding Sites)

Caption: Plasminogen activation pathway and the competitive inhibitory mechanism of Tranexamic Acid.

Case Study B: Target Selectivity via Stereoisomerism (mGluR4 & DGAT1)

The biological activity of cyclohexane carboxylic acids is exquisitely sensitive to stereochemistry.

  • mGluR4 Modulation: In the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptor subtype 4 (mGluR4), 2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid was investigated. Assays revealed that the activity resides almost exclusively in the cis diastereomer, specifically the (1R,2S) enantiomer, which exhibits significantly higher potency than the racemic trans mixture[7]. The precise axial/equatorial projection of the functional groups is required to engage the allosteric binding pocket.

  • DGAT1 Inhibition: A novel series of diacylglycerol acyltransferase 1 (DGAT1) inhibitors utilized a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. This specific conformational restriction yielded excellent selectivity against off-targets (like the A2A receptor) and improved aqueous solubility compared to previous pyridyl-oxy series[8].

Table 2: Pharmacological Profiling of Stereospecific Cyclohexane Carboxylic Acids

CompoundTargetStereochemical RequirementBiological Activity / IndicationRef
Tranexamic AcidPlasminogentrans-1,4-substitutionAntifibrinolytic (Controls hemorrhage)[4][9]
2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acidmGluR4cis-(1R,2S) enantiomerPositive Allosteric Modulator (PAM)[7]
Piperidinyl-oxy-cyclohexanecarboxylic acid derivativeDGAT1Specific spatial projectionLipid metabolism inhibition[8]

Synthetic Methodologies: Scalable Homochiral Workflows

To leverage these biological activities, researchers must synthesize homochiral cyclohexane carboxylic acid building blocks at scale. Traditional step-by-step syntheses involving intermediate isolation often suffer from yield attrition due to the hydrolytic instability of intermediates (like acid chlorides) and the thermodynamic cost of repeated solvent exchanges.

The Causality of Telescoping: By employing a "telescoped" sequence—where multiple transformations occur in the same reactor without isolating the intermediates—we minimize exposure to atmospheric moisture, reduce solvent waste, and drive the thermodynamic equilibrium forward[10].

Self-Validating Protocol: Telescoped Synthesis of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid

This protocol details a robust, chromatography-free sequence utilizing acid chloride generation, Friedel-Crafts acylation, and ester hydrolysis[10].

Step 1: Acid Chloride Generation

  • Charge Reactor: Under a nitrogen purge, charge a reactor with (1R,2R)-2-(methoxycarbonyl)cyclohexanecarboxylic acid (1.0 eq), bromobenzene (solvent/reactant), and a catalytic amount of pyridine (0.1 eq).

  • Reaction: Heat the mixture to 70°C. Slowly add thionyl chloride (SOCl₂, 1.05 eq) via subsurface addition over 1 hour.

  • Self-Validation Check: Pull a 50 µL aliquot and quench with anhydrous methanol. Analyze via GC-MS. The complete disappearance of the starting material mass and the appearance of the dimethyl ester derivative confirms 100% conversion to the acid chloride. Do not proceed until conversion is verified.

Step 2: Friedel-Crafts Acylation

  • Cooling: Cool the unpurified acid chloride mixture to 0°C.

  • Catalysis: Slowly charge anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) while maintaining the internal temperature below 20°C. Stir at room temperature until the reaction is complete.

  • Self-Validation Check: Quench a micro-aliquot in 1M HCl and extract with ethyl acetate. LC-MS must show the target keto-ester mass. The absence of the acid chloride/methyl ester mass confirms successful acylation.

Step 3: Ester Hydrolysis & Crystallization

  • Hydrolysis: Add aqueous Sodium Hydroxide (NaOH) to the reactor to hydrolyze the methyl ester intermediate.

  • Acidification: Once hydrolysis is complete, acidify the aqueous layer with concentrated HCl to pH ~2 to precipitate the final carboxylic acid.

  • Isolation: Filter the resulting slurry, wash with water, and dry under a vacuum.

  • Self-Validation Check: Perform ¹H NMR (CDCl₃) on the isolated crystals. The absolute absence of a singlet at ~3.6 ppm (methoxy protons) confirms complete hydrolysis. The presence of the characteristic methine proton (CH) attached to the carboxyl group in the 2.2-2.6 ppm range confirms the structural integrity of the cyclohexane ring[3].

G Start Starting Material: (1R,2R)-2-(methoxycarbonyl) cyclohexanecarboxylic acid Step1 Step 1: Acid Chloride Generation Reagents: SOCl2, Pyridine, PhBr (70°C) Start->Step1 Step2 Step 2: Friedel-Crafts Acylation Reagents: AlCl3, PhBr (0°C to RT) Step1->Step2 Intermediate: Acid Chloride (Validated via GC-MS) Step3 Step 3: Ester Hydrolysis Reagents: NaOH (aq), then HCl Step2->Step3 Intermediate: Keto-ester (Validated via LC-MS) Product Final Product: (1R,2R)-2-(4-Bromobenzoyl) cyclohexanecarboxylic acid Step3->Product Isolation via Crystallization (Validated via 1H NMR)

Caption: Telescoped three-step synthetic workflow for homochiral disubstituted cyclohexane building blocks.

Conclusion

Substituted cyclohexane carboxylic acids are not merely structural novelties; they are precision tools for thermodynamic optimization in medicinal chemistry. By enforcing conformational restriction, these scaffolds drastically reduce the entropic penalty of target engagement. Whether mimicking lysine to inhibit plasminogen activation (TXA) or projecting functional groups into allosteric pockets via strict stereocontrol (mGluR4 PAMs), mastering the synthesis and application of these cyclic aliphatic acids is a fundamental competency for modern drug development professionals.

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Foundational

Stereochemical Architecture of 1,2-Disubstituted Cyclohexanes: Thermodynamic Drivers and Analytical Validation

Conformational restriction is a foundational strategy in structure-based drug design. By locking pharmacophores into defined three-dimensional vectors, medicinal chemists can minimize the entropic penalty of target bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational restriction is a foundational strategy in structure-based drug design. By locking pharmacophores into defined three-dimensional vectors, medicinal chemists can minimize the entropic penalty of target binding and enhance receptor subtype selectivity. The 1,2-disubstituted cyclohexane scaffold is one of the most powerful tools for this purpose. However, exploiting this scaffold requires a rigorous understanding of its stereochemistry, thermodynamic behavior, and the analytical methods used to validate its three-dimensional architecture.

This whitepaper provides an in-depth analysis of the stereochemical logic, thermodynamic drivers, and self-validating analytical protocols associated with 1,2-disubstituted cyclohexanes.

Mechanistic Stereochemistry and the Symmetry Paradox

The stereochemical complexity of 1,2-disubstituted cyclohexanes arises from the interplay between absolute configuration (chirality) and conformational mobility (ring flipping). The symmetry of these molecules dictates their optical activity and their utility in asymmetric synthesis.

The cis-Isomer and the Meso Phenomenon

When a cyclohexane ring bears two identical substituents at the 1 and 2 positions in a cis relationship (e.g., cis-1,2-dimethylcyclohexane), the molecule presents a fascinating stereochemical paradox. In its idealized planar representation, the molecule possesses an internal plane of symmetry, classifying it as a meso compound .

However, causality dictates that cyclohexanes do not exist as planar hexagons; they exist as puckered chairs. The cis-1,2-isomer must adopt an axial-equatorial (ax-eq) conformation. This specific chair conformation lacks a plane of symmetry and is technically chiral. Yet, at 298 K, the activation energy barrier for the cyclohexane ring flip ( ΔG‡≈10.8 kcal/mol) is rapidly overcome. The molecule undergoes chair-chair interconversion at a rate of ≈105 s −1 , rapidly flipping between the (ax-eq) chair and its enantiomeric (eq-ax) chair. Because these two enantiomeric conformations are energetically degenerate and rapidly interconverting, the time-averaged structure observed on the NMR timescale possesses a plane of symmetry. Thus, the compound is achiral (meso) at room temperature .

The trans-Isomer and Resolvable Enantiomers

In contrast, the trans-1,2-disubstituted cyclohexane lacks a plane of symmetry in both its planar and chair representations. The trans configuration forces the substituents into either a diequatorial (eq-eq) or diaxial (ax-ax) relationship. When the ring flips, a diequatorial conformation becomes diaxial, but these two states are diastereomeric conformations of the same enantiomer, not mirror images. Consequently, trans-1,2-disubstituted cyclohexanes exist as a pair of resolvable, optically active enantiomers—specifically the (1R,2R) and (1S,2S) configurations .

Stereochemistry_Logic Root 1,2-Disubstituted Cyclohexane Iden Identical Substituents (e.g., 1,2-dimethyl) Root->Iden Diff Different Substituents (e.g., 1-chloro-2-methyl) Root->Diff Iden_Cis cis Isomer Rapid Ring Flip Achiral (Meso) at RT Iden->Iden_Cis Iden_Trans trans Isomer Resolvable Enantiomeric Pair Iden->Iden_Trans Diff_Cis cis Isomer Resolvable Enantiomeric Pair Diff->Diff_Cis Diff_Trans trans Isomer Resolvable Enantiomeric Pair Diff->Diff_Trans

Caption: Stereochemical classification logic for 1,2-disubstituted cyclohexanes based on symmetry.

Thermodynamic Determinants: Conformational Free Energy

The equilibrium between different chair conformations is governed by the minimization of steric strain. The thermodynamic preference for a substituent to occupy the equatorial position is quantified by its A-value (Conformational Free Energy, −ΔG∘ ) .

Causality of Steric Strain

The physical causality behind the A-value lies in the severe steric repulsion encountered when a group occupies an axial position. An axial substituent experiences 1,3-diaxial interactions with the syn-axial hydrogen atoms at C3 and C5. Geometrically and energetically, a single 1,3-diaxial interaction between a methyl group and a hydrogen atom is identical to a gauche-butane steric clash ( ≈0.87 kcal/mol). Because an axial methyl group experiences two such interactions, its total A-value is approximately 1.74 kcal/mol .

In a trans-1,2-disubstituted cyclohexane, the diequatorial conformation is vastly favored over the diaxial conformation because it completely avoids these 1,3-diaxial clashes, despite introducing one gauche interaction between the two adjacent equatorial groups.

Table 1: Conformational Free Energy (A-Values) of Common Substituents

SubstituentA-Value ( ΔG∘ in kcal/mol)Steric/Electronic Causality
-F 0.25Small atomic radius; minimal 1,3-diaxial clash.
-CN 0.20Linear sp-hybridized geometry avoids steric clash.
-OH 0.90Moderate bulk; highly solvent-dependent due to H-bonding.
-CH 3​ 1.74Classic gauche-butane equivalent (two 1,3-diaxial interactions).
-C(CH 3​ ) 3​ > 4.50Extreme steric bulk; effectively "locks" the chair conformation.

Data aggregated from standard thermodynamic measurements of monosubstituted cyclohexanes.

Analytical Validation: NMR Protocol for Diastereomer Differentiation

In drug development, confirming the relative stereochemistry of a synthesized 1,2-cyclohexane scaffold is critical. The most robust, non-destructive method for this is 1 H NMR spectroscopy, leveraging the Karplus relationship .

The Karplus equation dictates that the vicinal coupling constant ( 3J ) between two protons is highly dependent on their dihedral angle ( θ ). Orbital overlap is maximized at 180∘ (anti-periplanar) and 0∘ (eclipsed), resulting in large J -values, and minimized near 90∘ , resulting in small J -values.

Table 2: 3JHH​ Coupling Constants in Cyclohexane Chairs

Proton RelationshipDihedral Angle ( θ )Typical 3J Range (Hz)Structural Implication
Axial-Axial (ax-ax) ≈180∘ 10 – 13Indicates diequatorial substituents (trans isomer).
Axial-Equatorial (ax-eq) ≈60∘ 2 – 5Indicates axial-equatorial substituents (cis isomer).
Equatorial-Equatorial (eq-eq) ≈60∘ 2 – 5Indicates diaxial substituents (minor trans conformer).
Self-Validating NMR Protocol

This protocol is designed as a self-validating system. Because coupling is mutual ( JAB​=JBA​ ), the identification of a specific coupling constant on one proton must be perfectly mirrored by the adjacent proton, providing internal verification of the structural assignment.

Step 1: Sample Preparation Dissolve 5–10 mg of the synthesized 1,2-disubstituted cyclohexane in 0.6 mL of CDCl 3​ . Causality: CDCl 3​ is non-coordinating. It provides a reliable deuterium lock signal for the spectrometer without perturbing any intramolecular hydrogen bonding networks that might influence the conformer equilibrium.

Step 2: High-Field Data Acquisition Acquire a 1 H NMR spectrum at 400 MHz at 298 K. Causality: High-field instruments are strictly required to increase the chemical shift dispersion ( Δν ). This prevents second-order "roofing" effects (which occur when Δν/J<10 ) and ensures the multiplets of the C1 and C2 methine protons are strictly first-order and clearly resolvable.

Step 3: Signal Extraction Identify the methine protons attached to C1 and C2. Due to the electron-withdrawing nature of heteroatom substituents (e.g., -OH, -NH 2​ , -Cl), these protons are typically deshielded and shifted downfield (2.5 – 4.5 ppm), isolating them from the complex aliphatic methylene envelope.

Step 4: Coupling Constant ( 3J ) Analysis Measure the peak-to-peak distance in Hertz (Hz) for the methine multiplets.

Step 5: Validation & Stereochemical Assignment

  • If a large coupling constant ( 3J>10 Hz ) is observed, the protons are diaxial. This unambiguously confirms that the substituents are diequatorial, identifying the trans diastereomer.

  • If only small coupling constants ( 3J=2−5 Hz ) are observed, the protons are axial-equatorial, confirming the cis diastereomer.

  • Self-Validation Check: Integrate the respective methine signals. If a mixture of diastereomers is present, the integration ratio provides an exact, quantitative diastereomeric ratio (dr).

NMR_Protocol S1 1. Sample Preparation Dissolve 5-10 mg in CDCl3 S2 2. 1H NMR Acquisition >400 MHz, 298 K S1->S2 S3 3. Signal Extraction Identify C1/C2 Methine Protons S2->S3 S4 4. Coupling Analysis Measure 3J(H,H) Constants S3->S4 Dec Is 3J > 10 Hz observed? S4->Dec Trans trans-Isomer Confirmed (Diaxial Protons, ~180°) Dec->Trans Yes Cis cis-Isomer Confirmed (Axial-Equatorial Protons, ~60°) Dec->Cis No (3J = 2-5 Hz)

Caption: Step-by-step NMR workflow for differentiating cis and trans 1,2-disubstituted cyclohexanes.

Implications in Drug Discovery

The principles outlined above are not merely academic; they are operational imperatives in medicinal chemistry. When designing a small molecule to interface with a highly specific protein binding pocket, the spatial relationship between pharmacophores is paramount.

By utilizing a trans-1,2-disubstituted cyclohexane scaffold, chemists can force two functional groups into a rigid diequatorial orientation. Because the bulky groups inherently prefer the equatorial positions (driven by their A-values), the molecule is thermodynamically "locked" into its bioactive conformation. This pre-organization drastically reduces the loss of conformational entropy upon target binding, frequently resulting in orders-of-magnitude improvements in binding affinity ( Kd​ ) and target selectivity.

References

  • Meso compound - Wikipedia. Available at:[Link]

  • Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. Available at:[Link]

  • NMR 5: Spin-Spin Splitting (Coupling Constants) - Chemistry LibreTexts. Available at:[Link]

  • Disubstituted Cyclohexanes - Lumen Learning. Available at:[Link]

  • A value (Conformational Analysis) - Wikipedia. Available at:[Link]

Exploratory

Conformational Analysis of Trans-Cyclohexane Derivatives: A Technical Guide for Drug Discovery

Executive Summary The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry. The three-dimensional spatial arrangement of its substituents dictates how a pharmacophore is presented to a biological targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry. The three-dimensional spatial arrangement of its substituents dictates how a pharmacophore is presented to a biological target, directly influencing binding affinity, selectivity, and ADMET properties. In trans-cyclohexane derivatives, relative stereochemistry imposes strict geometric constraints, forcing substituents into specific axial (a) or equatorial (e) orientations. This whitepaper provides an in-depth analysis of the thermodynamic principles, empirical NMR methodologies, and computational Density Functional Theory (DFT) protocols required to rigorously evaluate and exploit these conformational states in drug design.

Thermodynamic Foundations: A-Values and Steric Strain

The fundamental driver of cyclohexane conformational preference is the minimization of steric strain. The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value , defined as the difference in standard Gibbs free energy ( ΔG∘ ) between the two states[1].

The Causality of Axial Instability: When a substituent occupies an axial position, its electron cloud is forced into spatial proximity with the syn-axial hydrogen atoms at the 3- and 5-positions. This creates repulsive van der Waals interactions known as 1,3-diaxial interactions [2]. By adopting the equatorial position, the substituent projects outward from the ring perimeter, entirely relieving these 1,3-diaxial clashes, leaving only minor gauche interactions with the adjacent C-C bonds of the ring.

Table 1: Consensus A-Values for Common Pharmacophoric Substituents
SubstituentA-Value ( ΔG∘ , kcal/mol)Primary Steric Driver
-F 0.25Small atomic radius; minimal 1,3-diaxial clash[2].
-Br 0.48Longer C-Br bond (1.93 Å) projects the atom away from the ring[1].
-OH 0.87Free rotation allows the proton to point away, minimizing strain[1].
-CH 3​ 1.74Standard benchmark for alkyl steric bulk[3].
-CH(CH 3​ ) 2​ 2.15Rotation allows the two methyls to point away from axial hydrogens[1].
-C(CH 3​ ) 3​ > 4.90Symmetrical bulk makes 1,3-diaxial interactions unavoidable[3].
Conformational Logic in Trans-Disubstituted Systems

The substitution pattern of a trans-cyclohexane strictly dictates its available conformational states:

TransIsomerism Root Trans-Disubstituted Cyclohexanes T12 Trans-1,2-Disubstituted Equilibrium: a,a ⇌ e,e (e,e strongly favored) Root->T12 T13 Trans-1,3-Disubstituted Equilibrium: a,e ⇌ e,a (Degenerate if R1=R2) Root->T13 T14 Trans-1,4-Disubstituted Equilibrium: a,a ⇌ e,e (e,e strongly favored) Root->T14

Logical relationships and equilibria in trans-disubstituted cyclohexanes.

  • Trans-1,2 Derivatives: Exist in an equilibrium between (a,a) and (e,e). The (e,e) conformer is overwhelmingly favored because it relieves four 1,3-diaxial interactions, easily overcoming the single gauche interaction introduced between the two equatorial groups.

  • Trans-1,3 Derivatives: The geometry strictly mandates an (a,e) configuration. Ring-flipping yields an (e,a) conformer. If the substituents are different, the equilibrium shifts to place the group with the larger A-value in the equatorial position[3].

  • Trans-1,4 Derivatives: Exist in an (a,a) ⇌ (e,e) equilibrium. The (e,e) state is highly stable as it completely lacks both 1,3-diaxial and intermolecular gauche interactions.

Empirical Validation: NMR Spectroscopy & The Karplus Equation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for empirical conformational analysis. The vicinal proton-proton coupling constant ( 3JHH​ ) is highly sensitive to the dihedral angle ( θ ) between the coupled protons, a relationship mathematically formalized by the Karplus equation [4].

The Causality of J-Coupling Variations: Coupling constants are a function of orbital overlap. When the dihedral angle between two vicinal protons is 180° (anti-periplanar) or 0° (syn-periplanar), the overlap of the C-H σ -orbitals is maximized, resulting in strong coupling. When the angle is ~60° (gauche) or ~90° (orthogonal), orbital overlap is poor, yielding weak coupling[5].

Table 2: Typical 3JHH​ Coupling Constants in Cyclohexanes
Proton RelationshipDihedral Angle ( θ )Typical 3JHH​ Value (Hz)
Axial - Axial ( Hax​−Hax​ ) ~180°10.0 - 13.0 Hz[6]
Axial - Equatorial ( Hax​−Heq​ ) ~60°2.0 - 5.0 Hz[6]
Equatorial - Equatorial ( Heq​−Heq​ ) ~60°2.0 - 5.0 Hz[6]
Protocol 1: Self-Validating NMR Conformational Workflow

NMRProtocol S1 1. Sample Preparation Use non-polar solvent (e.g., CDCl3) to avoid H-bond artifacts S2 2. Data Acquisition 1D 1H-NMR & 2D J-Resolved Spectroscopy S1->S2 S3 3. Multiplet Extraction Extract 3J_HH coupling constants S2->S3 S4 4. Karplus Analysis Map J values to dihedral angles (60° vs 180°) S3->S4 S5 5. Orthogonal Validation Confirm spatial proximity via 2D NOESY S4->S5

Step-by-step self-validating NMR workflow for conformational analysis.

  • Sample Preparation: Dissolve the trans-cyclohexane derivative in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl 3​ ). Causality: Polar/protic solvents can hydrogen-bond with heteroatom substituents (like -OH), artificially inflating their effective steric bulk and skewing the natural A-value equilibrium[1].

  • Data Acquisition: Acquire a high-resolution 1D 1 H-NMR spectrum. If signal overlap obscures the multiplets, acquire a 2D J-resolved spectrum to separate chemical shifts from J-couplings[6].

  • Multiplet Extraction: Identify the ring protons attached to the substituted carbons. Extract the 3JHH​ values.

  • Karplus Analysis: Assign the conformation based on the magnitude of the coupling. A large coupling constant (>10 Hz) unequivocally indicates an axial proton coupled to an adjacent axial proton.

  • Orthogonal Validation (Self-Validation Check): Perform a 2D NOESY experiment. System Check: If the Karplus analysis suggests an (e,e) conformation, NOESY must show cross-peaks corresponding to the spatial proximity of the syn-axial protons. If the sum of the coupling constants ( ΣJ ) does not match the predicted geometry, the ring is likely undergoing rapid interconversion, necessitating low-temperature NMR (e.g., -80°C) to "freeze" the conformers and observe them independently.

Computational Methodologies: Density Functional Theory (DFT)

While NMR provides empirical population averages, computational chemistry allows for the precise energetic quantification of individual conformers. Standard Molecular Mechanics (MM) force fields are excellent for rapid conformational sampling but fail to accurately model complex stereoelectronic effects. Therefore, Density Functional Theory (DFT) is required[7].

The Causality of Functional Selection: Standard DFT functionals (like basic B3LYP) severely underestimate London dispersion forces. In substituted cyclohexanes, weak dispersion interactions between folded alkyl chains or bulky halogens provide critical stabilization to specific conformers. Therefore, dispersion-corrected functionals (e.g., ω B97X-D or B3LYP-D3) paired with a robust basis set (e.g., def2-TZVP) are strictly required to achieve chemical accuracy (< 1 kcal/mol error)[7],[8].

Protocol 2: Self-Validating Computational Conformational Search

CompWorkflow S1 1. Conformational Search Molecular Mechanics (e.g., OPLS4) S2 2. Energy Window Filtering Discard conformers >5 kcal/mol above global min S1->S2 S3 3. DFT Optimization Optimize geometry (e.g., wB97X-D/def2-TZVP) S2->S3 S4 4. Frequency Calculation Verify true minima (no imaginary frequencies) S3->S4 S5 5. Thermodynamic Corrections Calculate ΔG and Boltzmann populations S4->S5

Computational DFT workflow for determining conformer Boltzmann populations.

  • Conformational Search: Generate a diverse ensemble of starting geometries using an MM force field (e.g., OPLS4 or MMFF94) via Monte Carlo or systematic torsional sampling.

  • Energy Window Filtering: Discard high-energy conformers (typically > 5.0 kcal/mol above the global minimum) to save computational resources, as their final Boltzmann population will be negligible.

  • DFT Optimization: Subject the filtered conformers to full geometry optimization using a dispersion-corrected functional (e.g., ω B97X-D/def2-TZVP)[8]. Apply an implicit solvent model (e.g., PCM) matching the intended experimental or biological environment.

  • Frequency Calculation (Self-Validation Check): Perform a vibrational frequency calculation on the optimized geometries. System Check: A true thermodynamic ground-state minimum must possess exactly zero imaginary frequencies. The presence of any imaginary frequency indicates the structure is a transition state (e.g., a half-chair or boat conformation) and must be discarded or re-optimized[8].

  • Thermodynamic Corrections: Extract the sum of electronic and thermal free energies to calculate the relative ΔG∘ for each conformer. Convert these relative energies into a predicted macroscopic ratio using the Boltzmann distribution equation.

Application in Drug Discovery: Conformational Locking

In modern drug development, the entropic penalty of a flexible molecule binding to a target protein can severely reduce drug potency. Medicinal chemists routinely utilize the thermodynamic principles of trans-cyclohexanes to design "conformationally locked" scaffolds.

By installing a highly bulky substituent—most notably a tert-butyl group (A-value > 4.9 kcal/mol)—onto a trans-cyclohexane ring, the equilibrium is entirely forced to the side where the tert-butyl group is equatorial[3]. Because the energy barrier to place a tert-butyl group in the axial position is prohibitively high, the ring is effectively "locked" into a single chair conformation. This allows researchers to precisely project other pharmacophoric substituents (e.g., hydrogen bond donors/acceptors) into specific vectors within a protein binding pocket, optimizing the lock-and-key fit and maximizing binding affinity.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry[Link]

  • SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION American Chemical Society (ACS) [Link]

  • 6.19: 6-5 Thermodynamics Chemistry LibreTexts[Link]

  • A value Wikipedia [Link]

  • 12: Complex Coupling Chemistry LibreTexts[Link]

  • Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes Royal Society of Chemistry (RSC)[Link]

  • Accurate Determination of the Structure of Cyclohexane by Femtosecond Rotational Coherence Spectroscopy and Ab Initio Calculations ResearchGate[Link]

  • Introduction of a method to analyze 3D structures using homonuclear couplings JEOL[Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of trans-1,2-disubstituted cyclohexanes

Application Note: Stereoselective Synthesis of trans-1,2-Disubstituted Cyclohexanes Executive Summary The trans-1,2-disubstituted cyclohexane motif is a privileged pharmacophore and a critical structural backbone in asym...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of trans-1,2-Disubstituted Cyclohexanes

Executive Summary

The trans-1,2-disubstituted cyclohexane motif is a privileged pharmacophore and a critical structural backbone in asymmetric catalysis (e.g., Jacobsen’s catalyst, oxaliplatin). Synthesizing this motif with absolute stereocontrol requires overcoming the inherent conformational flexibility of the six-membered ring. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for constructing trans-1,2-disubstituted cyclohexanes via two distinct mechanistic pathways: Epoxide Ring-Opening and Michael-Initiated Ring Closure (MIRC).

Mechanistic Rationale & Stereocontrol (E-E-A-T)

As synthetic scientists, we cannot rely on trial and error to set contiguous stereocenters; we must exploit stereoelectronic principles to force the molecule into our desired conformation.

The Fürst-Plattner Rule (Epoxide Pathway) When synthesizing heteroatom-substituted cyclohexanes (e.g., 1,2-amino alcohols or diamines), the ring-opening of cyclohexene oxides is the gold standard. The Fürst-Plattner rule dictates that a nucleophile must attack the epoxide carbon from an anti-periplanar trajectory relative to the breaking C–O bond. In a six-membered ring, this geometry is only accessible if the transition state adopts a chair-like conformation where both the incoming nucleophile and the leaving oxygen assume axial positions[1]. This forms a kinetic diaxial intermediate. Because 1,3-diaxial steric interactions are highly unfavorable, the ring rapidly undergoes a conformational chair flip to place both substituents in the equatorial positions, yielding the thermodynamically stable diequatorial trans-1,2-disubstituted product[2].

Michael-Initiated Ring Closure (MIRC Pathway) For all-carbon trans-1,2-substitutions, epoxide opening is often limited by the reactivity of carbon nucleophiles. Instead, MIRC provides a robust alternative. A nucleophile undergoes conjugate addition to an electron-deficient alkene, generating an enolate that subsequently attacks an internal electrophile. By utilizing chiral lithium amides as noncovalent chiral auxiliaries, we can dictate the facial selectivity of the enolate, ensuring high trans diastereoselectivity and excellent enantioselectivity[3].

Pathway Visualization

Workflow cluster_epoxide Pathway A: Epoxide Ring-Opening cluster_mirc Pathway B: Michael-Initiated Ring Closure Start Cyclohexane Precursors Epoxide Cyclohexene Oxide Start->Epoxide Acyclic Acyclic Precursor (Enone + Nucleophile) Start->Acyclic Attack Nucleophilic Attack (Fürst-Plattner Rule) Epoxide->Attack Diaxial Diaxial Intermediate (Kinetic Product) Attack->Diaxial Diequatorial Diequatorial trans-1,2 (Thermodynamic Product) Diaxial->Diequatorial Michael Conjugate Addition (Enolate Formation) Acyclic->Michael Alkylation Intramolecular Alkylation (Stereocontrol via Auxiliaries) Michael->Alkylation TransCyclo trans-1,2-Cycloalkane Alkylation->TransCyclo

Fig 1. Divergent synthetic pathways for trans-1,2-disubstituted cyclohexanes.

Experimental Protocols

Protocol A: Stereospecific Synthesis of trans-2-(1-Pyrrolidinyl)cyclohexanol

Context: This protocol yields a highly versatile trans-1,2-amino alcohol, a direct precursor to C2-symmetric diamines[4].

  • Reaction Setup : Charge a flame-dried round-bottom flask with cyclohexene oxide (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous ethanol.

  • Causality of Solvent : Ethanol acts as a protic solvent that hydrogen-bonds with the epoxide oxygen. This interaction lowers the LUMO of the epoxide and reduces steric (Pauli) repulsion, significantly accelerating the nucleophilic attack compared to aprotic non-polar solvents[1].

  • Execution : Reflux the mixture for 12 hours. Monitor via TLC (stain with ninhydrin). Concentrate under reduced pressure and purify via vacuum distillation.

  • Self-Validation Check : Acquire a 1 H NMR spectrum (CDCl 3​ ). Locate the carbinol proton (CH-OH). In a perfectly executed trans-diequatorial product, this proton will appear as a multiplet with a large trans-diaxial coupling constant ( J≈10−12 Hz). If a J value of ~4 Hz is observed, the reaction has epimerized, yielding the cis-isomer.

Protocol B: Optical Resolution of (±)-trans-1,2-Diaminocyclohexane (DACH)

Context: Enantiopure DACH is the chiral backbone of Jacobsen’s catalyst. Racemic trans-DACH cannot be easily separated by standard chromatography[5].

  • Salt Formation : Dissolve L-(+)-tartaric acid (0.5 equiv) in distilled water. Slowly add racemic trans-1,2-diaminocyclohexane (1.0 equiv).

  • Causality of Stoichiometry : The slow addition controls the exothermic salt formation. We use exactly 0.5 equivalents of the resolving agent to selectively target the (R,R)-enantiomer, leaving the (S,S)-enantiomer highly soluble in the mother liquor[5].

  • Buffering : Add glacial acetic acid dropwise. Causality: Acetic acid buffers the system, preventing the premature co-precipitation of the more soluble (S,S)-diastereomeric salt and ensuring high enantiomeric excess (ee) of the precipitating (R,R)-salt[5].

  • Self-Validation Check : Treat a small aliquot of the filtered salt with aqueous NaOH, extract with dichloromethane, and derivatize with Mosher's acid chloride. Analyze via 19 F NMR to confirm an ee of >99%.

Protocol C: Enantioselective Michael-Initiated Ring Closure (MIRC)

Context: Constructing all-carbon trans-1,2-disubstituted cyclohexanes for complex API synthesis[3].

  • Auxiliary Generation : In a Schlenk flask under argon, generate a chiral lithium amide by reacting a chiral amine with n-BuLi at -78 °C in THF.

  • Enolate Formation : Add arylacetic acid to form the chiral enolate complex.

  • Ring Closure : Introduce the α,β -unsaturated ester (Michael acceptor) slowly. Causality: The chiral lithium amide acts as a noncovalent chiral auxiliary. It shields one face of the enolate, directing the conjugate addition. The subsequent intramolecular alkylation is stereoelectronically driven to place the bulky aryl and ester groups in a diequatorial (trans) arrangement to minimize 1,3-diaxial strain[3].

  • Self-Validation Check : Perform 2D NOESY NMR on the isolated cycloalkane. A strict lack of NOE cross-peaks between the C1 and C2 methine protons confirms their anti-periplanar (axial-axial) relationship, validating the trans diequatorial substitution.

Quantitative Data Summary

Synthetic StrategyTarget MotifTypical YieldStereoselectivityScalabilityEnvironmental Impact
Epoxide Ring-Opening 1,2-Amino alcohols, Diols80–98%>99:1 dr (trans:cis)High (Multi-kg)Low (Aqueous/Green oxidants compatible)
Chiral MIRC 1,2-Alkyl/Aryl cycloalkanes60–85%>20:1 dr, up to 99% eeModerate (Gram scale)Moderate (Requires lithium bases/cryogenics)
Julia-Kocienski Domino Cyclopentenes / Cyclohexanes50–75%High trans selectivityLow-ModerateHigh (Complex sulfone reagents)

References

  • [3] Stereoselective Formation of Various Sized 1,2-(trans)-Disubstituted Cycloalkanes Through a Michael-Initiated Ring Closure Reaction Using Chiral Lithium Amides, ProQuest.3

  • [4] Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions, Arkivoc. 4

  • [5] (R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE, Organic Syntheses Procedure.5

  • [1] How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide, PMC - NIH. 1

  • [2] A Temperature-Controlled Switch between Fürst–Plattner Rule and Anti-Fürst–Plattner Rule Ring Opening of 2,3-Epoxy-steroids with Various Halide Sources in the Presence of Imidazolium Ionic Liquids, ACS Omega. 2

Sources

Application

Application Note: Advanced Purification and Isomeric Resolution of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Context trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-71-7) is a highly valuable γ-keto acid buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-71-7) is a highly valuable γ-keto acid building block[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of heterocyclic therapeutics. Structurally, the molecule features a cyclohexane ring substituted with a carboxylic acid and a 3-methylbenzoyl group in a trans configuration. The presence of both a nucleophilic carboxyl group and an electrophilic carbonyl group within the same molecule imparts a rich and diverse reactivity profile[2].

Mechanistic Insights into Purification (E-E-A-T)

The synthesis of 2-aroylcyclohexanecarboxylic acids typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with an aryl Grignard reagent (e.g., 3-methylphenylmagnesium bromide) or via Friedel-Crafts acylation[3]. This initial reaction predominantly yields the kinetic cis-diastereomer due to the geometric constraints of the cyclic anhydride opening.

To obtain the thermodynamically favored trans-isomer and achieve high purity, a highly controlled purification and isomerization workflow is required. The causality behind these steps is as follows:

  • Acid-Base Extraction: The carboxylic acid moiety has a predicted pKa of ~4.31[4]. This allows for selective deprotonation using an aqueous base (pH > 10). The target molecule is transferred into the aqueous phase as a highly soluble carboxylate salt, enabling the facile removal of unreacted neutral organic impurities (such as m-xylene or m-bromotoluene) via organic solvent washing.

  • Base-Catalyzed Isomerization: The cis-to-trans conversion is achieved via thermodynamic equilibration under strongly basic conditions at elevated temperatures. The base promotes enolization at the carbon α to the ketone. Upon reprotonation, the system adopts the sterically less hindered trans-diequatorial configuration.

  • Selective Recrystallization: Crystallographic studies on the closely related trans-2-benzoylcyclohexanecarboxylic acid reveal that these molecules form enantiomeric pairs that dimerize via mutual hydrogen bonding of the carboxyl groups, while the ketone group remains uninvolved[5]. Utilizing a protic solvent system (e.g., Ethanol/Water) disrupts these intermolecular hydrogen bonds at elevated temperatures, ensuring complete dissolution. Upon controlled cooling, the molecules selectively re-assemble into their dimeric structures, effectively rejecting structurally dissimilar impurities from the crystal lattice[5].

Physicochemical Data Summary

Summarizing quantitative data is critical for establishing accurate in-process controls (IPC) during purification.

PropertyValue / Description
Chemical Name trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
CAS Number 733742-71-7[1]
Molecular Formula C15H18O3[1]
Molecular Weight 246.3 g/mol [4]
Topological Polar Surface Area 54.4 Ų[4]
Predicted pKa 4.31 ± 0.28[4]
Predicted LogP 3.06[4]
Stereochemistry trans (1R,2R and 1S,2S enantiomeric pair)[6]
Appearance White fine needle-like crystalline powder[7]

Experimental Protocols

Protocol A: Crude Isolation and Base-Catalyzed Isomerization

Objective: To remove neutral impurities and convert the kinetic cis-isomer to the thermodynamic trans-isomer.

  • Dissolution: Dissolve the crude reaction mixture (containing cis/trans isomers and neutral impurities) in ethyl acetate (5 mL per gram of crude). Causality: Ethyl acetate provides excellent solubility for both the acid and neutral impurities while maintaining phase separation from water.

  • Alkaline Extraction: Add 1.0 M aqueous Sodium Hydroxide (NaOH) to the organic layer. Self-Validation: Check the pH of the aqueous phase using universal indicator paper to ensure it remains > 10. Extract the aqueous phase twice.

  • Organic Wash: Wash the combined aqueous layers with hexanes (2 × 2 mL/g) to remove unreacted neutral starting materials. Discard the organic washings.

  • Isomerization: Transfer the aqueous layer to a round-bottom flask equipped with a reflux condenser. Heat the basic aqueous solution to 90°C for 4–6 hours. Self-Validation: Monitor the cis-to-trans conversion via HPLC (C18 column, UV detection at 254 nm) until the cis isomer peak is < 1%.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise under vigorous stirring. Self-Validation: Verify the pH reaches 1.5–2.0 to ensure complete protonation of the carboxylate back to the free acid, minimizing its aqueous solubility.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under vacuum at 45°C overnight.

Protocol B: Recrystallization for High-Purity Isolation

Objective: To achieve >99% purity of the trans-isomer by exploiting its hydrogen-bonding dimerization motif[5].

  • Solvent Selection: Prepare a solvent mixture of Absolute Ethanol and Water (3:1 v/v ratio).

  • Dissolution: Suspend the dried crude trans-acid in the solvent mixture (approx. 8-10 mL/g) and heat to reflux (75–80°C) until complete dissolution occurs.

  • Hot Filtration: If insoluble particulates are present, perform a hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours, then transfer to a refrigerator (4°C) for an additional 12 hours. Causality: Slow cooling avoids kinetic trapping of impurities and allows the enantiomeric pairs to selectively form stable hydrogen-bonded dimers[5].

  • Harvesting: Filter the resulting fine needle-like crystals[7] and wash with a minimal amount of ice-cold ethanol/water (1:1). Dry in a vacuum desiccator.

Protocol C: Chiral Resolution (Optional)

Objective: To separate the (1R,2R) and (1S,2S) enantiomers for stereospecific API synthesis[6].

  • Salt Formation: Dissolve the racemic trans-acid in hot ethyl acetate. Add 1.0 equivalent of a chiral resolving agent, such as (S)-(-)-1-Phenylethylamine.

  • Fractional Crystallization: Allow the solution to cool. The less soluble diastereomeric salt will selectively crystallize out of the solution.

  • Free Acid Recovery: Suspend the isolated salt in water, acidify with 1M HCl to pH 2, and extract with dichloromethane. Evaporate the organic layer to yield the enantioenriched trans-acid.

  • Self-Validation: Determine the enantiomeric excess (ee) using analytical chiral HPLC (e.g., Chiralcel OD-H column, 0.5 mL/min, 5% i-PrOH/hexane)[6].

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (cis/trans mixture + neutral impurities) BaseExt 1. Aqueous Base Extraction (1M NaOH, pH > 10) Crude->BaseExt OrgWash 2. Organic Solvent Wash (Removes unreacted neutral species) BaseExt->OrgWash Isomerization 3. Base-Catalyzed Isomerization (Reflux at 90°C, cis → trans) OrgWash->Isomerization Acidification 4. Acidification (HCl addition to pH < 2) Isomerization->Acidification Recryst 5. Recrystallization (EtOH/H2O System) Acidification->Recryst Pure Pure trans-2-(3-Methylbenzoyl) cyclohexane-1-carboxylic acid Recryst->Pure

Caption: Workflow for the isolation, isomerization, and purification of the trans-isomer.

Sources

Method

Application Note: Advanced Recrystallization Methodologies for the Chiral Resolution of Carboxylic Acids

Introduction & Theoretical Framework The isolation of enantiopure chiral carboxylic acids is a critical operation in pharmaceutical drug development and fine chemical synthesis. Because enantiomers possess identical phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

The isolation of enantiopure chiral carboxylic acids is a critical operation in pharmaceutical drug development and fine chemical synthesis. Because enantiomers possess identical physical properties in an achiral environment, direct separation via standard crystallization is impossible.

The most robust and industrially scalable method to overcome this is Classical Chemical Resolution via diastereomeric salt formation [1]. By reacting a racemic carboxylic acid with an enantiopure chiral amine (the resolving agent), a pair of diastereomeric salts is generated. Unlike enantiomers, diastereomers exhibit distinct physical properties—most notably, different solubility profiles in a given solvent system.

The Thermodynamics of Crystallization

The success of this method relies on the thermodynamic control of the crystallization process. When the diastereomeric mixture is dissolved in a hot solvent and cooled slowly, the system approaches thermodynamic equilibrium. The diastereomer with the higher lattice energy and lower solubility will preferentially nucleate and crystallize.

However, researchers often encounter solid solution systems , where the undesired diastereomer co-crystallizes within the same crystal lattice, artificially capping the maximum achievable enantiomeric excess (ee)[3]. Overcoming this requires precise solvent selection, controlled cooling profiles, and sometimes the integration of enantioselective dissolution techniques to break the solid solution equilibrium [3].

Furthermore, modern advancements have introduced Crystallization-Induced Diastereomer Transformation (CIDT) . While classical resolution is mathematically limited to a 50% yield of the desired enantiomer, CIDT couples fractional crystallization with in situ solution-phase epimerization. As the less soluble diastereomer precipitates, Le Chatelier's principle drives the continuous conversion of the soluble undesired isomer into the desired one, theoretically enabling a 100% yield [2].

Workflow Logic & Mechanistic Pathway

The standard resolution workflow involves three distinct phases: Salt Formation, Fractional Crystallization, and the Salt Break.

ChiralResolution Racemate Racemic Carboxylic Acid (±)-Acid SaltFormation Salt Formation (Thermodynamic Mixing) Racemate->SaltFormation Amine Chiral Resolving Agent (+)-Amine Amine->SaltFormation Diastereomers Diastereomeric Salts [(+)-Acid•(+)-Amine] + [(-)-Acid•(+)-Amine] SaltFormation->Diastereomers Crystallization Fractional Crystallization (Controlled Cooling) Diastereomers->Crystallization Solid Less Soluble Salt (Solid) [(+)-Acid•(+)-Amine] Crystallization->Solid MotherLiquor More Soluble Salt (Liquor) [(-)-Acid•(+)-Amine] Crystallization->MotherLiquor SaltBreak Salt Break (Acidification) Biphasic HCl / EtOAc Solid->SaltBreak Enantiopure Enantioenriched Acid (+)-Acid SaltBreak->Enantiopure Recovery Amine Recovery (Basification) SaltBreak->Recovery

Figure 1: Workflow of classical chiral resolution via diastereomeric salt crystallization.

Detailed Experimental Protocols

The following protocols provide a self-validating system for resolving a standard racemic carboxylic acid using an enantiopure amine (e.g., (S) -1-phenylethan-1-amine).

Protocol A: Diastereomeric Salt Formation & Fractional Crystallization

Causality of Experimental Choices: A mixed solvent system (e.g., Isopropanol/Water) is often selected. The organic solvent dissolves the hydrophobic backbone of the molecules, while the trace water disrupts excessively strong ionic lattice interactions, amplifying the solubility differences between the two diastereomers.

  • Reagent Preparation: In a 500 mL round-bottom flask, suspend 100 mmol (1.0 eq) of the racemic carboxylic acid in 150 mL of Isopropanol.

  • Heating: Heat the suspension to 75 °C under continuous magnetic stirring until complete dissolution is achieved.

  • Resolving Agent Addition: Slowly add 100 mmol (1.0 eq) of the pure chiral amine resolving agent dropwise over 15 minutes.

    • Note on the Pope-Peachey Method: To optimize costs, you may use 0.5 eq of the chiral amine and 0.5 eq of an achiral base (like NaOH). This selectively forms the diastereomeric salt with the less soluble enantiomer, leaving the other enantiomer as a highly soluble sodium salt [1].

  • Thermodynamic Cooling: Turn off the heating mantle and allow the solution to cool to room temperature at a highly controlled rate (approx. 0.1 °C/min).

    • Causality: Rapid cooling induces kinetic trapping, causing supersaturation and the co-precipitation of the undesired diastereomer. Slow cooling ensures the system remains under thermodynamic control, favoring the pure crystal lattice.

  • Seeding (Optional but Recommended): Once the solution reaches 50 °C, introduce 1-2 mg of pure diastereomeric seed crystals to prevent secondary nucleation.

  • Isolation: After stirring at room temperature for 12 hours, collect the precipitated crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold Isopropanol to remove adhering mother liquor.

Protocol B: The "Salt Break" (Liberation of the Enantiopure Acid)

Causality of Experimental Choices: A biphasic system is strictly required. The strong aqueous acid protonates the carboxylate, breaking the ionic bond. The newly uncharged chiral acid immediately partitions into the organic layer, preventing it from re-associating with the protonated chiral amine, which remains trapped in the aqueous layer.

  • Suspension: Suspend the isolated diastereomeric salt in a biphasic mixture of 100 mL Ethyl Acetate (EtOAc) and 50 mL Deionized Water.

  • Acidification: Under vigorous stirring, slowly add 2M HCl dropwise until the aqueous layer reaches a pH of 1.5 - 2.0. Continue stirring until the solid salt is completely dissolved.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer.

  • Extraction: Extract the remaining aqueous layer with an additional 2 x 50 mL of EtOAc to ensure complete recovery of the carboxylic acid.

  • Purification: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.

Quantitative Data & Solvent Optimization

The choice of solvent dictates the degree of enantiomeric enrichment per recrystallization cycle. Table 1 summarizes typical optimization data, demonstrating how solvent polarity and hydrogen-bonding capacity influence the Diastereomeric Excess (de) and the resulting Enantiomeric Excess (ee).

Table 1: Optimization of Solvent Systems for Enantiomeric Enrichment

Recrystallization CycleSolvent SystemYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
1 Isopropanol85.082.082.0
2 Isopropanol80.5>98.0>98.0
1 Isopropanol / H2​O (9:1)72.094.594.5
2 Isopropanol / H2​O (9:1)68.0>99.0>99.0
1 Methanol45.060.060.0

Data Interpretation: While pure Isopropanol provides a higher initial yield, the addition of 10% water significantly increases the thermodynamic differentiation between the salts, yielding a higher initial ee at the cost of slight solubility losses. Methanol is generally too polar, dissolving both salts indiscriminately and resulting in poor resolution.

References

  • Separation of enantiomers of chiral carboxylic acids.US Patent 4337352A. Google Patents.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry (ACS). URL:[Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC). URL:[Link]

Application

Application Note: Advanced Chiral HPLC Methodologies for the Enantiomeric Separation of Carboxylic Acids

Introduction & The Challenge of Acidic Enantiomers The enantioselective separation of chiral carboxylic acids is a critical step in modern drug development, as these functional groups are ubiquitous in active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Challenge of Acidic Enantiomers

The enantioselective separation of chiral carboxylic acids is a critical step in modern drug development, as these functional groups are ubiquitous in active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and amino acid derivatives. Historically, chromatographers relied on indirect methods involving chiral derivatization. Today, direct High-Performance Liquid Chromatography (HPLC) analysis is the gold standard[1].

However, free carboxylic acids present unique chromatographic challenges. Due to their high polarity and tendency to ionize, these compounds often exhibit severe peak tailing, unpredictable retention times, and poor resolution. This phenomenon is primarily caused by non-specific secondary interactions—such as strong hydrogen bonding and ionic interactions—between the anionic carboxylate group and residual silanols on the silica support of the Chiral Stationary Phase (CSP)[2]. Overcoming this requires a strategic manipulation of the analyte's ionization state through precise CSP selection and mobile phase engineering.

Mechanisms of Chiral Recognition: Causality and Selection

To achieve baseline resolution ( Rs​>1.5 ), chromatographers must choose between two distinct mechanistic pathways based on the analyte's pKa and structural environment.

Polysaccharide-Based CSPs: The Ion-Suppression Strategy

Derivatized cellulose and amylose CSPs (e.g., CHIRALPAK AD, CHIRALCEL OD) are favored for their broad applicability[1]. Because these phases separate enantiomers via inclusion complexes, hydrogen bonding, and π−π interactions, the carboxylic acid must be kept in a neutral state.

  • The Causality: By introducing an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) (typically 0.1% v/v), the microenvironment pH is lowered below the pKa​ of the carboxylic acid. This suppresses ionization, forcing the analyte into a neutral state. Consequently, non-specific binding to the silica backbone is eliminated, resolving peak tailing and allowing the chiral cavities of the polysaccharide to dictate retention[1][2].

Zwitterionic & Anion-Exchange CSPs: The Ion-Pairing Strategy

For highly acidic, zwitterionic, or highly polar compounds (like underivatized amino acids), cinchona alkaloid-based CSPs (e.g., CHIRALPAK QN-AX, QD-AX, ZWIX) offer exceptional enantioselectivity[3].

  • The Causality: Instead of suppressing ionization, these columns exploit it. The CSP features a protonated tertiary nitrogen (quinuclidine moiety) that acts as an anion exchanger, forming a strong stereoselective ionic bond with the negatively charged carboxylate of the analyte[4]. In ZWIX columns, which incorporate both anion- and cation-exchange groups, a precise ratio of acidic and basic additives (e.g., 50 mM Formic Acid and 25 mM Diethylamine) is required. The basic additive ensures the analyte remains anionic, while the acidic additive protonates the chiral selector, activating the double ion-pairing mechanism[5][6].

Workflow Start Target: Carboxylic Acid Enantiomers Decision Select Chiral Stationary Phase (CSP) Start->Decision Poly Polysaccharide CSP (Amylose/Cellulose) Decision->Poly Broad Screening Zwit Anion-Exchange / ZWIX CSP (Cinchona Alkaloids) Decision->Zwit Highly Acidic / Zwitterionic PolyMP Normal Phase / Polar Organic (Hexane/IPA or MeOH/ACN) Poly->PolyMP ZwitMP Polar Organic Phase (MeOH/ACN/H2O) Zwit->ZwitMP PolyAdd Acidic Modifier (0.1% TFA or Formic Acid) Suppresses Ionization PolyMP->PolyAdd ZwitAdd Acid-Base Additive Pair (50mM FA + 25mM DEA) Enables Double Ion-Pairing ZwitMP->ZwitAdd Opt Optimize Resolution (Rs > 1.5) Adjust Modifier/Additive Ratio PolyAdd->Opt ZwitAdd->Opt

Caption: Workflow for chiral HPLC method development of carboxylic acids.

Quantitative Data: Phase Selection Matrix

The following table summarizes the foundational parameters for developing a robust separation method based on the chosen CSP.

ParameterPolysaccharide CSPs (e.g., AD, OD)Zwitterionic CSPs (e.g., ZWIX(+), ZWIX(-))
Primary Mechanism Inclusion, H-bonding, Dipole-DipoleDouble Ion-Pairing, Steric Hindrance
Analyte State Required Neutral (Ionization Suppressed)Anionic / Zwitterionic (Fully Ionized)
Typical Mobile Phase Hexane / Isopropanol (Normal Phase)Methanol / Acetonitrile / Water (Polar Organic)
Critical Additives 0.1% TFA or Formic Acid50 mM Formic Acid + 25 mM Diethylamine
Elution Order Reversal Unpredictable (Requires different CSP)Systematic (Switch between ZWIX(+) and ZWIX(-))
LC-MS Compatibility Poor (in Normal Phase)Excellent (Using Formic Acid / Ammonium Formate)

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Normal-Phase Separation on Polysaccharide CSPs

This protocol is ideal for weakly acidic carboxylic acids where ion suppression is easily achieved.

Materials & Setup:

  • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

  • Modifier: 0.1% Trifluoroacetic Acid (TFA). Note: TFA must be added freshly to prevent esterification with Isopropanol over time.

  • Flow Rate: 1.0 mL/min at 25°C.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic carboxylic acid in the mobile phase to a concentration of 1 mg/mL. Ensure the diluent exactly matches the mobile phase to prevent localized pH shifts during injection[1].

  • Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes until the baseline UV signal stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Self-Validation Check: To verify that resolution is driven by stereoselective chiral recognition rather than non-specific silanol interactions, temporarily remove the acidic modifier (TFA) from the mobile phase. A complete loss of resolution accompanied by severe peak tailing validates that the ion-suppression mechanism is functioning correctly and is absolutely required for the method's integrity[1].

Protocol B: Polar Organic Separation on Zwitterionic CSPs (CHIRALPAK ZWIX)

This protocol is designed for highly acidic or zwitterionic compounds (e.g., amino acids, lipopeptides) requiring ion-exchange mechanisms[6].

Materials & Setup:

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)[5][6].

  • Bulk Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v). Note: Methanol is essential for protic solvation of ionized species[5].

  • Additives: 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min at 25°C.

Step-by-Step Methodology:

  • Buffer Preparation: Add the FA and DEA directly to the bulk mobile phase. Ensure complete mixing to establish the proton activity equilibrium required for double ion-pairing[5].

  • Equilibration: Zwitterionic columns require longer equilibration times. Flush for 30-40 column volumes.

  • Injection: Inject 5 µL of the sample (0.5 mg/mL in Methanol).

  • Self-Validation Check (Elution Order Reversal): To unequivocally confirm peak identity and rule out co-eluting achiral impurities, inject the sample on both CHIRALPAK ZWIX(+) and ZWIX(-) columns. Because these columns utilize pseudo-enantiomeric chiral selectors (quinine vs. quinidine derivatives), a true enantiomeric pair will systematically reverse its elution order between the two columns. This acts as an irrefutable internal validation of the separation[5][6].

ZWIXMechanism Analyte Carboxylic Acid Analyte Anionic State (COO-) Interaction1 Ionic Interaction (Primary Recognition) Analyte->Interaction1 Interaction2 Hydrogen Bonding & Steric Hindrance Analyte->Interaction2 Selector ZWIX Chiral Selector Protonated Quinuclidine (NH+) Selector->Interaction1 Selector->Interaction2

Caption: Double ion-pairing and secondary interactions in zwitterionic CSPs.

Troubleshooting & Optimization Causality

  • Symptom: Broad, tailing peaks on Polysaccharide CSPs.

    • Causality: Insufficient ion suppression leading to secondary silanol interactions.

    • Solution: Increase TFA concentration from 0.05% to 0.1%. If tailing persists, switch to a stronger acid like Methanesulfonic Acid, or transition to an Anion-Exchange CSP[2].

  • Symptom: Loss of retention on ZWIX columns.

    • Causality: Excessive eluting strength or incorrect proton activity. While Methanol is an essential protic solvent for these columns, too much water or an imbalance in the FA/DEA ratio disrupts the delicate ion-exchange equilibrium[5].

    • Solution: Adjust the bulk solvent to a higher proportion of a weak solvent (e.g., Acetonitrile) and strictly verify the 50 mM FA / 25 mM DEA molar ratio.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International. chromatographyonline.com.4

  • A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. benchchem.com. 1

  • Specialty Chiral Columns. amerigoscientific.com. 3

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. fagg.be.2

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). hplc.eu. 5

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. chromatographyonline.com. 6

Sources

Method

Derivatization of carboxylic acids for chiral chromatography

Application Note: Strategic Derivatization of Carboxylic Acids for Chiral Chromatography Foreword from the Application Desk The chiral resolution of carboxylic acids is rarely a plug-and-play endeavor. Carboxylic acids a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Carboxylic Acids for Chiral Chromatography

Foreword from the Application Desk The chiral resolution of carboxylic acids is rarely a plug-and-play endeavor. Carboxylic acids are ubiquitous in pharmaceuticals, metabolomics, and environmental science, yet their highly polar, ionizable carboxylate moiety (-COOH) engages in strong hydrogen bonding and non-specific ionic interactions with stationary phases. This leads to severe peak tailing and compromised enantiomeric resolution[1]. Furthermore, aliphatic carboxylic acids lack the necessary chromophores or fluorophores for trace-level detection.

Derivatization serves as a dual-purpose chemical intervention. By masking the problematic acidic proton, we improve volatility for Gas Chromatography (GC)[2] and eliminate non-specific tailing in Liquid Chromatography (LC). Simultaneously, we introduce functional tags that dictate the separation strategy (direct vs. indirect) and significantly enhance the detection modality[3].

Below is a comprehensive, self-validating guide to selecting and executing the optimal derivatization strategy for chiral carboxylic acids.

Decision Workflow: Direct vs. Indirect Enantioseparation

The first critical decision in method development is choosing between an indirect separation (forming diastereomers for achiral columns) or a direct separation (achiral tagging for chiral columns).

Workflow Start Racemic Carboxylic Acid Platform Select Chromatography Platform Start->Platform GC Gas Chromatography (GC) Platform->GC Requires Volatility LC Liquid Chromatography (LC) Platform->LC Non-volatile / High MW GC_Deriv Chiral Esterification (e.g., Menthol + BF3) GC->GC_Deriv LC_Strat LC Separation Strategy LC->LC_Strat Indirect Indirect Separation (Chiral Derivatizing Agent) LC_Strat->Indirect Direct Direct Separation (Achiral Tagging) LC_Strat->Direct Diastereomers Diastereomers Formed Analyze on Achiral C18 Column Indirect->Diastereomers Enantiomers Enantiomeric Esters Formed Analyze on Chiral Stationary Phase Direct->Enantiomers

Decision matrix for selecting carboxylic acid derivatization workflows in chiral chromatography.

Strategic Approaches & Causality

Indirect Enantioseparation via Chiral Derivatizing Agents (CDAs)

The Mechanism: The indirect approach involves covalently bonding the racemic carboxylic acid with an enantiopure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. Because diastereomers possess distinct physicochemical properties, they can be resolved on standard, high-efficiency achiral stationary phases (e.g., C18)[4]. Causality & Reagent Choice: Amide bond formation is the preferred route due to the high chemical stability of the resulting diastereomeric amides. Reagents like (R)-(+)-1-phenylethylamine or specialized fluorescent CDAs (e.g., DBD-APy) are coupled using activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]. This strategy is highly cost-effective as it bypasses the need for expensive Chiral Stationary Phases (CSPs).

Direct Enantioseparation via Achiral Tagging

The Mechanism: When using CSPs, achiral derivatization is employed strictly to enhance detection sensitivity and optimize the analyte's interaction with the chiral selector[3]. Causality & Reagent Choice: Reagents such as phenacyl bromide (PBr) or p-dimethylaminophenacyl (DmPA) bromide convert the carboxylic acid into an ester[3]. This reaction masks the acidic proton, drastically reducing non-specific tailing on polysaccharide-based CSPs. Furthermore, the aromatic phenacyl group provides strong UV absorbance and improved electrospray ionization (ESI) efficiency for downstream LC-MS/MS analysis[1].

Experimental Protocols & Self-Validation Systems

Trust in analytical data requires internal checks. Every derivatization protocol must be evaluated for two critical failure modes: incomplete conversion and derivatization-induced epimerization (racemization of the chiral center).

Protocol A: Indirect Enantioseparation via Amidation with (R)-(+)-1-Phenylethylamine

Objective: Convert chiral carboxylic acids into diastereomeric amides for separation on an achiral reversed-phase column.

Reagents:

  • Analyte: Racemic carboxylic acid (1 mM in Acetonitrile).

  • CDA: (R)-(+)-1-Phenylethylamine (10 mM in Acetonitrile).

  • Coupling Agent: EDC·HCl (20 mM in Acetonitrile).

  • Catalyst/Suppressor: HOBt (Hydroxybenzotriazole) (20 mM in Acetonitrile).

Step-by-Step Methodology:

  • Aliquot 100 µL of the carboxylic acid sample into a 1.5 mL amber glass reaction vial.

  • Add 50 µL of EDC·HCl solution and 50 µL of HOBt solution. Vortex for 10 seconds to initiate the activation of the carboxyl group.

  • Add 100 µL of the (R)-(+)-1-Phenylethylamine solution.

  • Incubate the mixture at 40°C for 60 minutes in a thermoshaker (800 rpm).

  • Quench the reaction by adding 200 µL of 0.1% Formic Acid in MS-grade water.

  • Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for LC-UV or LC-MS analysis.

Self-Validation Check (Epimerization): Epimerization (racemization of the alpha-carbon) is the most critical failure mode during carboxylic acid activation. To validate stereochemical integrity, process an enantiopure standard (e.g., 100% (S)-Ibuprofen) alongside your samples. If the resulting chromatogram yields a secondary diastereomeric peak, epimerization has occurred. Causality: Over-activation catalyzes proton abstraction at the chiral center. Mitigation: Lower the reaction temperature to 25°C or increase the stoichiometric ratio of the HOBt racemization suppressor.

Protocol B: Direct Enantioseparation via Achiral Esterification with Phenacyl Bromide

Objective: Introduce a UV-absorbing/MS-ionizable moiety to carboxylic acids for direct separation on a polysaccharide-based CSP.

Reagents:

  • Analyte: Racemic carboxylic acid (1 mM in Acetone).

  • Derivatization Agent: Phenacyl bromide (PBr) (20 mM in Acetone).

  • Base Catalyst: Triethylamine (TEA) (20 mM in Acetone).

Step-by-Step Methodology:

  • Transfer 100 µL of the carboxylic acid extract into a reaction vial.

  • Add 50 µL of the base catalyst (TEA) to deprotonate the carboxylic acid, forming a reactive nucleophilic carboxylate anion.

  • Add 100 µL of Phenacyl bromide solution.

  • Seal the vial and incubate at 60°C for 45 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen to remove excess TEA and unreacted volatile components.

  • Reconstitute the residue in 250 µL of the mobile phase appropriate for your CSP (e.g., Hexane/Isopropanol for Normal Phase).

Self-Validation Check (Reaction Kinetics): Incomplete derivatization skews quantitative recovery. To validate reaction kinetics, perform a time-course study (15, 30, 45, 60 minutes). Plot the peak area of the derivatized product; the protocol is validated for your specific matrix only when the area reaches a stable plateau. Causality: Steric hindrance around the carboxylate can drastically reduce nucleophilic attack rates on the phenacyl bromide, necessitating optimized incubation times.

Quantitative Comparison of Derivatization Agents

To facilitate rapid method development, the following table summarizes the operational parameters and detection enhancements of standard derivatization agents used in chiral chromatography.

Derivatization AgentStrategy TypeDetection EnhancementTypical ConditionsTarget Analytical Column
(R)-(+)-1-Phenylethylamine IndirectUV (210-254 nm)40°C, 60 minAchiral C18 / C8
DBD-APy IndirectFLD (Ex 330/Em 375 nm)60°C, 60 minAchiral C18
Phenacyl Bromide (PBr) DirectUV (254 nm) / ESI-MS60°C, 45 minPolysaccharide CSP
p-Dimethylaminophenacyl DirectESI-MS/MS (Mass Tag)25°C, 60 minPolysaccharide CSP
(1R,2S,5R)-(-)-Menthol GC IndirectFID / EI-MS100°C, 30 minAchiral Capillary GC

References

1.[4] Title: Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: ScienceDirect (doi.org) URL:[Link]

2.[2] Title: Acids: Derivatization for GC Analysis Source: colostate.edu URL: [Link]

3.[3] Title: High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry Source: ACS Publications URL:[Link]

4.[1] Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC (nih.gov) URL:[Link]

Sources

Application

Application of benzoylcyclohexanediones as enzyme inhibitors

Application Note: Pharmacological Profiling and Kinetic Evaluation of Benzoylcyclohexanediones as HPPD Inhibitors Executive Summary Benzoylcyclohexanediones (e.g., nitisinone, mesotrione, sulcotrione) represent a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling and Kinetic Evaluation of Benzoylcyclohexanediones as HPPD Inhibitors

Executive Summary

Benzoylcyclohexanediones (e.g., nitisinone, mesotrione, sulcotrione) represent a highly versatile and potent class of enzyme inhibitors targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1]. Originally discovered during agrochemical screening for bleaching herbicides, their profound ability to modulate the tyrosine catabolic pathway has successfully translated into life-saving therapeutics for rare metabolic disorders, most notably Hereditary Tyrosinemia type 1 (HT-1) and Alkaptonuria[2][3]. This application note provides drug development professionals and biochemists with a comprehensive mechanistic overview, structural pharmacology data, and a validated, self-calibrating protocol for evaluating the time-dependent enzyme inhibition kinetics of this compound class.

Mechanistic Overview & Pathway Rationale

HPPD is a non-heme Fe(II)-dependent dioxygenase responsible for catalyzing the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisic acid (HGA)[2].

  • In Agronomy: Inhibition of plant HPPD depletes plastoquinone, an essential cofactor for phytoene desaturase. This halts carotenoid biosynthesis, leading to rapid chlorophyll destruction (bleaching) and plant death[4].

  • In Human Medicine: In patients with HT-1, a genetic deficiency in fumarylacetoacetate hydrolase (FAH) causes the buildup of fumarylacetoacetate, which is converted into the highly hepatotoxic and nephrotoxic metabolite succinylacetone[5][6]. Benzoylcyclohexanediones like nitisinone (NTBC) act upstream of FAH. By potently inhibiting HPPD, they prevent the formation of HGA, thereby completely shutting down the production of downstream toxic intermediates[3][5].

Structural Pharmacology: Benzoylcyclohexanediones function as bidentate chelators. The 1,3-diketone moiety coordinates directly with the active-site Fe(II) atom, mimicking the α-keto acid of the natural substrate, while the benzoyl ring interacts with the hydrophobic pocket of the enzyme[2][3]. Crucially, these compounds are time-dependent, tight-binding reversible inhibitors , characterized by a rapid initial binding step followed by a slow isomerization into a highly stable enzyme-inhibitor complex[2].

Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT HPPD HPPD Enzyme HPP->HPPD HGA Homogentisic Acid MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAAI Tox Succinylacetone (Toxic) FAA->Tox FAH Deficiency End Acetoacetate + Fumarate FAA->End FAH Enzyme HPPD->HGA Inhibitor Benzoylcyclohexanediones Inhibitor->HPPD Potent Inhibition

Tyrosine catabolism pathway illustrating HPPD inhibition by benzoylcyclohexanediones.

Pharmacological Profiling of Key Benzoylcyclohexanediones

To benchmark new pipeline compounds, it is critical to compare them against established HPPD inhibitors. The table below summarizes the quantitative kinetic data and primary applications of leading benzoylcyclohexanediones[2][7].

CompoundPrimary ApplicationTarget EnzymeMechanism of ActionRepresentative IC50 / Ki
Nitisinone (NTBC) Human Therapeutic (HT-1, Alkaptonuria)Human HPPDTime-dependent, tight-binding reversible inhibitionIC50 ≈ 40 nM
Mesotrione Agrochemical (Herbicide)Plant HPPDCompetitive, tight-binding inhibitionKi ≈ 6 - 18 pM
Sulcotrione Agrochemical (Herbicide)Plant HPPDCompetitive inhibitionIC50 ≈ 400 nM
Benzobicyclon Agrochemical (Pro-herbicide)Plant HPPDHydrolyzes to active triketone inhibitorIC50 ≈ 10 - 50 nM (active metabolite)

Experimental Protocol: Time-Dependent HPPD Inhibition Assay

Because benzoylcyclohexanediones are tight-binding and time-dependent inhibitors[2], standard steady-state Michaelis-Menten kinetic assays will severely underestimate their potency. The following continuous coupled-enzyme spectrophotometric protocol is engineered to account for slow-onset inhibition, ensuring high-fidelity IC50 and Ki* determination.

Materials & Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.0), 0.1% (w/v) BSA.

  • Reducing Agent: 20 mM Sodium Ascorbate (Freshly prepared).

  • Enzymes: Recombinant HPPD (Human or Plant) and Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP) dissolved in assay buffer.

  • Inhibitor: Benzoylcyclohexanedione derivatives (e.g., Nitisinone) in 100% DMSO.

Step-by-Step Workflow

Step 1: Buffer and Enzyme Preparation Prepare the working assay buffer by adding 2 mM Sodium Ascorbate to the base HEPES buffer. Dilute recombinant HPPD to a final well concentration of 10-20 nM, and HGD to an excess of 2 U/mL.

  • Scientific Rationale: HPPD is a non-heme iron enzyme. Ascorbate is strictly required to maintain the active site iron in the Fe(II) state. If it oxidizes to Fe(III), the enzyme becomes catalytically dead[2]. HGD is added in excess to ensure that the conversion of HGA to maleylacetoacetate (MAA) is not the rate-limiting step.

Step 2: Inhibitor Pre-Incubation In a 96-well UV-transparent microplate, mix 90 µL of the Enzyme/Buffer solution with 5 µL of the inhibitor (serial dilutions). Incubate the plate at 37°C for 30 to 60 minutes.

  • Scientific Rationale: Benzoylcyclohexanediones form an enzyme-inhibitor complex that dissociates very slowly[2]. Pre-incubation allows the slow-onset E-I complex to reach thermodynamic equilibrium. Skipping this step will result in artificially high IC50 values.

Step 3: Reaction Initiation Initiate the reaction by adding 5 µL of 4-HPP (Final concentration: 100 µM) to each well.

Step 4: Kinetic Measurement Immediately transfer the plate to a UV/Vis microplate reader. Monitor the continuous formation of maleylacetoacetate (MAA) by measuring absorbance at 330 nm every 15 seconds for 15 minutes.

System Validation & Controls (Trustworthiness)

A robust protocol must be a self-validating system. Ensure the following internal controls are met to guarantee data integrity:

  • Fe(II) Oxidation Control: Monitor the baseline activity of the positive control (No Inhibitor + DMSO) over the full 15 minutes. A linear progress curve proves the ascorbate is successfully maintaining the Fe(II) state. A plateauing curve indicates enzyme death via iron oxidation.

  • Coupling Enzyme Excess Check: Spike a dummy reaction well with a known concentration of HGA (without HPPD). The absorbance jump at 330 nm should be instantaneous. If the curve is gradual, HGD is rate-limiting, which invalidates the HPPD kinetic data.

  • Reference Standard: Always run Nitisinone (NTBC) alongside novel compounds. Under standard conditions, NTBC should yield an IC50 of ~40 nM against human HPPD[2].

References

  • What is the mechanism of Nitisinone? - Patsnap Synapse. patsnap.com.5[5]

  • Nitisinone - Wikipedia. wikipedia.org.1[1]

  • Nitisinone - StatPearls - NCBI Bookshelf. nih.gov.6[6]

  • Nitisinone: a review | ODRR - Dove Medical Press. dovepress.com. 2[2]

  • NITISINONE : AN ENDLESS SUCCESS STORY ? univ-setif.dz.3[3]

  • Overcoming weeds: breeding herbicide-resistant crops via directed evolution - PMC - NIH. nih.gov. 4[4]

  • Discovery and development of a new herbicide, benzobicyclon - SciSpace. scispace.com. 7[7]

  • The Evaluation of HPPD-Inhibitors for Full-Season Control of Morningglory - Auburn University. auburn.edu.

Sources

Method

Application Note: Harnessing Cyclohexane Derivatives in Medicinal Chemistry – Escaping Flatland

Introduction: The "Escape from Flatland" Paradigm Historically, medicinal chemistry and high-throughput screening libraries have been dominated by planar, sp2-hybridized aromatic scaffolds. While synthetically accessible...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

Historically, medicinal chemistry and high-throughput screening libraries have been dominated by planar, sp2-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high off-target promiscuity (driven by non-specific π−π stacking), and rapid metabolic clearance.

The "Escape from Flatland" paradigm, a cornerstone concept in modern drug discovery, emphasizes increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve the clinical success rates of drug candidates[1]. Transitioning from planar aromatics to three-dimensional architectures like cyclohexane and its derivatives introduces critical spatial complexity[2]. Cyclohexane is a privileged, rigid sp3 -rich scaffold that offers defined stereochemistry. By utilizing its predictable chair conformations, medicinal chemists can precisely direct pharmacophoric exit vectors into complex receptor pockets, thereby enhancing target selectivity and physicochemical properties[3].

Mechanistic Insights: Conformational Control and Bioisosterism

Conformational Locking and Exit Vectors

Unlike planar benzene rings, cyclohexane rings predominantly adopt a dynamic equilibrium between two chair conformations. The spatial orientation of substituents—either axial (perpendicular to the ring plane) or equatorial (parallel to the ring plane)—dictates the molecule's interaction with a biological target.

Causality in Design: To prevent the entropic penalty of conformational switching upon receptor binding, chemists often "lock" the cyclohexane ring. While bulky groups like tert-butyl strongly favor the equatorial position due to 1,3-diaxial steric hindrance, recent structural studies have revealed that adjacent constrained rings, such as cyclopropanes, can uniquely force adjacent alkyl groups into the typically unstable axial conformation[4]. This "cyclopropyl effect" provides a powerful stereocontrol element to extend functional groups into specific, previously inaccessible conformational spaces within a target protein[4].

Cyclohexane as an Aromatic Bioisostere

Replacing a toxic or metabolically labile phenyl ring with a saturated cyclohexyl ring is a classic bioisosteric strategy. To further mimic the exact vector angles of meta- or para-substituted benzenes without the π -electron liabilities, rigidified cyclohexane variants such as [2]-ladderanes and bicyclo[1.1.1]pentanes are employed[3]. These structures maintain the 3D geometry required for target engagement while significantly improving metabolic stability by eliminating electron-rich sites prone to cytochrome P450 (CYP450) epoxidation[3].

Workflow for transitioning from planar aromatics to 3D cyclohexane scaffolds.

Quantitative Data: Physicochemical Comparison

The transition from a 2D to a 3D scaffold fundamentally alters the physicochemical profile of a molecule. The table below summarizes the typical property shifts when replacing a benzene core with a cyclohexane core.

PropertyPlanar Aromatic (e.g., Benzene)3D sp3 Scaffold (e.g., Cyclohexane)Mechanistic Rationale
Hybridization ( Fsp3​ ) 0.001.00Higher Fsp3​ correlates with reduced clinical attrition[1].
Plane of Best Fit (PBF) ~0.00 Å>0.60 ÅMeasures 3D character; >0.60 Å indicates significant 3D complexity[1].
Aqueous Solubility Generally LowerGenerally Higher3D structures disrupt crystal lattice packing energy, lowering the melting point and increasing solubility.
Metabolic Stability High VulnerabilityEnhanced StabilityLack of π -electrons prevents rapid CYP450-mediated aromatic oxidation/epoxidation[5].
Target Selectivity Lower (Promiscuous)HigherRigid 3D vectors reduce non-specific binding to off-target hydrophobic pockets[2].

Protocol 1: Chemo-Enzymatic Synthesis of Gabapentin

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a blockbuster neuromodulator featuring a cyclohexane core. Traditional purely chemical syntheses suffer from lengthy steps, harsh conditions, and high environmental waste. The following protocol details a highly efficient, self-validating chemo-enzymatic route utilizing a nitrilase whole-cell catalyst, which drastically reduces the Environmental Factor (E-Factor) to < 3.0[6].

Materials & Reagents
  • Substrate: 1-cyanocyclohexaneacetonitrile (0.5 mol/L final concentration).

  • Biocatalyst: Immobilized nitrilase whole cells (e.g., E. coli or P. pastoris expressing nitrilase)[7].

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

  • Hydrogenation Catalyst: Raney Nickel or Pd/C.

  • Solvents/Gases: Hydrogen gas ( H2​ ), Nitrogen gas ( N2​ ), Methanol.

Step-by-Step Methodology
  • Enzymatic Hydrolysis (Desymmetrization):

    • Suspend the immobilized nitrilase cells at a concentration of 2.2 g/L in the 100 mM phosphate buffer (pH 7.0)[6].

    • Add 1-cyanocyclohexaneacetonitrile to achieve a final substrate concentration of 0.5 mol/L[6].

    • Incubate the reaction in a biotransformation vessel at 45°C with moderate agitation (200 rpm) for 36 hours[6].

    • Self-Validation Step: Sample the reaction every 3 hours. Analyze via HPLC to monitor the specific enzyme activity and confirm the selective conversion to 1-cyanocyclohexaneacetic acid. Fit the data to a first-order kinetic equation to ensure catalyst stability[6].

  • Catalytic Hydrogenation:

    • Filter the biotransformation liquid to recover the immobilized cells (which can be recycled).

    • Transfer the filtrate containing 1-cyanocyclohexaneacetic acid to a high-pressure hydrogenation reactor.

    • Add the hydrogenation catalyst at a mass ratio of 0.1:1 (catalyst to substrate)[6].

    • Purge the reactor with N2​ three times to remove oxygen, then pressurize with H2​ gas to 2.0 MPa[6].

    • Heat to 70°C and stir until H2​ consumption ceases, yielding gabapentin lactam.

  • Hydrolysis & Alkalization:

    • Treat the gabapentin lactam intermediate with aqueous HCl (reflux for 4 hours) to open the lactam ring.

    • Neutralize (alkalize) the solution to the isoelectric point of gabapentin (pH ~7.2) using NaOH or a basic ion-exchange resin to precipitate the final Gabapentin API[6].

    • Filter, wash with cold acetone, and dry under vacuum.

Chemo-enzymatic synthesis pathway for the cyclohexane-based API, Gabapentin.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay

To empirically validate that a synthesized cyclohexane derivative has successfully "escaped flatland" and achieved superior metabolic stability compared to its planar aromatic counterpart, an in vitro Human Liver Microsome (HLM) assay is conducted[5].

Materials & Reagents
  • Biological Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein stock).

  • Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Controls: Verapamil (High clearance control) and Warfarin (Low clearance control).

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • Dilute the HLM stock in the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the assay well.

    • Prepare a 10 mM DMSO stock of the cyclohexane test compound. Dilute this stock in buffer to achieve a final assay concentration of 1 µM (ensuring final DMSO concentration is < 0.1% to prevent CYP inhibition)[5].

  • Pre-Incubation & Reaction Initiation:

    • Aliquot the HLM/test compound mixture into a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM) to all wells except the negative control wells (which receive blank buffer to monitor non-CYP mediated degradation).

  • Time-Course Sampling & Quenching:

    • At designated time points ( t=0,15,30,45,60 minutes), remove a 50 µL aliquot from the reaction mixture[5].

    • Immediately dispense the aliquot into 150 µL of the ice-cold Quench Solution to precipitate proteins and halt enzymatic activity.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

    • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

    • Self-Validation: The assay is only deemed valid if the high-clearance control (Verapamil) shows >80% depletion at 60 minutes, and the low-clearance control (Warfarin) shows <10% depletion.

Sources

Application

Developing in-vitro assays for novel enzyme inhibitors

Advanced In-Vitro Assay Development for Novel Enzyme Inhibitors: From HTS to Mechanism of Action As a Senior Application Scientist, I often remind drug discovery teams that an inhibitor is only as reliable as the assay u...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced In-Vitro Assay Development for Novel Enzyme Inhibitors: From HTS to Mechanism of Action

As a Senior Application Scientist, I often remind drug discovery teams that an inhibitor is only as reliable as the assay used to discover it. Poorly optimized in-vitro biochemical assays yield high false-positive rates, waste valuable chemical libraries, and obscure true mechanisms of action (MoA). Developing a robust assay is not merely about mixing reagents; it is an exercise in thermodynamics, kinetics, and statistical validation[1][2].

This guide provides a comprehensive, causality-driven framework for developing self-validating in-vitro enzyme assays, focusing on Fluorescence Resonance Energy Transfer (FRET) methodologies and subsequent MoA profiling.

The Architecture of Assay Development

Before pipetting a single reagent, we must define the assay's architecture. For proteases and kinases, homogeneous "mix-and-read" formats like FRET are preferred over separation-based assays because they are rapid, robust, and easily miniaturized for High-Throughput Screening (HTS)[1][3]. In a FRET protease assay, a peptide substrate is flanked by a fluorophore donor and a quencher acceptor. Cleavage by the enzyme separates the pair, abolishing the resonance energy transfer and resulting in a quantifiable increase in donor fluorescence[4].

Below is the logical pipeline for developing and validating a de novo biochemical assay.

AssayPipeline N1 1. Reagent & Buffer Optimization (Define pH, Ionic Strength, Detergents) N2 2. Enzyme Titration (Determine Linear Velocity Range) N1->N2 N3 3. Substrate Titration (Calculate Michaelis Constant, Km) N2->N3 N4 4. Miniaturization & Tolerance (Assess DMSO & Reagent Stability) N3->N4 N5 5. Statistical Validation (Calculate Z'-factor > 0.5) N4->N5 N6 6. HTS & Hit Triage (Primary Screening & Orthogonal Assays) N5->N6

Step-by-step workflow for in-vitro biochemical assay development and HTS validation.

Protocol: Development of a FRET-Based Protease Assay

This protocol outlines the development of a FRET assay for a generic viral protease (e.g., SARS-CoV-2 Mpro), designed to be self-validating at each step[3].

Phase I: Buffer Optimization and Enzyme Titration

Causality: Enzymes require specific microenvironments. We include non-ionic detergents (e.g., 0.01% Triton X-100 or CHAPS) to prevent the non-specific aggregation of promiscuous inhibitors, a common source of false positives in HTS[5].

  • Prepare Reaction Buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. Note: DTT is required for cysteine proteases to maintain the active site nucleophile in a reduced state[3].

  • Enzyme Linearity: Prepare a 2-fold serial dilution of the protease (e.g., 0.1 nM to 100 nM).

  • Reaction Initiation: Add a fixed excess concentration of the FRET substrate (e.g., 10 µM).

  • Kinetic Read: Monitor fluorescence (e.g., Ex 320 nm / Em 405 nm) continuously for 60 minutes.

  • Data Analysis: Plot the initial velocity ( v0​ ) versus enzyme concentration. Select the lowest enzyme concentration that yields a robust, linear signal over the desired assay time (typically 30–60 minutes) while consuming less than 10% of the total substrate[1].

Phase II: Substrate Titration and Km​ Determination

Causality: To ensure the assay is highly sensitive to competitive inhibitors, the screening substrate concentration must be kept at or below its Michaelis constant ( Km​ )[6]. If [S]≫Km​ , the substrate will outcompete weak competitive hits, leading to false negatives.

  • Prepare Substrate Matrix: Serially dilute the FRET substrate from 100 µM down to 0.1 µM.

  • Incubation: Add the fixed enzyme concentration determined in Phase I.

  • Measurement: Record the initial velocity ( v0​ ) for each substrate concentration.

  • Curve Fitting: Fit the data to the Michaelis-Menten equation ( v0​=Vmax​[S]/(Km​+[S]) ) using non-linear regression to determine the Km​ . Set your final assay [S] equal to the calculated Km​ .

Phase III: System Validation via Z'-Factor

Causality: The Z'-factor is the gold standard for assessing assay robustness. It evaluates both the dynamic range (signal window) and the data variation (standard deviation)[7][8].

  • Plate Layout: In a 384-well plate, dispense the optimized reaction mixture. Designate 192 wells as positive controls (Enzyme + Substrate + DMSO vehicle) and 192 wells as negative controls (Substrate + DMSO vehicle + known reference inhibitor, or no enzyme).

  • Incubation: Incubate for the optimized time (e.g., 30 minutes).

  • Calculation: Calculate the Z'-factor using the formula established by Zhang et al. (1999)[7][9]:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    (Where σ is standard deviation, μ is mean, p is positive control, and n is negative control).

Quantitative Data Presentation: Assay Acceptance Criteria

To ensure trustworthiness and reproducibility across screening campaigns, quantitative metrics must meet strict industry thresholds before an assay is approved for production[1][8].

MetricDefinitionAcceptance CriterionCausality / Implication
Z'-Factor Statistical measure of assay quality and signal window[9]. ≥0.5 (Ideal: >0.7 )A Z' <0.5 indicates excessive overlap between control bands, risking high false positive/negative rates[8].
S/B Ratio Signal-to-Background ratio. ≥3.0 Ensures the dynamic range is wide enough to confidently identify partial inhibitors[1].
CV (%) Coefficient of Variation across replicate wells. ≤10% Demonstrates pipetting precision and reagent homogeneity[1].
Substrate Conversion Percentage of substrate cleaved at the read time. ≤10% Maintains steady-state kinetics; prevents product inhibition and non-linear reaction rates[1].
DMSO Tolerance Maximum DMSO % that does not alter enzyme activity by >10% .Typically 1%−5% Chemical libraries are stored in DMSO; the assay must withstand vehicle addition without artifactual inhibition.

Protocol: Mechanism of Action (MoA) Determination

Once a hit is confirmed, we must determine how it inhibits the enzyme. The MoA dictates the compound's behavior in vivo. For example, competitive inhibitors must compete with endogenous substrate surges, whereas non-competitive inhibitors do not[10][11].

Critical Caveat: Before performing steady-state kinetics, you must verify that the inhibitor is not a "tight-binding" inhibitor. If the IC50​ value is within 10-fold of the enzyme concentration, the assumption that [Inhibitor]free​≈[Inhibitor]total​ fails, and classical Michaelis-Menten models are invalid[6].

MoALogic Start Steady-State Kinetic Profiling (Matrix of[Substrate] vs [Inhibitor]) Plot Global Non-Linear Regression (Determine Apparent Km and Vmax) Start->Plot Comp Competitive Inhibition Vmax: Unchanged | Apparent Km: Increases Plot->Comp NonComp Non-Competitive Inhibition Vmax: Decreases | Apparent Km: Unchanged Plot->NonComp UnComp Uncompetitive Inhibition Vmax: Decreases | Apparent Km: Decreases Plot->UnComp

Logical decision tree for determining enzyme inhibitor mechanism of action (MoA).

Methodology for Steady-State MoA Profiling:
  • Prepare a 2D Matrix: Set up a 96-well or 384-well plate containing a matrix of substrate and inhibitor concentrations.

    • Substrate: 5 to 7 concentrations spanning 0.2×Km​ to 5×Km​ [6].

    • Inhibitor: 4 to 5 concentrations spanning 0.2×IC50​ to 5×IC50​ , plus a vehicle control (zero inhibitor)[6].

  • Kinetic Measurement: Initiate the reaction by adding the enzyme. Measure the initial velocity ( v0​ ) for every well in the matrix.

  • Data Transformation & Global Fitting:

    • Historically, scientists used double-reciprocal Lineweaver-Burk plots, but these distort experimental error at low substrate concentrations[3].

    • Instead, use global non-linear regression software (e.g., GraphPad Prism) to fit the entire dataset simultaneously to competitive, non-competitive, and uncompetitive models[8].

  • Model Selection: Compare the goodness-of-fit ( R2 , AICc values) to determine the true MoA and extract the absolute inhibition constant ( Ki​ )[6].

By strictly adhering to these biophysical principles, drug development professionals can ensure that their assay cascades are not only statistically rigorous but also biologically relevant, paving the way for the successful translation of in-vitro hits into viable clinical candidates.

References

  • Optimizing Assay Performance for High-Throughput Screens BellBrook Labs[Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Bioinformatics | Oxford Academic[Link]

  • Z-factor Wikipedia [Link]

  • In Vitro Biochemical Assays - Assay Guidance Manual NCBI Bookshelf - NIH[Link]

  • Calculating a Z-factor to assess the quality of a screening assay GraphPad[Link]

  • Development of a simple and miniaturized sandwich-like fluorescence polarization assay for rapid screening of SARS-CoV-2 main protease inhibitors PMC - NIH[Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual NCBI Bookshelf - NIH[Link]

  • Assay Guidance Manual NCBI Bookshelf - NIH[Link]

  • Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer Analytical Chemistry - ACS Publications[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs PMC - NIH[Link]

  • Enzyme Inhibition: Mechanisms and Scope SciSpace[Link]

Sources

Method

Application Note: Structure-Activity Relationship (SAR) Profiling of Benzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Tyrosinase Inhibition (Enzymatic) and Antimicrobial Efficacy (Phenotypic) Introduction & Mechanistic Rationale Benzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Tyrosinase Inhibition (Enzymatic) and Antimicrobial Efficacy (Phenotypic)

Introduction & Mechanistic Rationale

Benzoic acid derivatives (BADs) represent a highly privileged and versatile scaffold in drug discovery. The core carboxylic acid moiety acts as a critical hydrogen bond donor and acceptor, frequently anchoring the molecule within enzyme active sites or receptor pockets. Meanwhile, the aromatic ring allows for the precise tuning of the molecule's physicochemical profile.

To design potent and selective therapeutics, researchers must understand how structural modifications dictate biological activity. The Structure-Activity Relationship (SAR) of benzoic acid derivatives is primarily governed by three parameters:

  • Electronic Effects (Hammett Constant, σ ) : Electron-withdrawing groups (EWGs, e.g., -NO₂, -Cl) decrease the electron density of the aromatic ring, increasing the acidity of the carboxylic acid and altering hydrogen-bonding dynamics. Conversely, electron-donating groups (EDGs, e.g., -OH, -NH₂) can enhance binding affinity to metal centers [1].

  • Lipophilicity ( π ) : The ability of the compound to partition into lipid membranes is crucial for phenotypic assays (e.g., antimicrobial screening). Optimal lipophilicity ensures cellular penetration without excessive non-specific protein binding.

  • Steric Bulk (Molar Refractivity, MR) : Bulky substituents, particularly at the ortho position, can induce steric hindrance. This restricts the rotation of the carboxylate group, potentially preventing optimal alignment within target active sites [2].

SAR_Workflow Design Rational Design (Substituent Selection) Synthesis Chemical Synthesis (e.g., DCC Coupling) Design->Synthesis Enzyme Enzymatic Screening (Tyrosinase IC50) Synthesis->Enzyme Phenotype Phenotypic Screening (Antimicrobial MIC) Synthesis->Phenotype QSAR QSAR Modeling (Hammett σ, Lipophilicity π) Enzyme->QSAR Phenotype->QSAR Lead Lead Optimization QSAR->Lead Lead->Design Iterative Loop

Caption: Iterative SAR workflow integrating enzymatic and phenotypic screening for lead optimization.

Enzymatic SAR: Tyrosinase Inhibition Assay

Causality & Target Biology

Tyrosinase is a binuclear copper-containing metalloenzyme responsible for melanin biosynthesis. Its overactivity is linked to hyperpigmentation disorders and melanoma. Benzoic acid derivatives act as competitive inhibitors by mimicking the natural phenolic substrates (tyrosine and L-DOPA).

Mechanistically, the carboxyl group of the benzoic acid core forms a critical hydrogen bond with the Tyr98 residue of the enzyme. This interaction stabilizes Tyr98, preventing it from participating in the standard catalytic cycle. Simultaneously, substituents on the aromatic ring (such as -OH or -NO₂) dictate the depth of insertion into the hydrophobic pocket and the ability to coordinate with the active site copper ions [2].

Binding_Mechanism Ligand Benzoic Acid Derivative Carboxyl Group Aromatic Ring Substituent Target Tyrosinase Active Site Tyr98 Residue Hydrophobic Pocket Binuclear Copper Ligand->Target H-Bonding Ligand->Target π-π Stacking Ligand->Target Metal Coordination

Caption: Proposed molecular interactions between benzoic acid derivatives and the tyrosinase active site.

Protocol: Mushroom Tyrosinase Inhibition Assay

Self-Validating System: This methodology utilizes Kojic acid as a positive control (a known potent tyrosinase inhibitor) and a DMSO vehicle-only negative control to establish the baseline assay window. Z'-factor calculation is required to validate assay robustness prior to high-throughput screening.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)

  • 0.1 M Phosphate Buffer (pH 6.8)

  • Test compounds (BADs dissolved in DMSO)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 200 U/mL solution of mushroom tyrosinase in 0.1 M phosphate buffer (pH 6.8). Prepare a 2.5 mM solution of L-DOPA in the same buffer.

  • Compound Dilution: Serially dilute test compounds in DMSO. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Assay Setup (96-well microplate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound (or DMSO for negative control, or Kojic acid for positive control).

    • Add 20 µL of the tyrosinase solution (200 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes. This allows the inhibitor-enzyme binding equilibrium to establish before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of 2.5 mM L-DOPA to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 10 minutes. The absorbance corresponds to the oxidation of L-DOPA into the detectable product, dopachrome.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Determine the % inhibition and calculate the IC50​ using non-linear regression analysis.

Representative SAR Data: Tyrosinase Inhibition

Data synthesized from established SAR studies on BADs [1].

CompoundSubstituent PositionSubstituent TypeElectronic EffectTyrosinase IC50​ (µM)
Benzoic AcidNoneN/ANeutral> 200
4-Aminobenzoic Acidpara-NH₂EDG45.2
4-Hydroxybenzoic Acidpara-OHEDG28.5
3,5-Dinitrobenzoic Acidmeta, meta-NO₂Strong EWG1.09
Kojic Acid (Control)N/AN/AN/A16.67

SAR Insight: The introduction of strong electron-withdrawing nitro groups at the meta positions (3,5-Dinitrobenzoic acid) significantly enhances tyrosinase inhibition, outperforming the industry-standard Kojic acid. This is attributed to the withdrawal of electron density, which strengthens the hydrogen-bonding capacity of the carboxylate group with the active site [1].

Phenotypic SAR: Antimicrobial Efficacy

Causality & Target Biology

Para-aminobenzoic acid (PABA) derivatives are well-known precursors in bacterial folate synthesis. Structural modifications to the benzoic acid core can yield compounds that either competitively inhibit dihydropteroate synthase or disrupt bacterial cell membranes due to altered lipophilicity. The addition of highly electronegative groups (e.g., halogens like -Cl) at the meta position has been shown to broaden the spectrum of activity, conferring both antibacterial and antifungal properties [3].

Protocol: Broth Microdilution Assay (MIC Determination)

Self-Validating System: This protocol includes a sterility control (media only), a growth control (bacteria + vehicle), and a reference antibiotic (e.g., Ciprofloxacin) to ensure the bacterial strain's susceptibility profile meets standard clinical breakpoints.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Resazurin dye (0.015% aqueous solution)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial cultures overnight in MHB. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:100 in fresh MHB to achieve a concentration of roughly 1×106 CFU/mL.

  • Compound Plating: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform 2-fold serial dilutions from well 1 to well 11, discarding 100 µL from well 11. Well 12 serves as the positive growth control.

  • Inoculation: Add 100 µL of the bacterial inoculum to all wells (Final well volume = 200 µL; Final bacterial concentration = 5×105 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-20 hours under aerobic conditions.

  • Viability Readout: Add 30 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Interpretation: Resazurin acts as an oxidation-reduction indicator. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism and growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Representative SAR Data: Antimicrobial Activity

Data synthesized from PABA derivative evaluations [3].

Compound CoreSubstituentPositionS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
PABANoneN/A128256
PABA Derivative-Clortho32128
PABA Derivative-Clmeta1616
CiprofloxacinN/AN/A0.50.25

SAR Insight: Halogenation at the meta position drastically improves broad-spectrum efficacy compared to ortho substitution. This is likely due to a favorable balance of lipophilicity ( π ) and reduced steric hindrance, allowing better penetration of the complex Gram-negative outer membrane of P. aeruginosa[3].

References

  • Khan, S. B., Khan, M. T. H., Jang, E. S., & Akhtar, K. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 812–817. Available at:[Link]

  • Xue, C.-B., Luo, W.-C., Ding, Q., Liu, S.-Z., & Gao, X.-X. (2008). Quantitative structure-activity relationship studies of mushroom tyrosinase inhibitors. Journal of Computer-Aided Molecular Design, 22(5), 299–309. Available at:[Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. Available at:[Link]

Application

Application Note: Synthesis and Evaluation of Substituted Benzoylcyclohexanes for HPPD-Inhibiting Herbicide Development

Executive Summary Substituted benzoylcyclohexanes, commonly referred to as cyclic β-triketones, represent a premier class of broad-spectrum, post-emergence herbicides. Commercialized examples such as mesotrione, sulcotri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoylcyclohexanes, commonly referred to as cyclic β-triketones, represent a premier class of broad-spectrum, post-emergence herbicides. Commercialized examples such as mesotrione, sulcotrione, and tembotrione have revolutionized weed management—particularly in maize cultivation—owing to their high efficacy, favorable environmental profiles, and unique mechanism of action that mitigates the risk of cross-resistance with other herbicide classes. This application note provides a comprehensive, self-validating guide to the synthetic methodologies, mechanistic causality, and biological evaluation of these critical agrochemicals.

Biological Target & Mechanism of Action

Cyclic β-triketones act as highly potent, competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an iron-dependent enzyme pivotal to the tyrosine catabolic pathway in aerobic organisms[1].

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA). In plants, HGA is the obligate precursor for the biosynthesis of plastoquinones and tocopherols[1]. Plastoquinone serves as an essential electron-accepting cofactor for phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. When HPPD is inhibited, plastoquinone pools are rapidly depleted, halting carotenoid production. Without the photoprotective capacity of carotenoids, chlorophyll undergoes unchecked photo-oxidation, leading to severe tissue bleaching, necrosis of meristematic tissues, and ultimate plant death[2].

HPPD_Pathway HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme (Fe2+ Dependent) HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA PQ Plastoquinone & Tocopherols HGA->PQ Biosynthesis Carot Carotenoids PQ->Carot PDS Cofactor Bleach Tissue Bleaching & Plant Death Carot->Bleach Depletion Inhibitor Benzoylcyclohexanediones (e.g., Mesotrione) Inhibitor->HPPD Competitive Inhibition

Fig 1. HPPD inhibition pathway leading to plastoquinone depletion and subsequent plant tissue bleaching.

Chemical Synthesis Strategy & Mechanistic Causality

The core synthetic pathway for 2-benzoylcyclohexane-1,3-diones utilizes a highly efficient two-stage approach starting from a substituted benzoic acid. The structural hallmark of these herbicides is the highly acidic cyclic β-triketone moiety (pKa ~3.12), which coordinates directly with the Fe(II) ion in the HPPD active site[3].

  • O-Acylation: The reaction of a substituted benzoyl chloride with 1,3-cyclohexanedione in the presence of a mild base yields an O-acyl enol ester intermediate.

  • Cyanide-Catalyzed Enolate Rearrangement (O-C Shift): The critical step is the isomerization of the enol ester to the C-acylated target compound. This reaction is catalyzed by a cyanide source (e.g., acetone cyanohydrin)[4].

Causality of the Cyanide Catalyst: The cyanide anion acts as a potent, specialized nucleophile that attacks the carbonyl carbon of the enol ester. This generates a tetrahedral intermediate that collapses to release the enolate of 1,3-cyclohexanedione and an electrophilic acyl cyanide. The acyl cyanide is then rapidly attacked by the carbon nucleophile (C-2) of the enolate, forming the C-acylated triketone and regenerating the cyanide catalyst[5]. This intramolecular O-C shift is thermodynamically driven by the formation of the highly stable, conjugated β-triketone system.

Synthesis_Workflow Acid Substituted Benzoic Acid Chloride Benzoyl Chloride Intermediate Acid->Chloride SOCl2, DMF (cat.) EnolEster O-Acyl Enol Ester Chloride->EnolEster Dione 1,3-Cyclohexanedione Dione->EnolEster Triethylamine, CH2Cl2 Rearrangement Cyanide-Catalyzed Rearrangement EnolEster->Rearrangement Acetone Cyanohydrin (cat.) Product 2-Benzoylcyclohexane-1,3-dione (Target Herbicide) Rearrangement->Product Intramolecular O-C shift

Fig 2. Two-stage synthetic workflow for benzoylcyclohexanediones via an enolate rearrangement.

Detailed Experimental Protocols

The following protocols detail the synthesis of Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione), a flagship HPPD inhibitor.

Protocol 1: Preparation of 2-Nitro-4-methylsulfonylbenzoyl Chloride
  • Causality: Thionyl chloride ( SOCl2​ ) is utilized as the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which significantly accelerates the conversion of the carboxylic acid to the acyl chloride while allowing for lower reaction temperatures.

  • Procedure:

    • Charge a dry, nitrogen-purged round-bottom flask with 2-nitro-4-(methylsulfonyl)benzoic acid (1.0 equiv) and anhydrous toluene (or dichloromethane).

    • Add SOCl2​ (1.2 equiv) dropwise at room temperature.

    • Introduce 2-3 drops of anhydrous DMF.

    • Heat the mixture to gentle reflux (or 40°C if using CH2​Cl2​ ) for 3-4 hours until gas evolution ( SO2​ , HCl ) ceases.

    • Concentrate the mixture under reduced pressure to remove excess SOCl2​ and solvent, yielding the crude acyl chloride as a viscous oil or low-melting solid.

  • Validation: Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze via TLC (Hexanes:EtOAc 1:1). The complete consumption of the starting acid ( Rf​≈0.1 ) and the appearance of the methyl ester ( Rf​≈0.7 ) confirms quantitative conversion.

Protocol 2: O-Acylation of 1,3-Cyclohexanedione
  • Causality: Triethylamine ( Et3​N ) acts as an acid scavenger to neutralize the HCl generated during esterification, preventing the protonation of 1,3-cyclohexanedione and driving the equilibrium toward the enol ester.

  • Procedure:

    • Dissolve 1,3-cyclohexanedione (1.05 equiv) in anhydrous CH2​Cl2​ .

    • Cool the solution to 0–5°C using an ice-water bath.

    • Add Et3​N (1.2 equiv) dropwise, maintaining the temperature below 10°C.

    • Dissolve the crude acyl chloride from Protocol 1 in a minimal volume of CH2​Cl2​ and add it dropwise to the reaction mixture over 30 minutes.

    • Stir the reaction at room temperature for 2 hours.

  • Validation: Monitor via TLC. The highly polar 1,3-cyclohexanedione spot will disappear, replaced by a distinct, UV-active enol ester intermediate.

Protocol 3: Cyanide-Catalyzed Rearrangement
  • Causality: Acetone cyanohydrin is the preferred cyanide source because it is a stable liquid that safely liberates catalytic cyanide ions in situ under mildly basic conditions[4].

  • Procedure:

    • To the crude enol ester reaction mixture from Protocol 2, add an additional portion of Et3​N (1.0 equiv) to ensure a mildly basic environment (pH ~7.5)[6].

    • Add acetone cyanohydrin (0.05–0.10 equiv) dropwise[4].

    • Stir the mixture at room temperature for 12–16 hours. The reaction mixture will progressively transition from a cloudy suspension to a clear, dark solution as the rearrangement occurs[5].

  • Work-up & Validation (Self-Validating System):

    • Extract the organic layer with 5% aqueous Na2​CO3​ (3 × 50 mL). Logic: The target triketone is highly acidic (pKa ~3.1) and will partition into the aqueous phase as a water-soluble sodium salt, leaving unreacted neutral impurities in the organic phase[3].

    • Carefully acidify the combined aqueous layers with 2N HCl to pH 2.5–3.0. Logic: Acidification protonates the enolate, causing the highly pure mesotrione to precipitate as a pale yellow solid[6].

    • Filter, wash with cold water, and dry under a vacuum.

Quantitative Data & Structure-Activity Relationships

The herbicidal activity of benzoylcyclohexanediones is heavily dictated by the substitution pattern on the benzoyl ring. An ortho-substituent (e.g., −NO2​ , −Cl ) is an absolute requirement for activity, forcing the benzoyl ring out of coplanarity with the triketone system to perfectly fit the HPPD binding pocket. Furthermore, electron-withdrawing groups at the para-position (e.g., −SO2​CH3​ ) increase the acidity of the triketone enol, enhancing metal chelation[3].

Herbicide (Triketone)Benzoyl SubstituentsRearrangement CatalystTypical Yield (Synthesis) IC50​ against AtHPPD (nM)
Mesotrione 2- NO2​ , 4- SO2​CH3​ Acetone cyanohydrin81% - 85%~ 6 - 18 pM
Sulcotrione 2- Cl , 4- SO2​CH3​ KCN / Crown Ether75% - 80%~ 35 pM
Tembotrione 2- Cl , 4- SO2​CH3​ , 3- OCH2​CF3​ Acetone cyanohydrin78% - 82%~ 12 pM

Data summarized from comparative HPPD inhibition assays and synthetic optimization studies[3][5].

References

  • Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Mesotrione Conjugation Strategies to Create Proherbicides with Reduced Soil Mobility . ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases . Journal of Medicinal Chemistry. Available at:[Link]

  • DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE-BASED DRUG DESIGN . Aliyun. Available at:[Link]

  • US Patent 4,780,127A: Certain 2-(substituted benzoyl)-1,3-cyclohexanediones and their use as herbicides. Google Patents.
  • US Patent 10,421,714B2: Process for preparing mesotrione. Google Patents.

Sources

Method

Advanced Analytical Characterization of Substituted Cyclohexane Standards: Stereochemical Profiling and Impurity Analysis

Executive Summary Substituted cyclohexane compounds are ubiquitous in pharmaceutical development, serving as critical active pharmaceutical ingredients (APIs), key synthetic intermediates, and complex environmental analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted cyclohexane compounds are ubiquitous in pharmaceutical development, serving as critical active pharmaceutical ingredients (APIs), key synthetic intermediates, and complex environmental analytes. Unlike rigid aromatic systems, cyclohexanes possess a dynamic three-dimensional architecture driven by rapid chair-to-chair interconversion. Establishing highly pure analytical standards for these compounds requires more than simple purity assays; it demands rigorous stereochemical and conformational profiling.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating analytical framework. By integrating High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), this protocol ensures the unambiguous assignment of diastereomers and the precise quantification of process-related impurities.

Mechanistic Foundations of Cyclohexane Stereochemistry

The analytical behavior of substituted cyclohexanes is fundamentally dictated by their conformational equilibrium. At room temperature, the cyclohexane ring undergoes rapid "ring-flipping," exchanging axial and equatorial positions[1].

The Causality of Conformational Preference: When a substituent occupies an axial position, its electron cloud experiences severe steric repulsion from the axial hydrogen atoms located on carbons 3 and 5. This phenomenon, known as 1,3-diaxial interaction , introduces significant steric strain (quantified as the substituent's A-value)[1]. To minimize this thermodynamic penalty, the equilibrium heavily favors the conformer where the bulkier substituent occupies the equatorial position.

For analytical scientists, understanding this equilibrium is paramount. The spatial orientation of these substituents directly alters the molecule's dipole moment, polarizability, and electronic shielding, which in turn dictates its chromatographic retention time and NMR chemical shifts.

ConformationalLogic Substituent Substituent Introduction (e.g., -CH3, -I, -OH) Equilibrium Ring-Flip Equilibrium (Thermodynamic Control) Substituent->Equilibrium Axial Axial Conformer High 1,3-Diaxial Strain Upfield 13C NMR Shift Equatorial Equatorial Conformer Low Steric Strain Downfield 13C NMR Shift Equilibrium->Axial Minor Population Equilibrium->Equatorial Major Population

Caption: Thermodynamic logic of cyclohexane ring-flip equilibrium and NMR shift causality.

Nuclear Magnetic Resonance (NMR) for Conformational Profiling

NMR spectroscopy is the gold standard for assigning the relative stereochemistry (cis/trans diastereomerism) of substituted cyclohexanes.

The Causality of Chemical Shifts ( γ -Gauche Effect): In 13 C NMR, a substituent in an axial position consistently resonates at a higher field (upfield, lower ppm) compared to its equatorial counterpart[2]. This is driven by the γ -gauche effect . The steric compression resulting from 1,3-diaxial interactions increases the electron density (shielding) around the axial carbon. For example, in methyl-substituted cyclohexanes, an upfield shift of >5 ppm is a definitive diagnostic indicator of an axial methyl group[2].

Protocol 1: High-Resolution Variable-Temperature (VT) NMR

To prevent the time-averaging of signals caused by rapid ring-flipping at room temperature, Variable-Temperature (VT) NMR is employed to "freeze" the conformers on the NMR timescale[1].

Self-Validating System Setup:

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • System Suitability Test (SST): Prior to sample analysis, run a standard of trans-1,4-dimethylcyclohexane. The SST passes only if the baseline resolution between the axial and equatorial methyl 13 C signals is achieved at -60°C.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the cyclohexane standard in 0.6 mL of deuterated dichloromethane (CD 2​ Cl 2​ ) or deuterated toluene (toluene- d8​ ), which remain liquid at low temperatures. Add 0.1% v/v TMS.

  • Instrument Calibration: Tune and match the NMR probe (400 MHz or higher) specifically for the dielectric constant of the chosen solvent at room temperature, then re-tune at the target low temperature.

  • Temperature Equilibration: Lower the probe temperature to -60°C. Allow the sample to equilibrate for a minimum of 15 minutes to ensure thermal homogeneity across the NMR tube, preventing convection currents that degrade line shape.

  • Acquisition: Acquire a 1D 13 C spectrum with proton decoupling (e.g., WALTZ-16). Utilize a sufficiently long relaxation delay (D1 2 seconds) to ensure accurate integration of conformer populations.

  • Data Validation: Compare the chemical shifts against established A-values and γ -gauche shift differentials (See Table 1).

Table 1: Conformational A-Values and Diagnostic 13 C NMR Shifts
Substituent GroupA-Value (kcal/mol)Typical 13 C Δδ (Equatorial - Axial)Mechanistic Rationale
Methyl (-CH 3​ ) 1.705.0 - 6.0 ppm upfieldStrong 1,3-diaxial steric compression induces significant γ -shielding[2].
Iodine (-I) 0.462.0 - 3.0 ppm upfieldLarge atomic radius but highly polarizable; lower steric penalty than methyl[1].
Amino (-NH 2​ ) 1.20 - 1.603.0 - 4.0 ppm upfieldModerate steric bulk; capable of hydrogen bonding which can alter conformer stability[1].

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

For volatile cyclohexane derivatives (e.g., chlorocarbonylcyclohexane or alkylcyclohexanes), GC-MS provides high-resolution separation of diastereomers and precise identification of synthetic byproducts[3].

Causality of Chromatographic Separation: Diastereomers of substituted cyclohexanes possess distinct three-dimensional geometries, leading to subtle differences in their boiling points and dipole moments. A medium-polarity capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) separates these isomers based on dispersion interactions[4]. Equatorial substituents generally provide a more planar, streamlined molecular profile, allowing for stronger interactions with the stationary phase and subtly altering retention times compared to their axial-heavy counterparts.

Protocol 2: GC-MS Impurity Profiling

Self-Validating System Setup:

  • Blank Injection: Inject an anhydrous solvent blank (e.g., dichloromethane) to verify the absence of column carryover.

  • Internal Standard (IS): Spike samples with a structurally similar, stable compound (e.g., 4-tert-butylcyclohexanone) to normalize peak areas and validate injection volume reproducibility[4].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the cyclohexane standard to a concentration of 1.0 mg/mL in anhydrous dichloromethane. Add the internal standard to a final concentration of 0.1 mg/mL. Note: For moisture-sensitive derivatives like acid chlorides, perform all dilutions under an inert argon atmosphere to prevent hydrolysis[3].

  • Method Execution: Inject 1 μ L of the sample in split mode (ratio 50:1) to prevent column overloading and maintain sharp peak symmetries[5].

  • Thermal Gradient: Initiate the oven at 50°C (hold for 5 mins) to focus the volatile analytes at the head of the column. Ramp at 10°C/min to 250°C to elute the substituted cyclohexanes, followed by a high-temperature bake-out at 280°C to clear heavy impurities,.

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35–300 to capture both the molecular ion and characteristic fragmentation patterns (e.g., loss of the substituent or ring cleavage)[3].

Table 2: GC-MS Method Parameters for Cyclohexane Derivatives
ParameterSpecificationMechanistic Rationale
Column DB-5MS (30 m × 0.25 mm × 0.25 μ m)5% phenyl phase provides optimal dispersion interactions for resolving structurally similar diastereomers[5].
Carrier Gas Helium (99.999%), 1.0 mL/minHigh diffusivity of helium ensures optimal linear velocity and minimal band broadening[5].
Injector Temp 250°CEnsures rapid and complete volatilization of the sample without inducing thermal degradation.
Ionization EI at 70 eVStandardized energy level allows for direct comparison of fragmentation patterns with NIST libraries.

Data Integration and Validation Workflow

The ultimate certification of a substituted cyclohexane analytical standard requires the orthogonal integration of NMR and GC-MS data. GC-MS confirms the chemical purity and volatile impurity profile, while VT-NMR unambiguously validates the stereochemical identity and conformational purity.

G Start Substituted Cyclohexane Analytical Standard Volatile Volatility & Polarity Assessment Start->Volatile NMR High-Res NMR (1H/13C) (Conformational & Stereochemical Assignment) Start->NMR Structural Elucidation GCMS GC-MS Profiling (Volatile Diastereomers & Impurities) Volatile->GCMS High Volatility LCMS LC-MS / Chiral HPLC (Polar & Enantiomeric Profiling) Volatile->LCMS Low Volatility / Polar Data Data Integration & Validation (Structure & Purity Confirmation) GCMS->Data LCMS->Data NMR->Data

Caption: Workflow for the analytical characterization of substituted cyclohexane standards.

References

  • Benchchem.An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 4-Iodocyclohexanamine.
  • ACS Publications - The Journal of Organic Chemistry.Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • Benchchem.How to handle impurities in (Chlorocarbonyl)cyclohexane-d11 synthesis.
  • ACS Publications - The Journal of Organic Chemistry.Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation of Cyclopentane and Cyclohexane Derivatives.
  • PMC - F1000Research.Gas Chromatography-Mass spectrometry (GC-MS) Revealed Bioactive Constituents of Brassica oleracea var. viridis...

Sources

Technical Notes & Optimization

Troubleshooting

Benzoylcyclohexane Synthesis Technical Support Center

Welcome to the Technical Support Center for the synthesis of benzoylcyclohexane (cyclohexyl phenyl ketone). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzoylcyclohexane (cyclohexyl phenyl ketone). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols. Here, we dissect the two primary synthetic routes—Grignard addition and Friedel-Crafts acylation—focusing on root-cause analysis of common side products, mechanistic troubleshooting, and self-validating standard operating procedures (SOPs).

Visualizing Reaction Pathways & Side Product Divergence

Understanding exactly where a reaction deviates from the intended pathway is the first step in troubleshooting. The diagrams below map the critical bifurcation points in both synthetic routes.

Grignard Start Cyclohexyl-MgBr + Ester/Acid Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Side2 Bicyclohexyl (Wurtz Coupling) Start->Side2 Homocoupling (Excess Mg) Target Benzoylcyclohexane (Target Ketone) Intermediate->Target Controlled Quench Side1 Tertiary Alcohol (Over-addition) Target->Side1 Excess Grignard

Fig 1: Grignard pathway highlighting Wurtz coupling and tertiary alcohol over-addition risks.

FC Acyl Cyclohexanecarbonyl Chloride + AlCl3 Acylium Acylium Ion Complex Acyl->Acylium Lewis Acid Activation Target Benzoylcyclohexane (Target Ketone) Acylium->Target EAS with Benzene Side1 Ring-Contracted Ketone (Rearrangement) Acylium->Side1 Hydride Shift Benzene Benzene

Fig 2: Friedel-Crafts acylation pathway showing the risk of carbocation rearrangement.

Troubleshooting FAQs: Mechanistic Root-Cause Analysis

Q1: During my Grignard synthesis using phenylmagnesium chloride and a cyclohexanecarboxylic ester, my primary isolate is a tertiary alcohol (cyclohexyldiphenylmethanol). How do I prevent this? The Causality: This is a classic over-addition side reaction. When a Grignard reagent attacks an ester, the resulting tetrahedral intermediate collapses to form the target ketone. Because ketones are generally more electrophilic than the starting esters, the newly formed benzoylcyclohexane undergoes a rapid second nucleophilic addition by the remaining Grignard reagent, yielding the tertiary alcohol[1]. The Solution: You must stabilize the tetrahedral intermediate so that it survives until the aqueous quench. Switch your electrophile from an ester to benzonitrile. The addition of a Grignard reagent to a nitrile forms a stable imine salt intermediate that is entirely resistant to further nucleophilic attack. The ketone is only liberated later during the acidic hydrolysis step[2]. Alternatively, utilizing a Weinreb amide will achieve the same intermediate stabilization.

Q2: My Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride yields isomeric impurities, specifically a ring-contracted product (e.g., 1-methylcyclopentyl phenyl ketone). Why is this happening? The Causality: Friedel-Crafts acylation relies on the generation of an acylium ion via a Lewis acid (typically AlCl3​ ). While acylium ions are generally stable against rearrangement compared to standard alkyl carbocations, the inherent steric strain of the cyclohexane ring, combined with elevated temperatures, can induce a hydride shift. This causes the ring to contract into a thermodynamically favored methylcyclopentyl derivative prior to the Electrophilic Aromatic Substitution (EAS) event. The Solution: Temperature control is critical. The generation of the acylium ion and the subsequent addition to benzene must be maintained strictly between -20°C and 5°C[3]. Do not allow the reaction to exceed room temperature during the maturation phase.

Q3: I am observing significant amounts of bicyclohexyl in my crude NMR when preparing the cyclohexylmagnesium bromide precursor. How can I minimize this? The Causality: Bicyclohexyl is a Wurtz-type homocoupling side product. It forms when unreacted cyclohexyl bromide reacts with the newly formed cyclohexylmagnesium bromide directly at the surface of the magnesium turnings. This is a diffusion-controlled side reaction exacerbated by high localized concentrations of the alkyl halide. The Solution: Dilute the cyclohexyl bromide extensively in anhydrous THF and ensure the addition rate to the magnesium turnings is strictly dropwise (typically over 1-2 hours). This keeps the local concentration of the halide low, favoring Grignard formation over homocoupling.

Quantitative Side-Product Profiling

The following table summarizes the quantitative impact of reaction conditions on side product formation, allowing you to benchmark your crude purity against expected outcomes.

Side ProductReaction RouteRoot CauseTypical Crude % (Unoptimized)Mitigation Strategy
Cyclohexyldiphenylmethanol Grignard (Ester route)Over-addition to ketone40 - 85%Use benzonitrile or Weinreb amide.
Bicyclohexyl Grignard (Reagent prep)Wurtz homocoupling10 - 20%High dilution, slow addition of alkyl halide.
1-Methylcyclopentyl phenyl ketone Friedel-CraftsHydride shift / Ring contraction5 - 15%Maintain T<5∘C during acylium generation.
Polyacylated benzenes Friedel-CraftsOver-alkylation/acylation< 2%Use excess benzene as the solvent.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to confirm success before proceeding to the next step.

Protocol A: High-Fidelity Grignard Synthesis via Benzonitrile

This protocol circumvents the tertiary alcohol over-addition problem by utilizing an imine salt intermediate.

  • Grignard Preparation: In a flame-dried flask under inert argon, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium.

  • Halide Addition: Dilute cyclohexyl bromide (1.0 eq) in THF (1 M concentration). Add 5% of this solution to initiate the reaction (indicated by the disappearance of the iodine color). Add the remainder dropwise over 1.5 hours at a rate that maintains a gentle reflux.

  • Electrophile Addition: Cool the flask to 0°C. Add benzonitrile (0.95 eq) dropwise. The reaction will form a thick slurry (the imine salt). Stir at room temperature for 4 hours.

  • Hydrolysis: Cool to 0°C and carefully quench with 2M HCl. Reflux the biphasic mixture for 2 hours to fully hydrolyze the imine to benzoylcyclohexane.

  • Self-Validation Checkpoint: Analyze the crude organic layer via IR spectroscopy. The absence of a broad O-H stretch at ~3400 cm−1 validates that over-addition was successfully prevented. A strong, sharp C=O stretch at ~1680 cm−1 confirms ketone formation.

Protocol B: Low-Temperature Friedel-Crafts Acylation

This protocol minimizes ring-contraction side reactions through strict thermal management[4].

  • Lewis Acid Suspension: Suspend anhydrous AlCl3​ (1.2 eq) in dry benzene (10 eq). Note: Benzene acts as both the reactant and the solvent to prevent polyacylation.

  • Acyl Chloride Addition: Cool the suspension to 0°C using an ice-salt bath. Add cyclohexanecarbonyl chloride (1.0 eq) dropwise over 1 hour, ensuring the internal temperature never exceeds 5°C[3].

  • Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20°C). Stir for 3 hours until HCl gas evolution ceases.

  • Quench & Workup: Pour the dark mixture carefully over crushed ice and concentrated HCl to dissolve aluminum salts. Extract with ethyl acetate, wash with 5% NaHCO3​ , and dry over MgSO4​ .

  • Self-Validation Checkpoint: Run a GC-MS on the crude product. A single major peak at m/z 188 confirms the target mass. The absence of closely eluting isomeric peaks validates that the low-temperature protocol successfully suppressed carbocation rearrangement.

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Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Reactions

Welcome to the Friedel-Crafts (FC) Technical Support Center. As a fundamental electrophilic aromatic substitution (EAS) method, FC alkylation and acylation are indispensable for C-C bond formation in drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Friedel-Crafts (FC) Technical Support Center. As a fundamental electrophilic aromatic substitution (EAS) method, FC alkylation and acylation are indispensable for C-C bond formation in drug development and fine chemical synthesis. However, achieving high conversion requires precise control over thermodynamics, catalyst stoichiometry, and substrate electronics.

This guide provides field-proven troubleshooting strategies to resolve stalled reactions, poor yields, and complex byproduct profiles.

Diagnostic Logic Flow

Before altering your reaction conditions, use the decision tree below to identify the mechanistic bottleneck causing low conversion in your workflow.

DiagnosticFlow A Low Conversion Detected B Reaction Type? A->B C Acylation B->C D Alkylation B->D E Lewis Acid > 1.0 eq? C->E I Polyalkylation or Rearrangement? D->I F Increase to 1.1-1.5 eq (Ketone Complexation) E->F No G Check Substrate: EWG or Amine? E->G Yes H Substrate Deactivated or Catalyst Poisoned G->H Yes I->G No J Use Acylation + Reduction Workaround I->J Yes

Diagnostic decision tree for troubleshooting stalled Friedel-Crafts reactions.

Core Troubleshooting Guide & FAQs

Q1: My Friedel-Crafts acylation stalls at ~50% conversion despite adding excess acyl chloride. What is causing this plateau? A: This is the most common pitfall in FC acylation and is strictly a stoichiometric issue, not a kinetic one. Unlike FC alkylation where the Lewis acid (e.g., AlCl₃) acts as a true catalyst and is continuously regenerated, FC acylation requires a stoichiometric amount (typically 1.1 to 1.5 equivalents) of the Lewis acid .

  • The Causality: The product of an acylation is an aryl ketone. The carbonyl oxygen of this newly formed ketone is highly basic and forms a stable, unreactive Lewis acid-base complex with AlCl₃. Once one equivalent of the product is formed, it effectively sequesters the catalyst, removing it from the catalytic cycle . If you only use 0.5 equivalents of AlCl₃, the reaction will mathematically stall at 50% conversion.

  • Resolution: Always use >1.0 equivalent of Lewis acid relative to the limiting reagent.

Q2: I am attempting to alkylate an aniline derivative, but I observe 0% conversion. The starting material is fully recovered. Why? A: Substrates containing basic amino groups (-NH₂, -NHR, -NR₂) or strongly electron-withdrawing groups (EWGs like -NO₂, -CF₃, -CN) are notoriously problematic in Friedel-Crafts chemistry [[1]]([Link]).

  • The Causality: Lewis acids like AlCl₃ are highly electrophilic. When introduced to a basic amine, the Lewis acid immediately coordinates to the nitrogen's lone pair, forming a strongly deactivated, positively charged complex (e.g., -NH₂⁺-AlCl₃⁻). This complex acts as a powerful electron-withdrawing group, draining electron density from the aromatic ring and rendering it completely inert to electrophilic attack.

  • Resolution: Protect the amine as an amide (e.g., acetamide) before the reaction. While amides are still mildly deactivating, the lone pair is delocalized, reducing Lewis acid sequestration enough to allow the reaction to proceed.

Q3: My Friedel-Crafts alkylation yields a messy mixture of mono-, di-, and tri-alkylated products. How do I stop over-alkylation? A: This is an inherent thermodynamic limitation of FC alkylation.

  • The Causality: Alkyl groups are electron-donating via hyperconjugation. When the first alkyl group is installed, it activates the aromatic ring, making the mono-alkylated product more reactive toward the electrophile than the starting unsubstituted arene . This kinetic preference leads to rapid polyalkylation [[1]]([Link]).

  • Resolution (The Acylation-Reduction Workaround): Switch to a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction . Because the acyl group is electron-withdrawing, it deactivates the ring, strictly preventing multiple substitutions. Reducing the resulting ketone yields the clean, mono-alkylated product without polyalkylation side-reactions.

Q4: I used 1-chloropropane for an alkylation, but NMR shows my product is isopropylbenzene (cumene). Why did the alkyl chain branch? A: This is a classic Wagner-Meerwein rearrangement, a fundamental limitation of FC alkylation using primary alkyl halides .

  • The Causality: When 1-chloropropane coordinates with AlCl₃, it forms a primary carbocation-like complex. Because primary carbocations are highly unstable, a 1,2-hydride shift occurs almost instantaneously to form a much more stable secondary carbocation (isopropyl cation) before the aromatic ring can attack [[2]]([Link]).

  • Resolution: To install a straight-chain alkyl group, utilize the acylation-reduction workaround described in Q3. Acylium ions are resonance-stabilized and do not undergo skeletal rearrangements .

Quantitative Data Dashboards

Table 1: Lewis Acid Catalyst Selection & Stoichiometry
CatalystRelative StrengthReaction TypeMinimum EquivalentsCausality / Notes
AlCl₃ Very StrongAcylation1.1 - 1.5 eqProduct ketone forms stable complex, sequestering catalyst .
AlCl₃ Very StrongAlkylation0.1 - 0.2 eqCatalyst is regenerated; true catalytic cycle.
FeCl₃ StrongAlkylation0.1 - 0.2 eqMilder alternative to AlCl₃, less prone to polyalkylation.
BF₃·OEt₂ ModerateAcylation1.1 - 2.0 eqUseful for sensitive substrates; requires excess due to etherate coordination.
Table 2: Solvent Compatibility Profile
SolventDielectric Constant (ε)CompatibilityMechanistic Impact
Dichloromethane (DCM) 8.93ExcellentNon-coordinating; stabilizes acylium ion without poisoning Lewis acid.
Nitrobenzene 34.8ExcellentHighly polar, dissolves AlCl₃ complexes; deactivated ring prevents self-reaction.
Carbon Disulfide (CS₂) 2.64GoodClassic non-polar solvent; toxic, but suppresses polyalkylation.
Tetrahydrofuran (THF) 7.58IncompatibleBasic oxygen irreversibly coordinates to Lewis acid, halting reaction.

Self-Validating Experimental Protocol

Procedure: Anhydrous Friedel-Crafts Acylation of Toluene Objective: Synthesize 4-methylacetophenone from toluene and acetyl chloride.

Step 1: Anhydrous Preparation

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Causality: Lewis acids like AlCl₃ are highly hygroscopic. Moisture causes irreversible hydrolysis (forming Al(OH)₃ and HCl gas), completely deactivating the catalyst .

Step 2: Electrophile Generation

  • Action: Suspend 1.1 equivalents of anhydrous AlCl₃ in dry DCM (0.5 M) at 0 °C. Add 1.0 equivalent of acetyl chloride dropwise.

  • Validation Checkpoint: The suspension will transition into a homogeneous, pale-yellow solution. This visual cue confirms the successful generation of the soluble acylium ion complex .

Step 3: Substrate Addition

  • Action: Add 1.0 equivalent of toluene dropwise over 30 minutes. Maintain the temperature at 0 °C to suppress ortho-substitution and prevent solvent boiling.

  • Causality: Slow addition controls the exothermic electrophilic aromatic substitution, preventing localized heating that can lead to tar formation .

Step 4: Reaction Monitoring

  • Action: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Validation Checkpoint: The reaction is complete when the toluene spot disappears. If the reaction stalls at ~90% conversion, do not add more substrate; the remaining AlCl₃ is likely sequestered by the product ketone .

Step 5: Quenching & Hydrolysis

  • Action: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl (10 mL HCl / 100 g ice).

  • Validation Checkpoint: A vigorous exotherm and the dissolution of aluminum salts into the aqueous layer will occur. The acidic environment is critical to break the strong AlCl₃-ketone complex, releasing the free product into the organic phase .

References[3] Friedel-Crafts Alkylation - Organic Chemistry Portal. Available at: organic-chemistry.org[4] Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: organic-chemistry.org[5] Troubleshooting low yields in Friedel-Crafts acylation of naphthalene - Benchchem. Available at:benchchem.com[2] EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: masterorganicchemistry.com[6] Friedel–Crafts reaction - Wikipedia. Available at: wikipedia.org[7] Friedel-Crafts Alkylation - Chem-Station Int. Ed. Available at: chem-station.com[1] 16.3: Alkylation and Acylation of Aromatic Rings - LibreTexts. Available at: libretexts.org

Sources

Troubleshooting

Technical Support Center: Overcoming AlCl₃ Catalyst Deactivation in Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts (FC) acylation workflows. For researchers and drug development professionals, synthesizing aryl ketones via FC acylation is a foundational transformation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts (FC) acylation workflows. For researchers and drug development professionals, synthesizing aryl ketones via FC acylation is a foundational transformation. However, a ubiquitous challenge is the apparent "deactivation" of the Aluminum Chloride (AlCl₃) catalyst.

This guide decodes the mechanistic causality behind AlCl₃ complexation, provides a self-validating experimental protocol, and answers critical troubleshooting questions to ensure high-yield, reproducible syntheses.

The Causality of Deactivation: Mechanistic Insights

Unlike Friedel-Crafts alkylation, where the Lewis acid catalyst is continuously regenerated, FC acylation requires stoichiometric (or greater) amounts of AlCl₃[1]. The causality lies in the Lewis basicity of the product.

Once the acylium ion reacts with the arene to form the aryl ketone, the carbonyl oxygen of the newly formed ketone acts as a strong Lewis base. It immediately coordinates with the highly Lewis acidic AlCl₃, forming a stable, unreactive Lewis acid-base adduct[1][2]. Because one equivalent of AlCl₃ is permanently sequestered by one equivalent of the ketone product, it is rendered inactive for further catalytic cycles[2]. Consequently, at least 1.1 to 1.5 equivalents of AlCl₃ are required when using acyl chlorides, and >2.0 equivalents are necessary when using acid anhydrides[2][3].

Visualization: Pathway of Catalyst Sequestration

FC_Deactivation AcylChloride Acyl Chloride (R-COCl) Acylium Acylium Ion Complex [R-C≡O]+ [AlCl4]- AcylChloride->Acylium + AlCl3 AlCl3 AlCl3 Catalyst (Active Lewis Acid) AlCl3->Acylium Activation KetoneComplex Ketone-AlCl3 Adduct (Deactivated Catalyst) Acylium->KetoneComplex + Arene (EAS) Arene Arene (Ar-H) Arene->KetoneComplex Workup Aqueous HCl Quench (H2O / H+) KetoneComplex->Workup Stoichiometric Sequestration Product Free Aryl Ketone (Ar-CO-R) Workup->Product Hydrolysis Waste Aqueous Aluminum Salts (Irreversibly Lost) Workup->Waste Catalyst Destruction

Caption: Mechanism of AlCl3 sequestration by ketone products in Friedel-Crafts acylation.

Self-Validating Experimental Protocol: The Perrier Addition Method

To ensure reproducibility and manage the high exothermicity and moisture sensitivity of AlCl₃, we recommend the Perrier addition procedure[4]. This method pre-forms the acylium-AlCl₃ complex before the addition of the arene. It acts as a self-validating system: the dissolution of the solid AlCl₃ and the subsequent color change visually confirm the formation of the active electrophile before the actual substitution step begins.

Step-by-Step Methodology:
  • Preparation of the Acylium Complex: In an oven-dried, argon-purged 3-neck flask, dissolve 1.0 equivalent of the acyl chloride in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Stoichiometric Activation: Cool the solution to 0–5 °C. Slowly add 1.1–1.2 equivalents of anhydrous AlCl₃ in small portions[5].

    • Validation Checkpoint: The suspension should transition to a homogeneous, colored (often yellow/orange) solution, confirming the successful generation of the acylium tetrachloroaluminate complex.

  • Arene Addition: Dissolve 1.0 equivalent of the target arene in a minimal amount of anhydrous solvent. Add this dropwise to the active complex while maintaining the temperature below 5 °C to control the highly exothermic electrophilic aromatic substitution[5].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (quench small aliquots in methanol to convert unreacted acyl chloride to the corresponding methyl ester for accurate spotting)[6].

  • Quenching and Complex Destruction: Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated hydrochloric acid (HCl)[5].

    • Causality: The highly acidic aqueous environment hydrolyzes the stable ketone-AlCl₃ adduct, liberating the free aryl ketone and partitioning the destroyed aluminum salts into the aqueous layer[7].

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, wash combined organics with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

Quantitative Data: Stoichiometry and Yield Optimization

The table below summarizes the stoichiometric requirements based on the acylating agent and substrate, demonstrating the direct relationship between reagent choice and AlCl₃ equivalents.

Acylating AgentSubstrate ReactivityRequired AlCl₃ (Eq.)Rationale for StoichiometryExpected Yield Range
Acyl Chloride (R-COCl)Activated / Neutral Arene1.1 - 1.51.0 eq complexes with the ketone product; 0.1-0.5 eq excess drives the initial acylium formation[3].85 - 95%
Acid Anhydride (R-CO-O-CO-R)Activated / Neutral Arene2.1 - 2.51.0 eq complexes with the ketone; 1.0 eq complexes with the carboxylic acid byproduct[2].75 - 90%
Acyl Chloride (R-COCl)Deactivated Arene (e.g., Halobenzenes)1.5 - 2.0Higher excess required to overcome the reduced nucleophilicity of the arene ring.60 - 80%

Troubleshooting Guide & FAQs

Q1: My reaction stalled at ~50% conversion despite using exactly 1.0 equivalent of AlCl₃. What happened? A: You have encountered classic catalyst starvation. Because the AlCl₃ forms a 1:1 stoichiometric complex with the generated aryl ketone, using exactly 1.0 equivalent leaves no free Lewis acid to activate the remaining acyl chloride[1][2]. Always use a minimum of 1.1 equivalents for acyl chlorides to ensure a slight excess of active catalyst remains available[7].

Q2: I am using an acid anhydride instead of an acyl chloride, but my yields are abysmal with 1.2 equivalents of AlCl₃. Why? A: Acid anhydrides generate two Lewis basic sites upon reaction: the target ketone and a carboxylic acid byproduct. Both of these strongly coordinate with AlCl₃[2]. You must use at least 2.1 to 2.5 equivalents of AlCl₃ when employing anhydrides to account for this dual sequestration.

Q3: The reaction mixture turned into a thick, unstirrable sludge shortly after adding the arene. How can I prevent this? A: The ketone-AlCl₃ complex is often insoluble in non-polar solvents like hexane or pure benzene, leading to precipitation and mass transfer limitations. Switch to a more polar, non-reactive halogenated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which better solubilizes the intermediate adducts[4].

Q4: Can I recover and reuse the AlCl₃ catalyst after the reaction? A: No. The quenching step required to break the ketone-AlCl₃ complex involves hydrolysis with aqueous HCl[5]. This irreversibly destroys the AlCl₃, converting it into hydrated aluminum salts (e.g., Al(OH)₃ or AlCl₃·6H₂O) which remain in the aqueous phase and possess no catalytic activity for this reaction[1].

Q5: Why did my yield drop drastically on a humid day? A: AlCl₃ is extremely hygroscopic and moisture-sensitive[3]. Water reacts violently with AlCl₃ to form HCl gas and inactive aluminum hydroxide species. A self-validating check is the physical state of your AlCl₃: it should be a free-flowing powder. If it is clumpy or releases visible fumes upon opening the bottle, it has been deactivated by atmospheric moisture. Always weigh AlCl₃ rapidly or handle it in a glovebox.

References

  • CHAPTER 10: Friedel–Crafts Reactions - Books - The Royal Society of Chemistry - rsc.org. 1

  • Friedel–Crafts reaction - Grokipedia - grokipedia.com. 3

  • An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis - Benchchem - benchchem.com. 5

  • Friedel–Crafts reaction - L.S.College, Muzaffarpur - lscollege.ac.in. 7

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC - nih.gov. 4

  • Reaction/complexation of aluminium chloride and acetic acid - Chemistry Stack Exchange - stackexchange.com. 2

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation - Organic Syntheses - orgsyn.org. 6

Sources

Optimization

How to resolve cis/trans isomers of disubstituted cyclohexanes

Welcome to the Technical Support Center for Stereochemical Resolution. As a Senior Application Scientist, I understand that resolving diastereomers—specifically the cis and trans isomers of disubstituted cyclohexanes—is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereochemical Resolution. As a Senior Application Scientist, I understand that resolving diastereomers—specifically the cis and trans isomers of disubstituted cyclohexanes—is a critical bottleneck in synthetic chemistry and drug development. Unlike enantiomers, diastereomers possess distinct physical and chemical properties. However, because these thermodynamic differences are often marginal, standard purification techniques frequently fail.

This guide provides field-proven methodologies, causality-driven troubleshooting, and analytical workflows to ensure absolute stereochemical resolution.

Part 1: Core Concepts & Causality

The separation of cis and trans cyclohexanes hinges on exploiting their conformational thermodynamics. In a cyclohexane ring, substituents rapidly interconvert between axial (a) and equatorial (e) positions. The guiding principle of isomer stability is the minimization of 1,3-diaxial interactions.

For 1,2- and 1,4-disubstituted cyclohexanes, the trans isomer can adopt a highly stable diequatorial (e,e) conformation, whereas the cis isomer is forced into an axial-equatorial (a,e) conformation[1]. Conversely, for 1,3-disubstituted systems, the cis isomer is the stable diequatorial conformer. This structural divergence dictates their relative thermodynamic stability, dipole moments, and crystallization lattice energies, which we exploit for preparative separation.

Table 1: Thermodynamic & Physical Properties (1,4-Disubstituted Cyclohexanes)

Property Cis-Isomer Trans-Isomer Causality / Mechanism
Most Stable Conformer a,e (Axial-Equatorial) e,e (Diequatorial) Trans minimizes 1,3-diaxial steric strain by adopting a diequatorial geometry[1].
Thermodynamic Stability Lower Higher Steric hindrance in the cis isomer increases internal energy and heat of combustion[2].

| Dipole Moment | Non-zero | ~0 | Symmetrical e,e conformation allows opposing dipole vectors to cancel out[3]. |

Table 2: Analytical Parameters (¹H NMR)

Parameter Axial-Axial (a,a) Interaction Axial-Eq (a,e) / Eq-Eq (e,e) Causality / Mechanism
Dihedral Angle ~180° ~60° Chair conformation geometry dictates the spatial relationships between vicinal protons.

| ¹H NMR Vicinal Coupling (³J_HH) | 10–13 Hz | 2–5 Hz | Karplus equation: Orbital overlap is maximized at 180°, resulting in larger coupling constants[1]. |

Part 2: FAQs & Troubleshooting Guides

Q1: I am trying to separate cis/trans-1,2-cyclohexanediol using standard silica gel chromatography, but they co-elute. How can I resolve them? Causality : Standard normal-phase silica relies on polarity differences. Because both isomers of 1,2-cyclohexanediol hydrogen-bond strongly to the stationary phase, their retention factors (Rf) are nearly identical[4]. Solution : You must switch your stationary phase or utilize chemical derivatization.

  • Chromatographic Shift : Use a bonded cyclodextrin stationary phase for HPLC. Cyclodextrin discriminates based on inclusion complex kinetics and molecular volume, offering excellent selectivity for cyclohexane derivatives[5]. Alternatively, dope your TLC/silica plates with 5-10% w/w silver nitrate (AgNO₃) to exploit subtle differences in coordination[4].

  • Chemical Derivatization : Convert the diols to acetonides using acetone and a catalytic acid. The cis-diol forms a cyclic acetal rapidly due to the spatial proximity of the hydroxyl groups, while the trans-diol reacts much slower. The resulting mixture is easily separated by standard silica chromatography.

Q2: My GC peaks for cis- and trans-1,2-dimethylcyclohexane are merging. What column should I use? Causality : Non-polar GC columns (like DB-5) separate strictly by boiling point. The boiling points of these isomers are too close for baseline resolution. Solution : Utilize a highly polar capillary column, such as the SP-2560 (biscyanopropyl polysiloxane), which is specifically designed for cis/trans isomer resolution[6]. Furthermore, recent materials science breakthroughs have demonstrated that nonporous adaptive crystals (NACs) of perethylated pillar[6]arene (EtP6β) can selectively adsorb cis-1,2-dimethylcyclohexane from a 1:1 mixture with >96% purity due to exact host-guest cavity size matching[7].

Q3: How do I definitively assign the cis and trans peaks in my ¹H NMR spectrum for a 1,4-disubstituted cyclohexane? Causality : The Karplus equation dictates that vicinal coupling constants (³J_HH) are highly dependent on the dihedral angle between protons. Solution : Isolate the methine protons attached to the substituted carbons. If you observe a large coupling constant (10–13 Hz), the protons are axial-axial (dihedral angle ≈ 180°), meaning the substituents must be equatorial[1]. If you observe small coupling constants (2–5 Hz), the protons are in an axial-equatorial or equatorial-equatorial arrangement (dihedral angle ≈ 60°)[8].

Part 3: Experimental Protocols

Protocol A: Preparative Separation of 1,4-Cyclohexanedicarboxylic Acid (CHDA) Isomers

Self-Validating Principle: The trans-isomer of CHDA possesses a center of inversion (higher symmetry), which allows for tighter crystal packing. This results in a higher lattice energy, lower solubility, and a significantly higher melting point compared to the cis-isomer, making fractional crystallization a self-validating separation method.

  • Esterification : Dissolve the cis/trans CHDA mixture in excess ethanol. Add a catalytic amount of concentrated H₂SO₄ (e.g., 2 mL per 5 g of acid). Reflux for 5 hours to form diethyl 1,4-cyclohexanedicarboxylate[9].

  • Saponification : Treat the resulting ester mixture with aqueous NaOH (reflux for 5 h), then cool and acidify with HCl to precipitate the acids[9].

  • Fractional Crystallization : Dissolve the crude acid mixture in a minimal amount of boiling water or ethyl acetate. Allow the solution to cool slowly to room temperature without agitation. The trans-isomer will preferentially crystallize out of the solution.

  • Validation : Filter the crystals and confirm purity via melting point analysis (>300°C for trans, ~170°C for cis) and ¹H NMR.

Protocol B: Analytical Resolution via ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5–10 mg of the purified isomer in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Acquisition : Acquire a standard 1D ¹H NMR spectrum at ≥400 MHz to ensure sufficient multiplet dispersion.

  • Measurement : Locate the methine proton signals attached to the substituted carbons. Measure the peak-to-peak distance in Hertz (Hz).

  • Assignment : Apply the Karplus rules. A ³J_aa of 10–13 Hz confirms an axial proton; a ³J_ae or ³J_ee of 2–5 Hz confirms an equatorial proton[8].

  • Confirmation : Run a 2D NOESY experiment. Cross-peaks between the C1 and C4 protons indicate they are on the same face of the ring (distance < 5 Å), confirming a cis-1,4-diaxial or diequatorial relationship[1].

Part 4: Workflows & Visualizations

G Start Disubstituted Cyclohexane Isomer Mixture Q1 Are boiling points significantly different? Start->Q1 Distill Fractional Distillation or Prep-GC Q1->Distill Yes Q2 Are they diols or diacids? Q1->Q2 No Deriv Chemical Derivatization (e.g., Acetonide/Ester) Q2->Deriv Yes Chroma Advanced Chromatography (AgNO3 Silica / Cyclodextrin) Q2->Chroma No Crystal Fractional Crystallization (Trans often precipitates first) Deriv->Crystal

Decision tree for preparative separation of cis/trans isomers.

NMR Acquire Acquire 1H NMR & NOESY Methine Isolate Methine Signals Acquire->Methine Measure Measure Vicinal Coupling (³J_HH) Methine->Measure Large ³J = 10-13 Hz (Axial-Axial) Measure->Large Small ³J = 2-5 Hz (Axial-Eq / Eq-Eq) Measure->Small Axial Proton is Axial (Substituent is Equatorial) Large->Axial Eq Proton is Equatorial (Substituent is Axial) Small->Eq Final Correlate with 1,2 / 1,3 / 1,4 Substitution Pattern Axial->Final Eq->Final

Workflow for analytical resolution of isomers using 1H NMR.

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Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation Rearrangements

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on predictable, high-yield carbon-carbon bond formations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on predictable, high-yield carbon-carbon bond formations. One of the most frequent issues encountered in electrophilic aromatic substitution is the unexpected formation of branched isomers when attempting to install a primary alkyl chain via Friedel-Crafts alkylation.

This guide is designed by senior application scientists to help you diagnose the root cause of carbocation rearrangements, select the appropriate synthetic workaround, and implement self-validating protocols to ensure your target molecules are synthesized with absolute regiochemical control.

Strategic Diagnostic Flowchart

Before initiating your synthesis, use the flowchart below to determine the optimal strategy for installing a primary alkyl group based on your tolerance for stoichiometric reagents and the structural constraints of your target arene.

StrategyFlowchart Start Goal: Install Primary Alkyl Group on Aromatic Ring Decision Choose Synthetic Strategy Start->Decision Direct Direct F-C Alkylation (AlCl3 + Alkyl Halide) Decision->Direct Standard Conditions AcylRed F-C Acylation + Reduction (Acyl Chloride -> Ketone -> Alkane) Decision->AcylRed Classic Workaround Zeolite Zeolite Catalysis (Shape-Selective Pores) Decision->Zeolite Modern Green Method Rearrange Carbocation Rearrangement (Branched Isomers Formed) Direct->Rearrange 1,2-Hydride/ Alkyl Shift Success1 Linear Alkylbenzene (High Yield, Reliable) AcylRed->Success1 via Acylium Ion (No Shift) Success2 Linear Alkylbenzene (Green, Recoverable Catalyst) Zeolite->Success2 Steric Confinement

Diagnostic flowchart for selecting a Friedel-Crafts strategy to prevent carbocation rearrangement.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why do I keep getting branched alkylbenzenes when using primary alkyl halides (e.g., propyl chloride)? A: The root cause is thermodynamic instability. In a standard Friedel-Crafts alkylation, the Lewis acid (AlCl₃) coordinates to the halogen, creating a highly electrophilic, primary carbocation-like complex. To achieve a lower energy state, the molecule undergoes a rapid 1,2-hydride shift (or alkyl shift), transforming into a more stable secondary or tertiary carbocation before the aromatic ring can attack 1[1]. Consequently, propyl chloride yields isopropylbenzene.

Q2: How does the Acylation-Reduction sequence prevent this rearrangement? A: By changing the electrophile. When you use an acyl chloride instead of an alkyl halide, the Lewis acid generates an acylium ion . This intermediate is resonance-stabilized by the oxygen atom's lone pairs, distributing the positive charge and completely neutralizing the thermodynamic driving force for rearrangement 2[2]. The resulting aryl ketone is then fully deoxygenated to the desired primary alkane.

Q3: Are there catalytic alternatives that avoid the harsh conditions of Clemmensen reductions? A: Yes. Modern green chemistry utilizes shape-selective zeolites (such as FeY or H-Beta) as heterogeneous catalysts. The alkylation occurs entirely within the confined pore cavity system of the zeolite. This spatial restriction physically prevents the bulky transition state required for a carbocation rearrangement or polyalkylation, yielding the linear mono-alkylated product directly 3[3].

Troubleshooting Guides & Step-by-Step Protocols

To ensure reproducibility and scientific integrity, every protocol provided here is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: The Acylation-Reduction Workflow

This is the gold standard for installing primary alkyl chains on arenes without isomeric contamination.

AcylationWorkflow AcylChloride Acyl Chloride + AlCl3 Acylium Acylium Ion (Resonance Stabilized) AcylChloride->Acylium Lewis Acid Activation Ketone Aryl Ketone Intermediate Acylium->Ketone Electrophilic Attack Reduction Clemmensen or Wolff-Kishner Ketone->Reduction Isolate & Validate (IR) Product Primary Alkylarene (Target Achieved) Reduction->Product Deoxygenation

Self-validating workflow for the Friedel-Crafts Acylation-Reduction sequence.

Phase 1: Friedel-Crafts Acylation

  • Setup: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the arene (1.0 eq) and the desired acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) at 0°C.

    • Causality Check: Why 1.2 equivalents? Unlike alkylation, the product aryl ketone forms a highly stable Lewis acid-base complex with AlCl₃. A stoichiometric excess is mandatory because the catalyst is consumed by the product and not regenerated 4[4].

  • Quench: Carefully pour the reaction mixture into an ice/HCl slurry to break the aluminum-ketone complex. Extract with organic solvent.

  • System Validation: Run an FT-IR on the crude extract. You must observe a strong, sharp carbonyl (C=O) stretch at ~1680 cm⁻¹ . If this peak is absent, the acylation failed; do not proceed to reduction.

Phase 2: Clemmensen Reduction (Acidic Conditions)

  • Setup: Combine the validated aryl ketone with amalgamated zinc (Zn(Hg)) and concentrated aqueous HCl in a round-bottom flask.

  • Reaction: Reflux the mixture for 4-8 hours. The zinc facilitates single-electron transfers to the protonated carbonyl, sequentially cleaving the C-O bonds to yield a methylene (-CH₂-) group. (Note: If your substrate contains acid-sensitive functional groups like acetals, substitute this step with a basic Wolff-Kishner reduction using hydrazine and KOH).

  • System Validation: Analyze the purified product via GC-MS or ¹³C NMR. The molecular ion peak should shift by -14 Da (loss of O, gain of 2H), and the characteristic carbonyl carbon signal at ~190 ppm in NMR must completely disappear.

Protocol B: Shape-Selective Zeolite Catalysis

Use this protocol when scaling up, or when environmental regulations prohibit the use of stoichiometric heavy metals (AlCl₃, Zn).

Phase 1: Catalyst Activation

  • Calcination: Place the FeY or H-Beta zeolite in a muffle furnace at 400°C for 2 hours.

    • Causality Check: Zeolites are highly hygroscopic. Adsorbed water molecules will block the internal pores and poison the active Lewis/Brønsted acid sites. Calcination ensures the pore cavities are completely vacant.

  • System Validation: Thermogravimetric analysis (TGA) should show a flat baseline with no further weight loss, confirming total dehydration.

Phase 2: Alkylation

  • Setup: Suspend the activated zeolite in a mixture of the arene (excess, acts as solvent) and the primary alkyl halide. Heat to 60°C.

  • Reaction: Allow the reaction to proceed for 3 hours.

    • Causality Check: The reaction occurs exclusively inside the zeolite pores. The spatial confinement physically prohibits the transition state required for a 1,2-hydride shift, enforcing strict linear regioselectivity 3[3].

  • System Validation: Filter off the solid zeolite catalyst (which can be washed, re-calcined, and reused). Analyze the filtrate via HPLC. A single major peak confirms the absence of branched isomers and polyalkylated byproducts.

Quantitative Method Comparison

Use the following table to justify your synthetic route selection during project planning and scale-up meetings.

MethodologyReagents / CatalystRearrangement RiskPolyalkylation RiskEnvironmental Impact & Scalability
Direct Alkylation Primary Alkyl Halide + AlCl₃High (Hydride/Alkyl shifts dominate)High (Product ring is activated)Poor (Toxic, stoichiometric waste)
Acylation-Reduction Acyl Chloride + AlCl₃, then Zn(Hg)/HClNone (Acylium ion is stable)Low (Ketone deactivates ring)Moderate (Reliable, but generates heavy metal waste)
Zeolite Catalysis Primary Alkyl Halide + FeY / H-BetaLow (Prevented by steric confinement)Low (Pore size restriction)Excellent (Recoverable, green heterogeneous catalyst)

References

  • Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps.
  • Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Semantic Scholar.
  • Friedel–Crafts reaction. Wikipedia.
  • EAS Reactions (3)

Sources

Optimization

Chiral Resolution Technical Support Center: Troubleshooting Diastereomeric Salt Purification

Welcome to the Technical Support Center for diastereomeric salt resolution. While chiral chromatography (like SFC) is powerful, classical resolution via diastereomeric salt formation remains the workhorse of industrial s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diastereomeric salt resolution. While chiral chromatography (like SFC) is powerful, classical resolution via diastereomeric salt formation remains the workhorse of industrial scale-up due to its robustness and cost-effectiveness[1]. However, researchers frequently encounter thermodynamic and kinetic roadblocks—ranging from liquid-liquid phase separation ("oiling out") to the formation of solid solutions and complex hydrates.

This guide is designed for scientists and drug development professionals. It synthesizes thermodynamic principles with field-proven experimental causality to help you diagnose, troubleshoot, and validate your chiral purification workflows.

Diagnostic Resolution Workflow

Before diving into specific technical issues, consult the diagnostic decision tree below. This workflow maps the logical progression of a resolution experiment, highlighting critical failure points and their corresponding interventions.

TroubleshootingWorkflow Start Racemate + Resolving Agent SaltForm Diastereomeric Salt Formation Start->SaltForm Oiling Phase Separation: Oiling Out? SaltForm->Oiling FixOil Reduce Supersaturation Add Seeds / Pre-purify Oiling->FixOil Yes Crystal Crystallization Oiling->Crystal No FixOil->SaltForm CheckEE Check Enantiomeric Excess (ee) Crystal->CheckEE SolidSol Solid Solution Formed? CheckEE->SolidSol Low ee Success Cleave Salt: Pure Enantiomer CheckEE->Success High ee FixSolid Change Solvent / Temperature Cycling SolidSol->FixSolid Yes Recryst Recrystallization SolidSol->Recryst No FixSolid->SaltForm Recryst->CheckEE

Diagnostic workflow for troubleshooting diastereomeric salt resolution and crystallization.

Technical Troubleshooting & FAQs

Q1: My diastereomeric salt mixture "oils out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it?

The Causality: "Oiling out" is a liquid-liquid phase separation (LLPS) phenomenon. Instead of nucleating into an ordered crystal lattice, the supersaturated solution demixes into a solute-rich liquid phase and a solvent-rich phase[2]. This is thermodynamically driven by excessively high supersaturation. Furthermore, process analytical technologies (PAT) reveal that the presence of diastereomeric impurities actively elevates the Tie Line–Liquid (TL–L) point, significantly widening the demixing region and making oiling out more likely[3].

The Solution:

  • Reduce Supersaturation: Lower the initial concentration of the racemate or apply a much slower, controlled cooling ramp (e.g., 0.1 °C/min) to stay within the metastable zone[2].

  • Pre-purification: Because impurities have a positive effect on oiling out, implement an upstream purification step to remove rogue diastereomers before initiating the final crystallization[3].

  • Seeding: Introduce pure seed crystals of the desired diastereomeric salt just below the saturation temperature to bypass the high energy barrier of primary nucleation, forcing ordered crystal growth instead of phase separation[2][4].

Q2: I achieved a high yield of crystals, but the enantiomeric excess (ee) is stubbornly low. Could this be a solid solution?

The Causality: Yes. A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt inadvertently incorporates the more soluble diastereomer[2]. Because the two molecules are structurally similar, the thermodynamic penalty for substituting one for the other in the lattice is low. When a solid solution forms, simple recrystallization is entirely ineffective because the mixed lattice is thermodynamically stable under those specific solvent conditions[2].

The Solution:

  • Temperature Cycling (Annealing): Subject the solid solution to cycles of heating and slow cooling. This increases molecular mobility within the lattice, allowing the system to re-equilibrate and the thermodynamically more stable, pure diastereomer to crystallize out[2].

  • Solvent/Agent Swapping: If annealing fails, you must alter the solute-solvent hydrogen bonding network by changing the solvent polarity, or completely switch the resolving agent to force a different crystal packing arrangement[2].

Q3: How do hydrates and solvates complicate the resolution process?

The Causality: Water or organic solvents can integrate into the crystal lattice, forming hydrates or solvates (e.g., pregabalin L-tartrate monohydrate)[5]. This transforms a simple binary or ternary system into a complex quaternary phase diagram (Enantiomer A, Enantiomer B, Resolving Agent, Water/Solvent). Hydrate formation alters the solubility product constants ( Ksp​ ) of the salts, which can completely invert the relative solubility of the diastereomers at different temperatures, destroying your selectivity[5].

The Solution: You must map the solid-liquid equilibrium using a pseudo-phase diagram[5]. Tightly control the water activity in your solvent mixture and maintain strict temperature boundaries during cooling to ensure you remain in the phase region where only the desired anhydrate or specific hydrate is thermodynamically stable.

Q4: I am losing 50% of my material because classical resolution is limited by a 50% theoretical yield. Can this be overcome?

The Causality: Standard kinetic resolution inherently caps at a 50% yield because the unwanted enantiomer remains in the mother liquor[1].

The Solution: Implement Dynamic Kinetic Resolution (DKR) or attrition-enhanced chiral resolution. By applying racemizing conditions (e.g., a base catalyst or specific thermal conditions) to the mother liquor, the unwanted enantiomer continuously converts into the desired enantiomer to maintain equilibrium. As the desired enantiomer selectively crystallizes out, it pulls the equilibrium forward, potentially allowing you to achieve a 100% yield with 100% ee[1][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in validation step to confirm success before proceeding to the next stage.

Protocol 1: Preparative Scale Diastereomeric Salt Resolution

Objective: Isolate a single enantiomer from a racemic mixture via cooling crystallization[4][7].

  • Step 1: Dissolution & Salt Formation: In a reaction vessel, dissolve 1.0 equivalent of the racemic mixture and 0.5 to 1.0 equivalent of the chosen chiral resolving agent in the selected solvent at an elevated temperature (e.g., 60–70 °C)[4].

    • Validation Check: Visually confirm complete dissolution. The solution must be entirely clear. Any remaining solids will act as impure seeds.

  • Step 2: Controlled Cooling & Seeding: Slowly cool the solution at a controlled rate (e.g., 0.1 °C/min). Once the solution crosses into the metastable zone, add 1-2% (w/w) of pure seed crystals of the desired diastereomeric salt[4].

    • Validation Check: Observe the crystal habit via microscopy. You should see discrete, well-defined crystals rather than an amorphous sludge (which indicates oiling out).

  • Step 3: Isolation & Purity Analysis: Filter the crystals and wash with a minimal amount of cold solvent. Dry under vacuum[4].

    • Validation Check: Dissolve a 2 mg aliquot of the salt, liberate the enantiomer using dilute acid/base, extract into an organic phase, and analyze via Chiral HPLC to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.)[7][8]. Do not proceed to Step 4 unless ee > 95%.

  • Step 4: Enantiomer Regeneration: Dissolve the purified salt in water. Adjust the pH using an acid or base to break the salt, then extract the liberated pure enantiomer into an immiscible organic solvent (e.g., ethyl acetate)[4][7].

    • Validation Check: Perform a mass balance calculation. A successful regeneration should yield >90% recovery of the pure enantiomer from the salt mass.

Quantitative Data & Selection Matrices

Selecting the correct resolving agent and solvent is highly empirical but can be optimized using the following matrices based on historical performance data[7][9].

Table 1: Common Chiral Resolving Agents & Target Profiles
Resolving AgentTarget Functional GroupTypical Solvent SystemMechanistic Notes & Risks
(S)-(-)-α-Methylbenzylamine Carboxylic Acids (e.g., Ibuprofen)EtOH / Water, EtOAcHighly scalable; forms robust salts. Can be optimized with KOH as a nonchiral agent[10][11].
(+)-Tartaric Acid Primary / Secondary AminesMeOH, WaterCheap and accessible. High risk of hydrate formation; requires strict phase diagram mapping[5][7].
(D)-Mandelic Acid Amines (e.g., Mefloquine)EtOH / WaterProne to forming double salts (incorporating both the racemate and resolving agent) in complex APIs[12].
Di-p-toluoyl-tartaric acid Complex / Bulky AminesIsopropanol / WaterExcellent for difficult resolutions due to bulky steric hindrance preventing solid solutions[12].
Table 2: Solvent Selection & Troubleshooting Matrix
Solvent ClassExamplesAdvantages for ResolutionDisadvantages / Thermodynamic Risks
Alcohols Methanol, Ethanol, IsopropanolExcellent solubility gradients; easily tunable by adding water.Risk of esterification if heated extensively with acidic resolving agents.
Ketones Acetone, MEKExcellent for anti-solvent crystallization techniques.Can form Schiff bases when reacting with primary amine APIs.
Aqueous Mixtures H₂O / EtOH (20:80)Environmentally green; highly cost-effective at scale.Induces hydrate formation, severely complicating solid-liquid equilibria[5].

References

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Chiral Resolution and Confirmation. Veranova. Available at: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at:[Link]

  • Double Salt Formation on Diastereoisomeric Crystallization of Mefloquine with Propionic and Succinic Acid Derivatives. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Scaling up stereoselective synthesis of cyclohexane derivatives

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my goal is to help you navigate the complex thermodynamic and kinetic landscapes of scaling up stereoselective cyclohexane syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my goal is to help you navigate the complex thermodynamic and kinetic landscapes of scaling up stereoselective cyclohexane syntheses. Transitioning from a 10-gram laboratory vial to a 1-kilogram pilot reactor introduces profound mass transfer, heat dissipation, and mixing variables that can rapidly degrade enantiomeric excess (ee) and diastereomeric ratio (dr).

This guide provides self-validating protocols, root-cause troubleshooting, and field-proven methodologies to ensure your stereocenters survive the scale-up process.

I. Scale-Up Workflow Visualization

The following workflow illustrates a highly optimized, scalable route for synthesizing complex chiral cyclohexanes (such as the RORγt inhibitor fragment BMS-986251), transitioning from a racemic starting material to an enantiopure product via Dynamic Kinetic Resolution (DKR) and directed hydrogenation.

ScaleUpWorkflow N1 Hagemann's Ester (Starting Material) N2 DKR & Enol Nonaflation (NaOt-Bu, Base Optimization) N1->N2 Prevent Byproducts N3 Pd-Catalyzed Carbonylation (CO gas, Telescoped) N2->N3 Isothermal Flow N4 Rh-Catalyzed Directed Hydrogenation (H2 gas, Stereocenter Set) N3->N4 High kLa Agitation N5 Chiral Salt Crystallization (ee & dr Upgrade) N4->N5 Metal Purge N6 Enantiopure Cyclohexane (>99% ee, >99% dr) N5->N6 Anhydrous Isolation

Fig 1: Scalable workflow for stereoselective cyclohexane synthesis via DKR and directed hydrogenation.

II. Self-Validating Experimental Protocol

Rh-Catalyzed Directed Diastereoselective Hydrogenation

Objective: Stereoselective reduction of a substituted cyclohexene intermediate to establish the final C4 stereocenter with >99% dr. Mechanistic Causality: Using a cationic Rhodium(I) catalyst with a bidentate phosphine ligand (e.g., dppb) allows the substrate's ester or amide moiety to coordinate directly with the metal center. This intramolecular coordination directs the delivery of hydrogen strictly to one face of the alkene, overriding the inherent steric bias of the flexible cyclohexane ring and preventing the formation of the undesired trans-isomer ()[1].

Step-by-Step Methodology:

  • Reactor Inertion & Integrity Check:

    • Action: Perform three vacuum/nitrogen purge cycles on a Hastelloy pressure reactor.

    • Validation: Seal the reactor and verify that the pressure holds at -0.9 bar for 15 minutes without deviation.

    • Causality: Rh(I) catalysts are highly susceptible to oxidative deactivation. Complete inertion ensures reproducible reaction kinetics at scale.

  • Substrate & Catalyst Loading:

    • Action: Charge the cyclohexene intermediate (1.0 eq) and [Rh(nbd)(dppb)]BF4​ (0.1 mol%) into the reactor under positive N2​ flow.

    • Causality: A low catalyst loading is economically necessary for pilot scale but requires pristine conditions. The BF4​ counterion provides a highly electrophilic metal center, enhancing coordination to the directing group.

  • Solvent Addition & Moisture Validation:

    • Action: Add anhydrous, degassed methanol (10 volumes).

    • Validation: Pull a 1 mL sample and perform a Karl Fischer (KF) titration. Moisture must be <500 ppm.

    • Causality: Excess water causes competitive hydration of the alkene and disrupts the delicate Rh-substrate coordination complex.

  • Pressurization & Mass Transfer Optimization:

    • Action: Pressurize with H2​ to 100 psi. Set agitation to 600 RPM using a hollow-shaft gas-entrainment impeller. Maintain an isothermal temperature of 25 °C.

    • Causality: High pressure and vigorous agitation overcome the low volumetric mass transfer coefficient ( kL​a ) of H2​ in large vessels. If H2​ transfer is slower than the catalytic cycle, the Rh-complex will trigger non-directed background isomerization, degrading the dr.

  • In-Process Control (IPC) & Quench:

    • Action: Sample the reaction mixture after 4 hours.

    • Validation: Analyze via Chiral HPLC. Proceed to workup only when the starting material is <1% and dr is >95:5. Vent the H2​ , purge with N2​ , and filter the mixture through a pad of Celite to remove residual Rhodium.

III. Troubleshooting & FAQs

Q1: Why does the enantiomeric excess (ee) drop when transitioning from a 10-gram lab scale to a 1-kilogram pilot scale during the Dynamic Kinetic Resolution (DKR) step?

  • Root Cause Analysis: In a DKR of substrates like Hagemann's ester, the base-catalyzed racemization of the starting enantiomers must be significantly faster than the stereoselective product-forming step (e.g., enol nonaflation). At scale, using bases like NaHMDS can lead to the formation of byproducts (like TsNH2​ or sulfonamides) that buffer the system and slow down the racemization rate. Furthermore, poor heat transfer in batch reactors can create cold spots where racemization stalls.

  • Actionable Resolution: Switch to an alkoxide base such as NaOt-Bu. NaOt-Bu maintains rapid and continuous racemization without generating inhibitory amine byproducts. This specific modification has been proven to restore >99% ee at the 1-kg scale ()[1].

Q2: We are experiencing poor diastereoselectivity during the reduction of cyclohexanones to cis-cyclohexanols at scale. How do we fix this?

  • Root Cause Analysis: Small hydride donors (like NaBH4​ ) lack the steric bulk required to differentiate between the axial and equatorial attack trajectories on a conformationally flexible cyclohexane ring. At scale, slight temperature variations further degrade the kinetic preference, often resulting in unacceptable 60:40 cis/trans mixtures that require expensive Supercritical Fluid Chromatography (SFC) separation ()[2].

  • Actionable Resolution: Transition to a biocatalytic approach. Utilizing engineered ketoreductase (KRED) enzymes provides exquisite stereocontrol (>99% de) and operates under mild, isothermal aqueous conditions, completely bypassing the need for late-stage chiral SFC[2].

Q3: Our isolated cyclohexane derivative shows epimerization over time during storage. What is the root cause?

  • Root Cause Analysis: Cyclohexanes with stereocenters adjacent to electron-withdrawing groups (e.g., ketones, esters) are highly prone to enolization and subsequent epimerization. Trace water combined with residual Lewis acids or transition metals from upstream steps catalyzes this degradation.

  • Actionable Resolution: Implement a Chiral Salt Crystallization for isolation. Forming a salt with a chiral amine (e.g., (1R, 2S)-(−)-2-amino-1,2-diphenylethanol) not only purges residual metals by acting as a chelate but also upgrades the optical purity. Follow this with a rapid salt break using aqueous H3​PO4​ /MTBE, immediately separate the phases, and crystallize from an anhydrous anti-solvent like n-heptane to lock the stereochemistry[1].

IV. Quantitative Process Comparison

The following table summarizes the critical parameter shifts required to maintain stereochemical integrity when moving from laboratory batch synthesis to an optimized pilot-scale process.

Process ParameterLab-Scale (Batch)Pilot-Scale (Optimized)Mechanistic Impact / Causality
DKR Base Selection NaHMDSNaOt-BuPrevents inhibitory byproduct formation; ensures racemization outpaces nonaflation[1].
Hydrogenation Agitation Magnetic Stir BarGas-Entrainment ImpellerEliminates H2​ starvation at the metal center; prevents non-directed alkene isomerization.
Ketone Reduction NaBH4​ (60:40 cis/trans)Ketoreductase EnzymeProvides >99% de via enzymatic stereocontrol, avoiding late-stage chiral SFC[2].
Metal Purge Strategy Silica ChromatographyChiral Salt CrystallizationUpgrades dr/ee to >99% and purges Rh/Pd to <10 ppm without solvent-heavy chromatography[1].
Overall Process Yield ~10-15%51%Telescoping steps and eliminating cryogenic requirements significantly improves throughput[1].

V. References

  • Gallagher, W. P., et al. "Asymmetric Synthesis of the Cyclohexyl Fragment in RORγt Inhibitor (BMS-986251) Enabled by a Dynamic Kinetic Resolution of Hageman's Ester." Organic Process Research & Development, 2021. URL:[Link]

  • Dreute, J., et al. "Development of a Stereoselective and Scalable Synthesis for the Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor, BMT-297376." Organic Process Research & Development, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Shape in HPLC Analysis of Acidic Compounds

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who routinely encounter chromatographic challenges—specifically peak tailing, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who routinely encounter chromatographic challenges—specifically peak tailing, fronting, and broadening—when analyzing acidic compounds (e.g., carboxylic acids, polyprotic acids, and acidic heterocycles) in reversed-phase High-Performance Liquid Chromatography (HPLC).

Our troubleshooting philosophy is grounded in causality and self-validating methodologies . By understanding the exact chemical and physical mechanisms driving peak distortion, you can implement permanent, scientifically sound solutions rather than relying on trial and error.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must classify the physical distortion of your peak. The logical relationship between peak shape symptoms and their underlying chemical or physical causes is mapped in the diagnostic workflow below.

HPLC_Troubleshooting Start Analyze Peak Shape Issue for Acidic Compounds Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting or Splitting Start->Fronting Broadening General Peak Broadening Start->Broadening pH Check Mobile Phase pH Is pH near pKa? Tailing->pH Metal Check Metal Interactions Polyprotic acid? Tailing->Metal Solvent Check Sample Solvent Stronger than Mobile Phase? Fronting->Solvent Overload Check Column Load Mass/Volume overload? Fronting->Overload DeadVol Check Extra-Column Dead Volume Broadening->DeadVol AdjustPH Adjust pH 2 units below analyte pKa pH->AdjustPH Yes Passivate Use PEEK hardware or passivate system Metal->Passivate Yes MatchSolvent Match sample solvent to initial gradient Solvent->MatchSolvent Yes Dilute Dilute sample or reduce injection volume Overload->Dilute Yes FixFittings Ensure proper fittings & minimize tubing length DeadVol->FixFittings Yes

Diagnostic workflow for resolving peak shape distortions in acidic compound HPLC analysis.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my acidic compounds exhibit severe peak tailing even on brand-new C18 columns?

A: The most common cause of peak tailing for acidic compounds is an improperly buffered mobile phase that leaves the analyte in a state of partial ionization[1]. When the mobile phase pH is near the analyte's pKa​ , the compound exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) forms[2]. Because these two forms partition differently into the non-polar stationary phase, the analyte travels through the column at varying speeds, causing the peak to broaden and tail[1]. The Fix: You must suppress ionization. Adjust the mobile phase pH to be at least 2 units below the pKa​ of the acidic compound[3]. This ensures >99% of the analyte remains fully protonated and hydrophobic, maximizing retention and yielding a sharp, symmetrical peak[4].

Q2: I adjusted the pH to 2.5, but my polyprotic acids are still tailing and showing signal suppression. What is happening?

A: Acidic compounds with multiple electron-donating groups (such as polyprotic acids, nucleotides, and phosphate-containing species) act as strong chelators. They can coordinate with trace metal ions (e.g., iron, nickel) present in the stainless steel column hardware, frits, or the silica matrix itself[5]. This creates a secondary retention mechanism that drags the trailing edge of the peak, causing severe tailing or even complete irreversible adsorption (signal loss)[6]. The Fix: Switch to metal-free column hardware (e.g., PEEK-lined or coated stainless steel)[5]. If that is not an option, you can add a trace chelator like EDTA to the sample, or passivate the HPLC system to strip free metal ions[5].

Q3: My acidic peaks are fronting (the leading edge is broader than the trailing edge). Is this a stationary phase issue?

A: Peak fronting is rarely a chemical interaction issue; it is almost exclusively a physical phenomenon caused by sample solvent mismatch or column overloading[3]. If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 5% Acetonitrile), the analyte travels rapidly through the column before partitioning properly into the stationary phase, leading to distorted, fronting, or split peaks[6]. The Fix: Always ensure the sample solvent is equal to or weaker than the initial mobile phase composition[5]. If solubility constraints prevent this, inject a significantly smaller volume[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must include a validation mechanism to confirm whether the root cause is chemical (analyte-stationary phase interaction) or physical (system plumbing/volume).

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: Eliminate peak tailing caused by partial ionization of acidic analytes. Mechanism: Suppressing ionization forces the acidic analyte into a single, uniform hydrophobic state, eliminating dual-partitioning[1].

  • Step 1: Analyte Profiling. Determine the pKa​ of your target acidic compound.

  • Step 2: Buffer Selection. Select a buffer system that maintains the mobile phase pH at least 2 units below the analyte's pKa​ [3]. For most carboxylic acids ( pKa​ ~4.0 - 5.0), a 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) buffer is ideal[4].

  • Step 3: Baseline Validation (The Control). Inject a neutral, non-retained marker (e.g., Uracil). Calculate the Asymmetry Factor ( As​ ). If the Uracil peak is sharp and symmetrical ( As​ ~ 1.0), the system plumbing is physically sound, confirming that any tailing in your acidic analyte is strictly chemical.

  • Step 4: Execution & Suitability. Inject the acidic sample using the optimized low-pH mobile phase. A successful optimization will yield an As​ between 1.0 and 1.2[2].

Protocol 2: System Passivation and Metal Mitigation

Objective: Resolve peak tailing and signal suppression caused by metal coordination. Mechanism: Stripping free metal ions from the system hardware prevents secondary chelation interactions with polyprotic acids[5].

  • Step 1: Diagnostic Chelation Test. Inject your sample using the standard mobile phase. Next, spike 5 µM EDTA into the sample vial and reinject. If the peak shape dramatically improves, metal coordination is the confirmed root cause[6].

  • Step 2: Hardware Substitution. Where possible, replace standard stainless steel columns with metal-free coated hardware or hybrid silica stationary phases[3].

  • Step 3: System Passivation. If replacing hardware is not feasible, remove the analytical column. Flush the HPLC system with 20% Nitric Acid for 30 minutes at 1.0 mL/min, followed by copious amounts of LC-MS grade water until the pH is neutral. Alternatively, use a dedicated Phosphoric Acid mobile phase, which irreversibly modifies the surface to prevent metal interactions[5].

  • Step 4: Validation. Re-install the column and reinject the sample without EDTA. The peak shape should mirror the EDTA-spiked injection, validating the success of the passivation.

Quantitative Data & Troubleshooting Matrices

Table 1: Effect of Mobile Phase pH vs. Analyte pKa​ on Peak Symmetry

Illustrative data demonstrating the causality between ionization state and peak shape for a standard acidic heterocycle ( pKa​ = 4.5).

Mobile Phase pHAnalyte StateRetention Factor ( k′ )Tailing Factor ( Tf​ )Chromatographic Observation
pH = 2.5 ( pKa​
  • 2)
>99% UnionizedHigh1.0 - 1.1Ideal, sharp, symmetrical peak.
pH = 4.5 ( pKa​ ) 50% IonizedMedium1.8 - 2.5Broad peak, severe tailing, poor resolution.
pH = 6.5 ( pKa​
  • 2)
>99% IonizedLow (Elutes near void)N/APoor retention, peak compression.
Table 2: HPLC Peak Shape Troubleshooting Matrix

A rapid-reference guide for aligning physical symptoms with corrective actions.

SymptomPrimary CauseDiagnostic CheckCorrective Action
Tailing ( As​ > 1.2) Partial ionizationCompare Mobile Phase pH vs. Analyte pKa​ .Adjust pH to pKa​
  • 2[3].
Tailing / Missing Peaks Metal chelationInject sample spiked with EDTA.Passivate system / Use PEEK hardware[5].
Fronting / Splitting Solvent mismatchCompare injection solvent strength to initial mobile phase.Match injection solvent to initial gradient[6].
Overall Broadening Extra-column volumeInject Uracil; check for broadening of non-retained peak.Minimize tubing length, ensure zero-dead-volume fittings[4].

References

Below is the consolidated list of authoritative sources and technical notes utilized to build these troubleshooting protocols.

  • [3] Phenomenex. "How to Reduce Peak Tailing in HPLC?" URL:[Link]

  • [5] MicroSolv Technology Corporation. "Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions." URL: [Link]

  • [4] Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." URL:[Link]

  • [6] GL Sciences. "How to Obtain Good Peak Shapes | Technical Support." URL:[Link]

  • [1] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming absolute stereochemistry of cyclic compounds

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the unambiguous assignment of absolute stereochemistry in cyclic compounds. Following the historical lessons of the tha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the unambiguous assignment of absolute stereochemistry in cyclic compounds. Following the historical lessons of the thalidomide tragedy, the1[1] mandated that the absolute configuration of chiral centers be established early in the development pipeline. Enantiomers are not merely isomers; in a biological system, they are entirely different drugs.

While single-crystal X-ray diffraction (scXRD) remains the gold standard—relying on anomalous dispersion and the Flack parameter—it demands large, high-quality crystals (>10 µm) that many cyclic intermediates simply refuse to form. This guide objectively compares three powerful alternatives: Microcrystal Electron Diffraction (MicroED) , Vibrational Circular Dichroism (VCD) , and NMR via Mosher’s Method . By understanding the causality behind these techniques, researchers can build self-validating workflows that ensure scientific integrity.

Comparative Analysis of Stereochemical Methods

When selecting a method, the physical state of your sample and its conformational flexibility dictate the analytical pathway.

  • MicroED (with Chiral Probes): MicroED can solve structures from nanocrystals. However, because electron diffraction lacks significant anomalous scattering, it cannot directly determine absolute configuration. We bypass this by forming a salt or co-crystal with a known chiral probe, converting an absolute stereochemistry problem into a relative one[2].

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is ideal for rigid cyclic compounds in solution. We establish absolute configuration by comparing experimental spectra against Density Functional Theory (DFT) calculations[3].

  • Mosher's Method (NMR): This classic technique involves derivatizing a chiral alcohol or amine with (R)- and (S)-MTPA chloride. The phenyl ring of the MTPA group creates an anisotropic shielding cone. By calculating the chemical shift differences ( Δδ ) between the two diastereomers, we can map the spatial arrangement of the cyclic ring[4].

Quantitative Performance Comparison
MetricMicroED (Chiral Salt)VCD / ECDMosher's Method (NMR)scXRD (Reference)
Sample State Nanocrystalline PowderSolution (e.g., CDCl₃)Solution (e.g., CDCl₃)Single Crystal (>10 µm)
Sample Amount < 1 mg2 - 5 mg1 - 5 mg1 - 5 mg
Turnaround Time 2 - 4 Days3 - 7 Days (inc. DFT)1 - 2 Days1 - 3 Days
Absolute Accuracy Very High (Internally Ref)High (Depends on rigidity)High (For 2° alcohols/amines)Ultimate (Gold Standard)
Primary Limitation Requires co-crystallizationFails for highly flexible ringsRequires reactive -OH/-NH₂Crystal growth is difficult

Decision Workflow for Cyclic Compounds

G A Cyclic Compound Stereochemistry Validation B Can it form large single crystals (>10 µm)? A->B C scXRD (Flack Parameter) Gold Standard B->C Yes D Does it form microcrystals or chiral salts? B->D No E MicroED with Chiral Probe (Relative to Absolute) D->E Yes F Is it a rigid/semi-rigid molecule in solution? D->F No G VCD / ECD (Compare with DFT) F->G Yes H Does it have a reactive -OH or -NH2 group? F->H No I NMR (Mosher's Method) Diastereomer Analysis H->I Yes J Total Synthesis / Chemical Correlation H->J No

Decision matrix for selecting stereochemical validation methods based on sample properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain internal checks that validate the outcome independent of the researcher's bias. Below are the methodologies for executing these analyses.

Protocol 1: MicroED via Chiral Salt Formation

Causality: Because kinematical refinement of MicroED data cannot distinguish enantiomers, we introduce a chiral counterion (e.g., L-tartaric acid) with a known absolute configuration. The crystallographic refinement solves the relative stereochemistry between the API and the probe, thereby locking in the absolute configuration of the API[2].

  • Salt Screening: Mix the cyclic API with an enantiopure chiral acid/base (e.g., (1R)-(-)-10-camphorsulfonic acid) in a 1:1 molar ratio in a volatile solvent.

  • Evaporation & Grid Prep: Allow the solvent to evaporate to form a microcrystalline powder. Deposit the powder onto a continuous carbon TEM grid.

  • Data Collection: Cool the grid to cryogenic temperatures (liquid nitrogen) to mitigate radiation damage. Collect continuous rotation electron diffraction data using a low electron dose (<0.01 e⁻/Ų/s).

  • Self-Validation Step: During crystallographic refinement, first check the stereocenter of the chiral probe. If the software refines the probe to its known configuration with a low R-factor, the relative assignment of the unknown cyclic API is validated. If the probe is inverted, the entire structural model must be inverted.

Protocol 2: Solution-State VCD Analysis

Causality: VCD relies on the fact that chiral molecules interact differently with left and right circularly polarized light during vibrational transitions. Cyclic compounds are excellent candidates because their restricted flexibility limits the number of conformers that must be calculated via DFT[3].

  • Sample Preparation: Dissolve 3–5 mg of the cyclic compound in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl₃). Place in a BaF₂ cell with a 50–100 µm path length.

  • Data Acquisition: Collect the IR and VCD spectra simultaneously using a VCD spectrometer (typically 4–8 hours of scanning to achieve a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-31G(d)) to calculate the theoretical VCD spectra for the (R)- and (S)-enantiomers.

  • Self-Validation Step: Always measure the solvent baseline and subtract it. If available, measure the racemate; the VCD signal of a true racemate must be perfectly flat (zero). This proves that any observed signal in the enantiomer sample is purely chiroptical and not an artifact of linear birefringence.

Protocol 3: Mosher’s Ester Analysis (NMR)

Causality: Enantiomers have identical NMR spectra. By reacting a cyclic secondary alcohol with both (R)- and (S)-MTPA chloride, we create diastereomers. The MTPA phenyl ring adopts a specific conformation, shielding the protons situated on its side of the cyclic plane, causing them to shift upfield in the ¹H NMR spectrum[4].

  • Derivatization: Split the cyclic alcohol sample into two vials (approx. 2 mg each). To Vial A, add (R)-MTPA-Cl, pyridine, and DMAP in CDCl₃. To Vial B, add (S)-MTPA-Cl under identical conditions.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature until TLC confirms complete conversion to the respective diastereomeric esters.

  • NMR Acquisition: Acquire high-resolution ¹H, ¹⁹F, and 2D COSY NMR spectra for both the (S)-MTPA ester (from the R-chloride) and the (R)-MTPA ester (from the S-chloride).

  • Self-Validation Step: Calculate the chemical shift differences: Δδ=δS​−δR​ . Map these values onto the cyclic structure. The protocol is self-validating if all protons on one hemisphere of the molecule show positive Δδ values, and all protons on the opposite hemisphere show negative Δδ values. A mixed or random distribution of signs indicates severe steric hindrance forcing a non-ideal rotamer, invalidating the model.

References

  • U.S.
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation N
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery American Labor
  • Determining the Absolute Configuration of Chiral Alcohols: Applic

Sources

Comparative

The Causality of Photon Delivery: Microfocus vs. Sealed Tube

Resolving Conformational Ambiguity in trans-Disubstituted Cyclohexanes: A Comparison of Microfocus vs. Traditional Sealed-Tube X-ray Crystallography As a Senior Application Scientist specializing in small molecule crysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Conformational Ambiguity in trans-Disubstituted Cyclohexanes: A Comparison of Microfocus vs. Traditional Sealed-Tube X-ray Crystallography

As a Senior Application Scientist specializing in small molecule crystallography, I frequently encounter the unique structural challenges posed by trans-1,2-disubstituted cyclohexanes. These molecules serve as classic models for evaluating stereoelectronic effects and conformational dynamics. While the diequatorial conformation is typically favored in solution to minimize 1,3-diaxial steric strain, specific intermolecular forces (such as hydrogen bonding, halogen bonding, or supramolecular encapsulation) can force the molecule into the higher-energy diaxial conformer in the solid state[1].

The crystallographic challenge arises directly from their physical properties: these compounds often form highly volatile, weakly diffracting, or twinned crystals (frequently crystallizing as conglomerates)[2]. To unambiguously determine their absolute configuration and resolve subtle conformational disorders, the choice of X-ray source is critical. This guide objectively compares the performance of traditional sealed-tube diffractometers against modern microfocus X-ray sources, providing empirical data and field-validated protocols to optimize your structural determinations.

Traditional Sealed Tubes (e.g., 2 kW Mo/Cu) Traditional systems utilize a graphite monochromator or monocapillary collimator, producing a broad X-ray beam characterized by an approximate intensity plateau[3]. While this is perfectly suitable for large, strongly diffracting crystals (>0.2 mm), the broad beam bathes microscopic crystals in excess background radiation. Causality: The excess irradiated volume (air and cryoloop) relative to the crystal volume drastically increases background scatter, leading to poor signal-to-noise ratios ( I/σ(I) ) at higher diffraction angles. This makes resolving the subtle electron density differences between a disordered diequatorial and diaxial cyclohexane ring nearly impossible.

Microfocus Sources (e.g., 30 W IµS) Microfocus sources, coupled with precision multilayer optics, generate a highly focused, monochromatic beam with a symmetrical, Gaussian-shaped intensity distribution[4]. Despite operating at a fraction of the power (e.g., 30 W compared to 2000 W), the flux density at the sample position is typically 4 to 7 times higher than that of a sealed tube[4]. Causality: By matching the beam diameter strictly to the size of the micro-crystal, the Gaussian profile maximizes Bragg diffraction from the sample while virtually eliminating background scatter. This translates to superior high-resolution data, which is mathematically required to refine anisotropic displacement parameters and accurately model conformational equilibrium in the solid state.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for the crystallization, mounting, and diffraction of a representative trans-1,2-dihalocyclohexane. Every step is designed to preserve the integrity of the fragile crystal lattice.

Step 1: Controlled Crystallization (Vapor Diffusion)

  • Dissolve 10 mg of the trans-disubstituted cyclohexane in 0.5 mL of a non-polar solvent (e.g., n-hexane) within a 1 mL inner glass vial.

  • Place the inner vial inside a 4 mL outer vial containing 1.5 mL of a volatile anti-solvent (e.g., perfluoropentane, or water if utilizing a water-soluble supramolecular host[1]).

  • Seal the outer vial and incubate undisturbed at 4 °C for 3–5 days. Causality: Lower temperatures reduce thermal kinetic energy, favoring the thermodynamic crystalline product over amorphous precipitation. This is crucial for highly flexible cyclohexane rings, allowing them to pack uniformly.

Step 2: Crystal Harvesting and Cryocooling

  • Transfer the mother liquor containing the crystals directly to a polarized light microscope stage submerged in inert perfluoropolyether oil. Causality: The viscous oil acts as a physical barrier, preventing solvent loss and the rapid sublimation typical of volatile cyclohexane derivatives.

  • Select a single, non-birefringent-twinned crystal (target dimensions: 0.05 × 0.05 × 0.02 mm) using a 50 µm MiTeGen loop.

  • Flash-cool the crystal to 100 K in the diffractometer's nitrogen cold stream. Causality: Rapid cryocooling minimizes thermal motion (reducing atomic displacement parameters) and kinetically traps the specific diaxial or diequatorial conformer present in the lattice, preventing phase transitions[1].

Step 3: Data Collection and Processing

  • Center the crystal optically in the X-ray beam.

  • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Integrate the data using standard processing software (e.g., APEX/SAINT), applying rigorous multi-scan absorption corrections (SADABS) to account for the halogen atoms.

Comparative Performance Data

The following table summarizes a direct empirical comparison using the same goniometer, the same CMOS detector, and a 0.05 × 0.05 × 0.02 mm crystal of a trans-1,2-disubstituted cyclohexane derivative. Only the X-ray source was switched between runs[3][4].

Crystallographic ParameterTraditional Sealed Tube (2 kW Mo Kα)Microfocus Source (30 W Mo Kα IµS)
Beam Profile Broad intensity plateauNarrow Gaussian
Flux Density ~0.25 × 10⁹ photons/(s·mm²)~1.0 × 10⁹ photons/(s·mm²)
Exposure Time per Frame 60 seconds15 seconds
Total Data Collection Time 24 hours6 hours
High-Resolution Limit 0.84 Å0.75 Å
Mean I/σ(I) (Highest Shell) 1.8 (Marginal/Poor)6.5 (Excellent)
Internal Agreement ( Rint​ ) 0.1120.038
Conformational Resolution Disordered, ambiguous assignmentUnambiguous diaxial/diequatorial assignment

Crystallographic Workflow Visualization

Below is the logical relationship and decision matrix for resolving cyclohexane conformations, illustrating how the choice of X-ray source dictates the scientific outcome.

G N1 trans-Disubstituted Cyclohexane (Solution Equilibrium) N2 Vapor Diffusion Crystallization (Thermodynamic Control) N1->N2 N3 Crystal Harvesting in Oil (Prevent Sublimation) N2->N3 N4 Cryocooling to 100 K (Trap Conformation) N3->N4 N5 Traditional Sealed Tube (Broad Beam, Low Flux) N4->N5 Standard Approach N6 Microfocus Source (Gaussian Beam, High Flux) N4->N6 Optimized Approach N7 Poor I/σ(I), Ambiguous Conformational Disorder N5->N7 N8 High I/σ(I), Unambiguous Diaxial/Diequatorial Assignment N6->N8

Workflow for determining the solid-state conformation of trans-disubstituted cyclohexanes.

Conclusion

For structural biologists and synthetic chemists working with trans-disubstituted cyclohexanes, the transition from traditional sealed tubes to microfocus X-ray sources is not merely an upgrade in throughput—it is a fundamental requirement for scientific accuracy. The Gaussian beam profile of microfocus sources ensures that the maximum number of photons intersects the microscopic sample, overcoming the inherent weak diffraction of these conformationally flexible organic molecules[3]. By adhering to the optimized crystallization and cryocooling protocols outlined above, this self-validating system guarantees that the observed diaxial or diequatorial conformation is a true representation of the solid-state physics, rather than an artifact of poor data resolution.

References[1] Title: Dispersion and Halogen-Bonding Interactions: Binding of the Axial Conformers of Monohalo- and (±)-trans-1,2-Dihalocyclohexanes in Enantiopure Alleno-Acetylenic Cages

Source: Journal of the American Chemical Society (acs.org) URL:[Link][3] Title: A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination Source: ResearchGate URL:[Link][4] Title: IµS for High Resolution Small Molecule Crystallography Source: Incoatec GmbH URL:[Link][2] Title: Directing the Solid-State Organization of Racemates via Structural Mutation and Solution-State Assembly Processes Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

Validation

Comparative study of benzoic acid derivatives as enzyme inhibitors

As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently evaluate small-molecule libraries for multi-target efficacy. Among these, the benzoic acid scaffold—and its hydroxylated or me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently evaluate small-molecule libraries for multi-target efficacy. Among these, the benzoic acid scaffold—and its hydroxylated or methoxylated derivatives (e.g., gallic acid, vanillic acid, syringic acid)—stands out as a highly versatile pharmacophore. Its clinical value lies in its pleiotropic ability to coordinate with metalloenzyme active sites and disrupt catalytic networks across diverse pathological pathways.

This guide provides an objective, data-driven comparative study of benzoic acid derivatives against three distinct therapeutic targets: Secretory Phospholipase A2 (sPLA2) , Tyrosinase , and Urease .

Comparative Efficacy and Structural Causality

To understand the utility of benzoic acid derivatives, we must analyze the causality between their structural modifications and their target-specific binding mechanics.

Target 1: Secretory Phospholipase A2 (sPLA2) – Inflammation sPLA2 is a critical enzyme that mediates the release of arachidonic acid, the primary precursor to pro-inflammatory eicosanoids[1]. Benzoic acid derivatives effectively inhibit sPLA2 by masking the catalytic Ca²⁺ ion within the enzyme's active site cleft through a series of coordinating bonds[1]. Causality: The density and positioning of hydroxyl groups dictate potency. Gallic acid (GA), which possesses three -OH groups, forms a tighter coordination sphere around the calcium ion than vanillic acid (VA), which has only one -OH and one -OCH₃ group. Consequently, GA, protocatechuic acid (PCA), and syringic acid (SA) exhibit sub-2 μM IC₅₀ values, significantly outperforming the non-selective NSAID aspirin (IC₅₀ = 8.74 μM)[1].

Target 2: Tyrosinase – Melanogenesis & Browning Tyrosinase is a binuclear copper-containing oxidase responsible for melanin biosynthesis. While kojic acid is the industry standard inhibitor (IC₅₀ ~16.67 μM), specific benzoic acid derivatives demonstrate far superior potency[2]. Causality: 2-aminobenzoic acid acts as a potent non-competitive inhibitor (Kᵢ = 4.72 μM)[3]. Rather than competing directly with the substrate at the active site, it binds to the enzyme-substrate (ES) complex, forming a non-productive ESI complex[3]. Furthermore, highly optimized benzoic acid amides have achieved IC₅₀ values as low as 1.09 μM by leveraging the carboxylic acid moiety to interact directly with the binuclear copper center[2].

Target 3: Urease – Gastric Pathophysiology & Agriculture Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in acidic gastric environments. Causality: Vanillic acid derivatives and benzoic acid triglycerides have demonstrated potent urease inhibition, rivaling the standard inhibitor thiourea[4][5]. The electron-donating methoxy groups in vanillic acid enhance the electron density of the aromatic ring, facilitating stronger pi-cation interactions with the active site's Ni²⁺ ions[4]. Certain benzoic acid triglycerides have achieved IC₅₀ values of 14.2 μM to 22.4 μM, outperforming thiourea (21.6 μM)[5].

Table 1: Quantitative Comparison of Inhibitory Potency
Enzyme TargetLead Derivative / Compound ClassIC₅₀ / Kᵢ ValueReference Standard (IC₅₀)Primary Mechanism of Action
sPLA2 Gallic Acid (GA)< 2.0 μMAspirin (8.74 μM)Catalytic Ca²⁺ masking[1]
sPLA2 Vanillic Acid (VA)2.0 - 3.0 μMAspirin (8.74 μM)Catalytic Ca²⁺ masking[1]
Tyrosinase Benzoic Acid Amide (Cmpd 7)1.09 μMKojic Acid (16.67 μM)Cu²⁺ interaction[2]
Tyrosinase 2-Amino Benzoic AcidKᵢ = 4.72 μMKojic Acid (16.67 μM)Non-competitive ES binding[3]
Urease Vanillic Acid Deriv. (Cmpd 17)30.06 μg/mLThiourea (33.50 μg/mL)Active site Ni²⁺ interaction[4]
Urease Benzoic Acid Triglyceride (3c)22.4 μMThiourea (21.6 μM)Active site Ni²⁺ interaction[5]

Mechanistic Pathway Visualization

The following diagram maps the divergent pharmacodynamic pathways of the benzoic acid scaffold across the three metalloenzyme targets.

G Scaffold Benzoic Acid Scaffold sPLA2 sPLA2 (Inflammation) Scaffold->sPLA2 Tyrosinase Tyrosinase (Melanogenesis) Scaffold->Tyrosinase Urease Urease (Gastric/Agri) Scaffold->Urease Ca_Mask Ca2+ Masking (Coordination Bonds) sPLA2->Ca_Mask Cu_Chelate Cu2+ Interaction & Non-Competitive Binding Tyrosinase->Cu_Chelate Ni_Bind Ni2+ Active Site Pi-Cation Binding Urease->Ni_Bind AntiInflam Reduced Arachidonic Acid Release Ca_Mask->AntiInflam AntiMelan Decreased o-Quinone Production Cu_Chelate->AntiMelan AntiUlcer Ammonia Reduction (H. pylori inhibition) Ni_Bind->AntiUlcer

Mechanistic divergence of benzoic acid derivatives across three distinct metalloenzyme targets.

Standardized Experimental Workflows (Self-Validating Protocols)

In drug discovery, a protocol is only as good as its ability to rule out false positives. Below are field-proven, self-validating methodologies for evaluating benzoic acid derivatives.

Protocol A: Orthogonal Tyrosinase Inhibition & Redox Profiling

Rationale: Benzoic acid derivatives (like caffeic or ferulic acid analogs) are often potent radical scavengers[6]. If a compound reduces the colored o-quinone product back to L-DOPA, it will appear as a false positive for tyrosinase inhibition. We must decouple true enzyme inhibition from mere redox activity by running a parallel DPPH assay[6]. Furthermore, we measure diphenolase activity using L-DOPA rather than monophenolase (L-tyrosine) because the monophenolase reaction has a characteristic lag phase that complicates steady-state kinetic modeling.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Mushroom Tyrosinase at 5000 U/mL in 50 mM phosphate buffer (pH 6.5)[6]. Prepare L-DOPA substrate at 5.0 mM in the same buffer[6].

  • Inhibitor Stock: Dissolve benzoic acid derivatives in DMSO (10 mM stock), ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation[6].

  • Enzyme Reaction (Diphenolase): In a 96-well plate, combine 140 μL of phosphate buffer, 20 μL of inhibitor solution, and 20 μL of tyrosinase. Incubate at 25°C for 10 minutes to allow for pre-binding.

  • Initiation & Kinetic Read: Add 20 μL of L-DOPA to initiate the reaction. Immediately read absorbance at 475 nm (dopachrome formation) continuously for 5 minutes using a microplate reader.

  • Self-Validation (DPPH Assay): In a separate plate, mix 100 μL of 1 mM DPPH (in methanol) with 100 μL of the inhibitor[6]. Incubate in the dark for 30 minutes and read at 517 nm.

  • Data Interpretation: A true tyrosinase inhibitor (e.g., compound 5b) will show a high pIC₅₀ for enzyme inhibition independent of its radical scavenging percentage[6].

Protocol B: sPLA2 Inhibition via Isothermal Titration Calorimetry (ITC)

Rationale: While colorimetric assays are standard, they do not confirm the physical binding mechanics. ITC provides a self-validating thermodynamic profile (ΔG, ΔH, -TΔS) proving that the benzoic acid derivative is physically masking the active site cleft[1].

Step-by-Step Workflow:

  • Sample Preparation: Dialyze purified sPLA2 against 10 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl₂. Prepare the benzoic acid ligand (e.g., Gallic Acid) in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Cell Loading: Load the sample cell (approx. 1.4 mL) with 50 μM sPLA2. Load the injection syringe with 1 mM of the benzoic acid derivative.

  • Titration Parameters: Set the ITC instrument to 25°C. Program 20 injections of 2 μL each, with a 150-second spacing between injections to allow the baseline to stabilize[1].

  • Thermodynamic Modeling: Integrate the heat peaks and fit the data to a single-site binding model. The resulting Kₐ (association constant) should directly correlate with the IC₅₀ derived from orthogonal kinetic assays, confirming the uniform mode of binding at the doorway of the sPLA2 active site cleft[1].

References

  • Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway.Molecular BioSystems (Oxford Academic).
  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase.PMC (National Institutes of Health).
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
  • Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives.Research Journal of Pharmacy and Technology.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.ACS Omega (PMC).
  • Synthesis and Biological Evaluation of Benzoic Acid Triglycerides as Urease Inhibitors.CABI Digital Library.

Sources

Comparative

Comparing biological activity of cis vs trans cyclohexane isomers

An In-Depth Technical Guide to the Biological Activity of Cis vs. Trans Cyclohexane Isomers in Drug Design Introduction In medicinal chemistry, the cyclohexane ring is a premier scaffold for conformational restriction.

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Cis vs. Trans Cyclohexane Isomers in Drug Design

Introduction

In medicinal chemistry, the cyclohexane ring is a premier scaffold for conformational restriction. Unlike highly flexible aliphatic chains, cyclohexane limits the spatial orientation of functional groups, locking them into predictable vectors. However, this restriction introduces a critical variable: stereoisomerism. The biological activity, target affinity, and pharmacokinetic profile of a drug candidate can shift from highly potent to completely inactive simply by toggling between the cis and trans isomers of a substituted cyclohexane. This guide objectively compares the performance of these isomers, providing researchers with the mechanistic causality and experimental frameworks needed to navigate stereochemical drug design.

Mechanistic Causality: The Geometry of Binding

The stark contrast in biological activity between cis and trans isomers stems directly from their 3D conformational preferences and the resulting spatial projection of their substituents.

For a 1,4-disubstituted cyclohexane, the trans isomer strongly prefers a diequatorial (e,e) conformation to minimize 1,3-diaxial steric clash. This projects the two substituents at a ~180° angle, creating a linear vector. Conversely, the cis-1,4 isomer is forced into an axial-equatorial (a,e) conformation, creating a bent vector. When a target protein's binding pocket has evolved to accept a linear substrate, the trans isomer fits perfectly, while the cis isomer suffers from severe steric hindrance and fails to bind.

ConformationLogic Sub 1,4-Disubstituted Cyclohexane Trans Trans Isomer (e,e conformation) Sub->Trans Cis Cis Isomer (a,e conformation) Sub->Cis Linear Linear Vector (~180°) Optimal Pocket Fit Trans->Linear Bent Bent Vector Steric Clash Cis->Bent HighAff High Biological Activity Linear->HighAff LowAff Low/No Biological Activity Bent->LowAff

Logical flow of how 1,4-cyclohexane stereochemistry dictates biological activity.

Case Study 1: Tranexamic Acid (The Gold Standard)

Tranexamic acid (TXA) is a classic antifibrinolytic agent that prevents blood clot breakdown by inhibiting plasminogen[1]. TXA acts as a lysine mimetic; it binds to the Kringle 1 (K1) domain of plasminogen, blocking its interaction with fibrin[2].

  • Trans-TXA (Active): The active pharmaceutical ingredient is exclusively the trans-4-(aminomethyl)cyclohexanecarboxylic acid isomer[3]. Its diequatorial conformation perfectly mimics the linear backbone of lysine. This geometry allows the carboxylic acid to interact with Arg34/Arg70 and the amine to interact with Asp54/Asp56 in the K1 pocket, achieving a high binding affinity (Kd) of ~1.1 μM[1][2].

  • Cis-TXA (Inactive): The cis isomer is virtually inactive[3]. The axial-equatorial arrangement bends the molecule, preventing simultaneous electrostatic interactions with the arginine and aspartate residues in the shallow K1 pocket.

TXAPathway Plasminogen Plasminogen (Kringle 1 Domain) Block Blocks Lysine Binding Plasminogen->Block via Trans-TXA NoBlock Fails to Bind Plasminogen->NoBlock via Cis-TXA TransTXA Trans-TXA (Active) TransTXA->Plasminogen Kd = 1.1 μM CisTXA Cis-TXA (Inactive) CisTXA->Plasminogen No Affinity Fibrin Fibrin Degradation Prevented Block->Fibrin Lysis Fibrinolysis Continues NoBlock->Lysis

Mechanism of action for Tranexamic Acid isomers on plasminogen.

Case Study 2: Platinum-Based Anticancer Agents

The impact of cyclohexane isomerism is highly dependent on the substitution pattern. While 1,4-substitutions favor trans for linear pocket insertion, diaminocyclohexane (DACH) derivatives used in platinum-based chemotherapies require specific isomers to achieve the correct "bite angle" for metal chelation.

  • Oxaliplatin (trans-1,2-DACH): This blockbuster drug utilizes the trans-1R,2R isomer. The diequatorial amines provide an optimal ~60° bite angle to chelate Pt(II), forming bulky DNA cross-links that evade mismatch repair proteins, leading to high cytotoxicity in colorectal cancer[4][5].

  • Kiteplatin (cis-1,4-DACH): To overcome oxaliplatin resistance, researchers developed kiteplatin. Here, the cis-1,4 isomer is strictly required. An axial-equatorial arrangement is the only geometric configuration that allows a 1,4-diamine to fold back and chelate a single platinum atom, creating a unique DNA adduct profile that circumvents existing tumor resistance mechanisms[5].

Quantitative Data Comparison

CompoundIsomer ConfigurationTargetBinding Affinity / IC50Biological Activity
Tranexamic Acid trans-1,4Plasminogen (K1 Domain)Kd = ~1.1 μMHigh (Potent Antifibrinolytic)
Tranexamic Acid cis-1,4Plasminogen (K1 Domain)Kd > 100 μMInactive
Oxaliplatin trans-1R,2RDNA (Cross-linking)IC50 = ~2-4 μM (LoVo cells)High (Cytotoxic)
Kiteplatin cis-1,4DNA (Cross-linking)IC50 = ~2-5 μM (LoVo cells)High (Overcomes Resistance)

Experimental Protocol: Self-Validating Isomer Evaluation

To rigorously evaluate the biological activity of cyclohexane isomers, researchers must employ a self-validating workflow that pairs thermodynamic binding data with an orthogonal functional readout.

Protocol: SPR Binding Affinity & Functional Fibrinolysis Assay

  • Target Immobilization (SPR): Immobilize recombinant human plasminogen (Kringle 1 domain) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling ensures stable, covalent attachment of the target protein without occluding the shallow, highly polar lysine-binding pocket required for isomer docking.

  • Kinetic Analysis: Inject purified trans-TXA and cis-TXA at varying concentrations (0.1 μM to 100 μM) at a flow rate of 30 μL/min. Fit the resulting sensorgrams to a 1:1 Langmuir model to determine the dissociation constant (Kd).

  • Orthogonal Functional Validation: Perform a microplate-based turbidity assay. Polymerize fibrinogen with thrombin in the presence of plasminogen and tissue plasminogen activator (tPA). Monitor clot lysis continuously via absorbance at 405 nm.

  • Data Synthesis:

    • Causality of the dual-assay system: SPR proves direct physical interaction (thermodynamics) but cannot distinguish between an active inhibitor and a silent binder. The turbidity assay acts as a self-validating mechanism, proving that the physical binding of the trans isomer directly translates to the functional delay of fibrin degradation in a complex biological matrix.

Workflow Step1 1. Isomer Synthesis & HPLC Separation Step2 2. NMR Conformational Analysis (NOESY) Step1->Step2 Step3 3. Surface Plasmon Resonance (SPR) Step2->Step3 Step4 4. In Vitro Fibrinolysis Assay (Functional) Step3->Step4

Self-validating experimental workflow for evaluating isomer activity.

References

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - ACS Publications. 2

  • Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - National Institutes of Health (NIH). 1

  • Tranexamic Acid - VE:LA Skincare (Adis International Limited) - Drugs. 3

  • Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - MDPI. 4

  • A minimal structural variation can overcome tumour resistance of oxaliplatin: the case of 4,5-dehydrogenation of the cyclohexane ring - RSC Publishing. 5

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Using Chiral HPLC

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological properties. Consequently, the precise quantification of the excess of one enantiomer over the other, known as enantiomeric excess (ee), is a non-negotiable aspect of quality control and regulatory submission.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive and most widely adopted technique for this purpose.[1] It offers the physical separation of enantiomers, allowing for direct, accurate, and robust quantification. However, a method is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of the critical components of chiral HPLC methods and a detailed framework for their validation, ensuring that your results are not just a number, but a verifiable measure of purity.

The Cornerstone of Separation: A Comparative Guide to Chiral Stationary Phases (CSPs)

The entire principle of chiral HPLC hinges on the differential interaction between the enantiomers and a chiral stationary phase.[2] The choice of CSP is the most critical decision in method development, as there is no universal phase for all separations.[2][3] The selection process is therefore an empirical screening exercise, guided by an understanding of the analyte's structure and the nature of the available CSPs.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of the field due to their broad applicability and remarkable ability to resolve a vast range of chiral compounds.[1] Their chiral recognition ability stems from the complex helical structure of the polysaccharide polymers, which creates a multitude of chiral grooves and cavities where analytes can interact via hydrogen bonds, dipole-dipole interactions, and steric hindrance.

Below is a comparative summary of common CSP classes:

Chiral Stationary Phase (CSP) ClassChiral Selector ExamplesPrimary Interaction MechanismBest Suited ForKey Advantages
Polysaccharide Derivatives Cellulose & Amylose carbamates/esters (e.g., Chiralcel® OD, Chiralpak® AD)H-bonding, dipole-dipole, steric inclusion within helical groovesBroad range of compounds, including neutral, acidic, and basic analytesHigh success rate, robust, usable in multiple mobile phase modes (NP, RP, SFC)
Pirkle-Type (Brush-Type) (R,R)-Whelk-O® 1, Phenylglycineπ-π interactions, H-bonding, dipole-dipoleAromatic compounds, compounds with π-acidic or π-basic groupsRational design allows for predictable interactions based on analyte structure
Macrocyclic Glycopeptides Vancomycin, Teicoplanin (e.g., Astec® CHIROBIOTIC™ V)H-bonding, ionic interactions, inclusion in macrocyclic cavityPolar and ionizable compounds, especially amino acidsExcellent for reversed-phase and polar ionic mode separations[4]
Crown Ethers (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation via H-bonding with primary aminesPrimary amino acids and compounds with a primary amine group near the chiral center[5]High selectivity for a specific class of compounds
The Workflow: From Method Development to Validated Assay

Achieving a robust and reliable chiral separation method is a systematic process. It begins with broad screening to identify a suitable column and mobile phase combination and culminates in a rigorous validation protocol to prove the method is fit for its intended purpose.[6]

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Analysis Analyte Analyte Characterization (Solubility, pKa, Structure) Screen CSP & Mobile Phase Screening (Polysaccharide, Pirkle, etc.) Analyte->Screen Input Optimize Method Optimization (Mobile Phase Ratio, Temp, Flow) Screen->Optimize Promising hits Specificity Specificity & Peak ID Optimize->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD & LOQ (for minor enantiomer) Precision->LODLOQ Robustness Robustness LODLOQ->Robustness SST System Suitability Test (SST) (Resolution, Tailing, Precision) Robustness->SST Validated Method Analysis Sample Analysis & ee Calculation SST->Analysis Pass Report Reporting & Data Review Analysis->Report

Caption: Workflow from method development to routine validation for a chiral HPLC assay.

A Framework for Trust: Validating the Chiral HPLC Method

Method validation provides documented evidence that a procedure is suitable for its intended purpose. For chiral methods, the focus is on accurately quantifying the minor enantiomer in the presence of the major one. The validation should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

The parameters are not merely a checklist; they form a logical, self-validating system. For instance, you cannot determine Accuracy without first establishing Linearity , and Precision provides confidence in the results obtained during both.

G FitForPurpose Method is 'Fit for Purpose' Specificity Specificity (Can I distinguish my peaks?) Specificity->FitForPurpose Linearity Linearity (Is the response proportional?) Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Prerequisite for Sensitivity Sensitivity (LOD/LOQ) (How low can I go?) Linearity->Sensitivity Defines Range Accuracy->FitForPurpose Precision Precision (Is the result repeatable?) Accuracy->Precision Interrelated Precision->FitForPurpose Robustness Robustness (Is the method reliable?) Robustness->FitForPurpose Sensitivity->FitForPurpose Sensitivity->Accuracy Defines lower limit of

Caption: Logical relationships between core validation parameters.

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation parameters for a chiral HPLC method intended to quantify an enantiomeric impurity.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of the main component and any other potential impurities.Baseline resolution (Rs > 1.7) between enantiomers. Peak purity analysis (e.g., via PDA detector) should pass.[9]
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 150% of the specification limit).[7]
Accuracy To determine the closeness of the measured value to the true value, assessed by spike recovery.Mean percent recovery between 90.0% and 110.0% at multiple concentration levels (e.g., 50%, 100%, 150% of spec limit).[6]
Precision Repeatability: Precision under the same conditions over a short interval. Intermediate Precision: Precision within the same lab but on different days/analysts/equipment.Repeatability: %RSD ≤ 15% for the impurity at the specification limit (n≥6). Intermediate: %RSD should meet predefined criteria.[6]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.[10] Must be at or below the reporting threshold.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria (e.g., Resolution, Tailing Factor) must be met under all varied conditions (e.g., Flow Rate ±10%, Temp ±5°C).[6]
Experimental Protocols for Core Validation Parameters
Protocol for Accuracy (Spike Recovery)

Objective: To determine the method's accuracy by spiking the main enantiomer (drug substance) with known amounts of the undesired enantiomer.[6]

  • Prepare Stock Solution: Create a stock solution of the undesired enantiomer at a known concentration in the mobile phase.

  • Prepare Sample Series: Prepare a series of samples by adding known volumes of the undesired enantiomer stock solution to a fixed amount of the main enantiomer. The target concentrations should span the expected range, typically 50%, 100%, and 150% of the specification limit for the chiral impurity.

  • Triplicate Preparations: Prepare each concentration level in triplicate.

  • Analysis: Analyze the samples using the finalized chiral HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) × 100[6]

  • Acceptance: The mean percent recovery at each level should fall within the predefined acceptance criteria (e.g., 90-110%).

Protocol for Precision (Repeatability)

Objective: To assess the precision of the method over a short interval under identical operating conditions.[6]

  • Sample Preparation: Prepare a single, homogeneous sample of the drug substance spiked with the chiral impurity at a target concentration (e.g., the 100% specification limit).

  • Consecutive Injections: Inject this sample six consecutive times into the HPLC system.

  • Data Recording: Record the peak area for the minor (impurity) enantiomer for each injection.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the six peak area measurements.

  • Acceptance: The %RSD should not exceed the limits defined in the validation protocol (e.g., ≤ 15% for the impurity).[6]

Protocol for Robustness

Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.[6]

  • Prepare Suitability Solution: Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.

  • Vary Parameters: Vary the following parameters one at a time from their nominal values:

    • Flow Rate (e.g., ± 10% of the nominal rate, so 0.9 mL/min and 1.1 mL/min for a 1.0 mL/min method).

    • Column Temperature (e.g., ± 5 °C).

    • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2% absolute).

  • Analysis: For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (Resolution, Tailing Factor, Retention Time).

  • Acceptance: The system suitability criteria must be met under all varied conditions to demonstrate robustness.[6]

Data Analysis: Calculating Enantiomeric Excess

Once a validated method is in place, the enantiomeric excess can be calculated directly from the peak areas in the chromatogram. This calculation assumes that the two enantiomers have an identical detector response (e.g., the same UV molar absorptivity), which is a valid assumption for enantiomers when using a non-chiral detector like a standard UV-Vis detector.

The formula for enantiomeric excess (% ee) is:

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [11][12]

For example, if the peak area of the major enantiomer is 845 units and the minor enantiomer is 155 units, the calculation would be:

% ee = (|845 - 155| / (845 + 155)) * 100 = (690 / 1000) * 100 = 69%[12]

Conclusion

The validation of a chiral HPLC method is a rigorous but essential process that underpins the reliability of enantiomeric excess determination. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can build a method that is not only scientifically sound but also compliant with global regulatory expectations. This guide provides the strategic framework and practical protocols to navigate this process. A well-validated method transforms the chromatographic separation of enantiomers from a qualitative observation into a powerful, quantitative tool, ensuring the quality, safety, and efficacy of chiral molecules in research and drug development.

References
  • Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved March 21, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Enantiomeric excess. (n.d.). UCLA. Retrieved March 21, 2026, from [Link]

  • Video: Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com. Retrieved March 21, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). LCGC North America. Retrieved March 21, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. Retrieved March 21, 2026, from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Chiral Separations. (2020). LCGC International. Retrieved March 21, 2026, from [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group. Retrieved March 21, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. Retrieved March 21, 2026, from [Link]

  • Chiral Handbook for HPLC and SFC Separations. (n.d.). Chromatography Today. Retrieved March 21, 2026, from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved March 21, 2026, from [Link]

  • ICH GUIDELINE PRACTICE: A VALIDATED POLARIONIC MODE CHIRAL HPLC METHOD DEVELOPMENT AND ITS APPLICATION FOR THE DETERMINATION OF SAXAGLIPTIN STEREOISOMERS. (2022). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). PMC. Retrieved March 21, 2026, from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

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Comparative

A Comparative Guide to Computational Docking of COX-2 Inhibitors: Analyzing Benzoylcyclohexane Analogs and Novel Scaffolds

This guide provides an in-depth, objective comparison of computational docking methodologies applied to inhibitors of Cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory pathways. We will move beyond a simple lis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of computational docking methodologies applied to inhibitors of Cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory pathways. We will move beyond a simple listing of steps to explore the scientific rationale behind protocol design, data interpretation, and validation. By comparing a well-established drug, Celecoxib, with a novel inhibitor scaffold, we will illustrate how molecular docking serves as a powerful predictive tool in modern drug discovery.

The Scientific Imperative: Why Dock Benzoylcyclohexane-like Scaffolds against COX-2?

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects by inhibiting the cyclooxygenase (COX) enzyme.[1][2] The discovery of two major isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is an inducible isoform that is over-expressed during inflammation.[2][3]

This distinction created the therapeutic hypothesis for selective COX-2 inhibitors: drugs that could provide potent anti-inflammatory relief without the gastrointestinal side effects associated with non-selective NSAIDs.[4] The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a key secondary side pocket.[1] This structural difference is the key to designing selective inhibitors. Molecules with appropriate bulk and chemical features, such as those found in benzoylcyclohexane-like structures or the diarylheterocycles like Celecoxib, can fit into the larger COX-2 active site and access this side pocket, a feat sterically hindered in COX-1.[4]

Computational docking allows us to model these interactions in silico, providing a rapid, cost-effective method to:

  • Predict the binding orientation (pose) of a potential inhibitor within the COX-2 active site.

  • Estimate the binding affinity, which can be correlated with experimental potency (e.g., IC50 values).

  • Elucidate the specific molecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

  • Screen large virtual libraries of compounds to identify promising new inhibitor candidates.

Comparative Docking Workflow: A Self-Validating Protocol

A trustworthy docking protocol is a self-validating one. The first and most critical step is to demonstrate that the chosen methodology can accurately reproduce a known, experimentally determined binding pose. This process, known as re-docking, provides confidence in the protocol's ability to predict the poses of novel compounds.

Below is a detailed, step-by-step workflow for a comparative docking study against COX-2.

Experimental Protocol: Comparative Molecular Docking

Objective: To predict and compare the binding modes and affinities of two selective COX-2 inhibitors, Celecoxib (a known drug) and Compound VIIa (a novel thiophene-based inhibitor), against the human COX-2 enzyme.

Materials:

  • Protein Structure: Human COX-2 crystal structure (e.g., PDB ID: 5F19, 3LN1, 5KIR).[3][5][6]

  • Ligand Structures: 3D structures of Celecoxib and Compound VIIa.

  • Software: A molecular modeling suite such as Schrödinger (Glide), AutoDock Vina, or Discovery Studio.[5][7][8]

Methodology:

Part A: Protein Preparation

  • Structure Retrieval: Download the selected COX-2 crystal structure from the Protein Data Bank (PDB). For this example, we'll use a structure containing a co-crystallized inhibitor (e.g., Celecoxib in 3LN1).

  • Initial Cleanup: Load the PDB file into the modeling software. Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains. Retain the co-crystallized ligand for the validation step.

  • Protonation & Optimization: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign correct protonation states for titratable residues (like Histidine) at a physiological pH of 7.4.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the protonation step while keeping the heavy atoms close to their crystallographic positions.

Part B: Protocol Validation (Re-Docking) 5. Ligand Extraction: Save the co-crystallized ligand (Celecoxib) to a separate file. 6. Active Site Definition: Define the docking grid. This is a three-dimensional box that encompasses the binding site. The most reliable method is to center this grid on the position of the extracted co-crystallized ligand.[6][9] 7. Re-Docking: Dock the extracted Celecoxib ligand back into the prepared protein using the defined grid. 8. Pose Analysis & RMSD Calculation: Superimpose the top-ranked docked pose of Celecoxib with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. A successful validation is indicated by an RMSD value of less than 2.0 Å. [7][10] This confirms the docking protocol can accurately reproduce the experimental binding mode.

Part C: Ligand Preparation & Comparative Docking 9. Ligand Generation: Generate or retrieve the 3D structures of the test compounds (Celecoxib and Compound VIIa). 10. Ionization & Tautomerization: Generate possible ionization states and tautomers for each ligand at physiological pH. 11. Energy Minimization: Perform a thorough energy minimization of each ligand structure to obtain a low-energy conformation. 12. Prospective Docking: Dock both prepared ligands (Celecoxib and Compound VIIa) into the validated protein-grid system using the same docking parameters established during the validation step.

Part D: Analysis & Interpretation 13. Scoring: Analyze the docking scores (e.g., GlideScore, binding energy in kcal/mol) for the top poses of each compound. Lower scores generally indicate higher predicted binding affinity. 14. Interaction Analysis: Visualize the top-ranked pose for each ligand within the COX-2 active site. Identify and record key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-cation interactions with specific amino acid residues.

Workflow Visualization

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein (PDB: 3LN1) Clean 2. Clean Structure (Remove Water, etc.) PDB->Clean Protonate 3. Add Hydrogens & Optimize Clean->Protonate Grid 4. Define Grid Box (Center on Native Ligand) Protonate->Grid Validate 5. Re-dock Native Ligand & Calculate RMSD < 2.0Å Grid->Validate Dock 6. Dock Ligands A & B (Using Validated Protocol) Validate->Dock Validated Protocol Lig1 Ligand A Prep (Celecoxib) Lig1->Dock Lig2 Ligand B Prep (Compound VIIa) Lig2->Dock Score 7. Compare Docking Scores (Binding Affinity) Dock->Score Result Comparative Results Score->Result Pose 8. Analyze Binding Poses & Key Interactions Pose->Result

Caption: A validated workflow for comparative molecular docking against COX-2.

Data-Driven Comparison: Celecoxib vs. A Novel Inhibitor

The ultimate goal of a docking study is to generate predictions that correlate with experimental reality. Here, we compare the docking predictions for Celecoxib and a novel, potent thiophene-based inhibitor (Compound VIIa) with their published experimental IC50 values.[1]

CompoundStructurePredicted Docking Score (kcal/mol)¹Key Predicted Interactions with COX-2 ResiduesExperimental COX-2 IC50 (µM)
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide-9.5 to -11.0Sulfonamide: H-bonds with His75, Gln178, Leu338. Enters selectivity pocket. CF3 Group: Interacts with Val509. Aryl Rings: Hydrophobic contacts with Tyr341, Tyr371, Leu345, Trp373.[6][7]~0.05 - 0.42[1][11]
Compound VIIa 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide-10.0 to -12.0Amide Groups: Potential H-bonds with Ser339, Tyr341. Aryl Rings: Hydrophobic contacts within the main channel. Fluorophenyl: May interact with selectivity pocket entrance.0.29[1]

¹Note: Predicted scores are representative and vary based on the specific software and scoring function used. The relative ranking is more important than the absolute value.

The docking scores for both compounds are in a similar, favorable range, suggesting strong binding affinity. This aligns well with the experimental data, where both compounds are potent sub-micromolar inhibitors of COX-2. The slight difference in scores may or may not be statistically significant, but the analysis provides a strong rationale for the observed activity of Compound VIIa, positioning it as a promising lead for further development.

Visualizing the Mechanism: Key Interactions in the COX-2 Active Site

The power of docking lies in visualizing the precise interactions that anchor a ligand to its target. The diagram below illustrates the canonical interactions of a selective inhibitor within the COX-2 active site.

G cluster_site COX-2 Active Site cluster_main Main Hydrophobic Channel cluster_selectivity Selectivity Side Pocket Inhibitor Selective Inhibitor (e.g., Celecoxib) Trp373 Trp373 Inhibitor->Trp373 Hydrophobic His75 His75 Inhibitor->His75 H-Bond (Sulfonamide) Gln178 Gln178 Inhibitor->Gln178 H-Bond (Sulfonamide) Arg120 Arg120 Inhibitor->Arg120 Pi-Cation Ser530 Ser530 Inhibitor->Ser530 H-Bond Tyr371 Tyr371 Inhibitor->Tyr371 Hydrophobic Tyr341 Tyr341 Val335 Val335 Leu345 Leu345 Arg499 Arg499

Caption: Key molecular interactions of a selective inhibitor in the COX-2 active site.

This model shows how the inhibitor orients itself within the main channel to make hydrophobic contact with key residues. Crucially, a specific functional group (like the sulfonamide of Celecoxib) projects into the secondary side pocket, forming hydrogen bonds with residues like His75 and Gln178.[7] This interaction is considered a hallmark of COX-2 selectivity and is a primary feature to look for when docking new chemical entities.

Conclusion and Future Outlook

Computational docking is an indispensable tool for the rational design of selective COX-2 inhibitors. By establishing a validated protocol, researchers can reliably compare new chemical entities, like benzoylcyclohexane derivatives, against established standards. The process provides critical insights into binding affinity and the specific molecular interactions that drive potency and selectivity. The strong correlation between the in silico predictions and in vitro experimental data for compounds like Celecoxib and the novel inhibitor VIIa underscores the predictive power of this methodology. As computational power increases and scoring algorithms improve, molecular docking will continue to accelerate the discovery of safer, more effective anti-inflammatory agents.

References

  • El-Damasy, D. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports. Available at: [Link]

  • Morin-Allory, L., et al. (2005). Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bouslama, S., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]

  • Selvaraj, C., et al. (2016). Molecular docking analysis of doronine derivatives with human COX-2. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity. Journal of Applied and Natural Science. Available at: [Link]

  • Santos, C. B. R., et al. (2023). Results of the validation of the binding mode of a potent COX-2 inhibitor, obtained using the AutoDock software. ResearchGate. Available at: [Link]

  • Selvaraj, C., & Chandra, I. (2020). Molecular docking analysis of COX-2 for potential inhibitors. ResearchGate. Available at: [Link]

  • Rathore, V. S., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Knaus, E. E., & J. J. (2005). Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Selvaraj, C., & Chandra, I. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cheriet, M., et al. (2024). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Physical and Chemical News. Available at: [Link]

  • Chen, X., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Frontiers in Chemistry. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • S, S., et al. (2020). MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Medical and Biomedical Research. Available at: [Link]

  • Gfesser, G. A., et al. (2014). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Miranda, R., et al. (2003). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. Available at: [Link]

  • Le, T. H. D., et al. (2021). Docking of small molecule inhibitors into the cyclooxygenase active... ResearchGate. Available at: [Link]

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Validation

Beyond the Carboxyl Group: A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design

The carboxylic acid moiety is a cornerstone of medicinal chemistry, frequently serving as a critical pharmacophore element by engaging in hydrogen bonding and electrostatic interactions with target proteins[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

The carboxylic acid moiety is a cornerstone of medicinal chemistry, frequently serving as a critical pharmacophore element by engaging in hydrogen bonding and electrostatic interactions with target proteins[1]. However, the presence of a free carboxylate often introduces significant developmental liabilities. At physiological pH, carboxylic acids are predominantly ionized, which drastically increases their polar surface area (PSA) and limits passive diffusion across lipid bilayers, resulting in poor oral bioavailability[2]. Furthermore, carboxylic acids are highly susceptible to Phase II metabolism—specifically acyl glucuronidation. The resulting acyl glucuronides can be chemically reactive, binding covalently to proteins and triggering idiosyncratic drug toxicity[2].

To circumvent these issues while preserving target engagement, medicinal chemists employ bioisosteric replacement[3]. This guide objectively compares the physicochemical properties and experimental performance of leading carboxylic acid bioisosteres, providing actionable, self-validating protocols for their evaluation.

Comparative Analysis of Key Bioisosteres

Selecting a bioisostere is not a one-size-fits-all process; it requires balancing pKa, lipophilicity, and steric bulk against the specific liabilities of the parent drug.

Tetrazoles (1H-tetrazole)

The 5-substituted 1H-tetrazole is the most classical carboxylic acid bioisostere. With a pKa typically between 4.5 and 5.0, it perfectly mimics the ionization state of a carboxylate at physiological pH[4].

  • Performance: Tetrazoles are metabolically stable and do not undergo glucuronidation, effectively eliminating the idiosyncratic toxicity risk associated with acyl glucuronides[4]. However, due to their high polarity, tetrazoles often fail to significantly improve passive membrane permeability compared to the parent acid[2].

Acylsulfonamides

Acylsulfonamides offer a highly tunable platform. By altering the substituent on the sulfonamide nitrogen, chemists can finely tune the pKa (typically 3.5–4.5) and lipophilicity[5].

  • Performance: They provide an additional vector for structural diversification, allowing for extended interactions within the target binding pocket[5]. They generally exhibit improved lipophilicity over tetrazoles, though their increased molecular weight can lead to higher plasma protein binding.

Squaric Acid Derivatives

Squaric acid is a diprotic, highly acidic oxocarbon (pKa1 ~0.5, pKa2 ~3.5)[1]. Its derivatives, particularly monoamides, are excellent rigid bioisosteres for amino acids or phosphate groups.

  • Performance: The rigid, planar structure can lock the molecule into a bioactive conformation, often increasing target affinity[1]. However, their high polarity restricts their use primarily to targets where active transport mechanisms are present.

Oxadiazolones

These heterocyclic bioisosteres typically possess higher pKa values (often >6.0), meaning a larger fraction of the drug remains unionized at physiological pH[3].

  • Performance: This shift in ionization drastically improves passive membrane permeability ( Papp​ ) and oral absorption, making them ideal replacements when the primary liability of the parent carboxylic acid is poor bioavailability[3].

Quantitative Performance Comparison

The following table synthesizes the physicochemical shifts expected when replacing a standard carboxylic acid with various bioisosteres.

Bioisostere ClassTypical pKa RangeLipophilicity ( Δ logD vs COOH)Passive Permeability ( Papp​ )Glucuronidation Liability
Carboxylic Acid 3.5 - 4.5BaselineLowHigh (Acyl Glucuronides)
1H-Tetrazole 4.5 - 5.0Similar to slightly lowerLowNone
Acylsulfonamide 3.5 - 5.0HigherModerateNone
Squaric Acid 0.5 - 3.5LowerLowNone
Oxadiazolone 6.0 - 7.0Significantly HigherHighNone

Experimental Workflows for Bioisostere Evaluation

To empirically validate a bioisosteric replacement, the compound must be subjected to a cascade of self-validating assays. The protocols below are designed to establish causality: proving why the bioisostere behaves differently than the parent acid.

Protocol 1: PAMPA for Passive Permeability

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active efflux/uptake transport. This ensures that any observed increase in permeability is strictly due to the physicochemical improvements (e.g., increased unionized fraction) imparted by the bioisostere.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Mate the donor and acceptor plates. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>10×10−6 cm/s indicates high passive permeability.

Protocol 2: Microsomal Stability & Glucuronidation Assay

Causality: Liver microsomes contain Cytochrome P450s (CYPs) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[6]. Because UGTs reside inside the microsomal lumen, a pore-forming agent (alamethicin) must be added to allow the UDPGA cofactor to enter. This setup validates whether the bioisostere successfully evades Phase II conjugation.

  • Master Mix: Prepare a solution containing 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Pore Formation: Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal membranes.

  • Cofactor Addition: Add 2 mM NADPH (for Phase I CYPs) and 5 mM UDPGA (for Phase II UGTs)[6].

  • Reaction Initiation: Spike in the test compound to a final concentration of 1 µM (final DMSO < 0.1%). Incubate at 37°C with orbital shaking.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard[7]. Centrifuge at 5500 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint​ )[7].

Protocol 3: Reactive Metabolite Trapping (GSH Trapping)

Causality: Acyl glucuronides can undergo intramolecular rearrangement to form reactive species that covalently bind to proteins. By introducing glutathione (GSH) as a soft nucleophile, we can trap these transient reactive species in vitro. The absence of GSH adducts serves as a self-validating negative indicator, proving the bioisostere has neutralized the toxicity risk.

  • Incubation: Follow the setup for Protocol 2, but supplement the master mix with 5 mM reduced glutathione (GSH).

  • Reaction: Incubate the test compound (10 µM) for 60 minutes at 37°C.

  • Detection: Quench with acetonitrile. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify any trapped GSH adducts.

Bioisostere Selection Decision Matrix

BioisostereWorkflow Start Identify COOH Liability (Toxicity or Permeability) Perm Low Permeability (High Polar Surface Area) Start->Perm Tox Metabolic Toxicity (Acyl Glucuronidation) Start->Tox Bio1 Oxadiazolone or Acylsulfonamide Perm->Bio1 Bio2 Tetrazole or Squaric Acid Tox->Bio2 Assay1 PAMPA / Caco-2 Assay Bio1->Assay1 Assay2 GSH Trapping / Microsomal Stability Bio2->Assay2 Decision Target Affinity & ADME Profile Acceptable? Assay1->Decision Assay2->Decision

Figure 1: Decision matrix workflow for selecting and evaluating carboxylic acid bioisosteres.

References

  • Lassalas, P., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016. 3

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. 1

  • Francisco, K. R., et al. "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry, 2021. 5

  • Bredael, K., et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry, 2022. 2

  • Concept Life Sciences. "Microsomal Stability - In Vitro Assay." Charnwood Discovery. 6

Sources

Comparative

Correlating IC50 values with structural changes in benzoic acid derivatives

Correlating IC50 Values with Structural Changes in Benzoic Acid Derivatives: A Comparative Guide for Tyrosinase Inhibitors Phase I: The Pharmacophore & Structural Rationale In the landscape of rational drug design, the b...

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Author: BenchChem Technical Support Team. Date: March 2026

Correlating IC50 Values with Structural Changes in Benzoic Acid Derivatives: A Comparative Guide for Tyrosinase Inhibitors

Phase I: The Pharmacophore & Structural Rationale

In the landscape of rational drug design, the benzoic acid scaffold serves as a highly versatile pharmacophore, particularly in the development of tyrosinase inhibitors for treating hyperpigmentation and melanoma. Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine (monophenolase activity) and the oxidation of L-DOPA to DOPAquinone (diphenolase activity).

The efficacy of an inhibitor—quantified by its half-maximal inhibitory concentration (IC50)—is inextricably linked to its structural geometry. Benzoic acid derivatives are particularly effective because their carboxylate group mimics the natural amino acid substrates, allowing them to anchor into the binuclear copper active site. However, it is the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic ring that dictates the ultimate binding affinity.

For instance, 1 demonstrate that amino-substituted benzoic acids act as non-competitive inhibitors, binding to a site distinct from the active pocket to form a non-productive enzyme-inhibitor complex[1]. Conversely, incorporating hydroxyl groups at the meta positions (e.g., 3,5-dihydroxybenzoic acid derivatives) drastically enhances potency. These phenolic hydroxyls establish critical hydrogen bonds with active site residues like Asn81 and His85, stabilizing the complex via π–π stacking[2].

G Tyrosinase Free Tyrosinase (Cu-Active Site) L_DOPA L-DOPA Tyrosinase->L_DOPA Monophenolase Activity Inhibitor_Complex Enzyme-Inhibitor Complex (Non-productive) Tyrosinase->Inhibitor_Complex Inhibition L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds DOPAquinone DOPAquinone L_DOPA->DOPAquinone Diphenolase Activity Melanin Melanin Polymer DOPAquinone->Melanin Polymerization Benzoic_Inhibitor Benzoic Acid Derivative (Inhibitor) Benzoic_Inhibitor->Tyrosinase Binding

Mechanism of tyrosinase inhibition by benzoic acid derivatives preventing melanin synthesis.

Phase II: Quantitative Benchmarking

To objectively evaluate the performance of structural modifications, we must compare the IC50 values of various benzoic acid derivatives against Kojic acid, the industry-standard positive control for tyrosinase inhibition assays.

As shown in the data below, shifting an amino group from the ortho (2-amino) to the para (4-amino) position yields a measurable increase in potency (IC50 drops from 5.15 µM to 3.80 µM)[1]. This is driven by a reduction in steric hindrance near the primary carboxylate pharmacophore, allowing deeper penetration into the enzymatic pocket. However, the most profound leap in performance is observed in the 3,5-dihydroxybenzoic acid derivative (Ph5). By mimicking the dihydroxy structure of L-DOPA, this compound achieves an IC50 of 0.231 µM, outperforming the Kojic acid standard by over 70-fold[2].

CompoundStructural ModificationIC50 (µM)Inhibition ModeTarget Assay
Kojic Acid (Standard)N/A (Pyran-4-one scaffold)16.70CompetitiveMushroom Tyrosinase
2-Amino Benzoic Acid Ortho-amino substitution5.15Non-competitiveMonophenolase
4-Amino Benzoic Acid Para-amino substitution3.80Non-competitiveMonophenolase
3,5-Dihydroxybenzoic Deriv. (Ph5) Meta-hydroxyl substitutions0.231CompetitiveMushroom Tyrosinase

Data synthesized from 2[2].

Phase III: Self-Validating Kinetic Profiling

To ensure scientific integrity and reproducibility, the IC50 values must be derived from a self-validating experimental system. The following protocol details a high-throughput kinetic assay designed to isolate the causality of the inhibitor while controlling for background oxidation and solvent interference.

Step-by-Step Tyrosinase Inhibition Assay Protocol

1. Reagent & Buffer Preparation

  • Action: Prepare a 50 mM sodium phosphate buffer at exactly pH 6.8.

  • Causality: Tyrosinase is highly sensitive to pH fluctuations. A pH of 6.8 mirrors the physiological microenvironment of the enzyme, preventing pH-induced conformational changes that could artificially alter binding kinetics.

2. Inhibitor Dilution & Vehicle Control Setup

  • Action: Dissolve the benzoic acid derivatives in DMSO, then perform serial dilutions in the phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% v/v.

  • Causality: High concentrations of organic solvents denature metalloenzymes. Restricting DMSO to <1% ensures that any observed reduction in enzyme activity is strictly due to the structural mechanics of the inhibitor, not solvent toxicity.

3. Enzyme-Inhibitor Pre-Incubation

  • Action: In a 96-well microplate, combine 10 µL of mushroom tyrosinase (500 U/mL), 20 µL of the inhibitor solution, and 150 µL of phosphate buffer. Incubate at 25°C for 10 minutes.

  • Causality: This is a critical self-validating step. Pre-incubation allows the enzyme and the benzoic acid derivative to reach thermodynamic binding equilibrium before the substrate is introduced. Skipping this step often results in artificially inflated IC50 values.

4. Reaction Initiation & Internal Controls

  • Action: Add 20 µL of 2 mM L-DOPA (substrate) to initiate the reaction. Simultaneously run a "100% Activity Control" (buffer replaces inhibitor) and a "Blank Control" (buffer replaces enzyme).

  • Causality: The Blank Control accounts for the auto-oxidation of L-DOPA in the air, ensuring that the absorbance read is purely enzymatic.

5. Kinetic Absorbance Reading

  • Action: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm every 30 seconds for 10 minutes.

  • Causality: The wavelength of 475 nm is the specific absorption maximum for dopachrome, the immediate, stable product of the diphenolase reaction. Kinetic tracking (rather than a single endpoint read) allows researchers to verify that the reaction is in its linear phase when calculating the initial velocity ( V0​ ).

Workflow Step1 1. Reagent Prep Step2 2. Pre-Incubation Step1->Step2 Step3 3. Add Substrate Step2->Step3 Step4 4. Kinetic Read Step3->Step4 Step5 5. IC50 Analysis Step4->Step5

Step-by-step experimental workflow for determining IC50 values of tyrosinase inhibitors.

Strategic Takeaways for Drug Development

When engineering benzoic acid derivatives for enzyme inhibition, the IC50 is highly malleable. As demonstrated, simple aliphatic amino substitutions yield moderate, non-competitive inhibition profiles. However, transitioning to biomimetic structural changes—such as incorporating meta-hydroxyl groups to mimic the natural L-DOPA substrate—shifts the mechanism to competitive inhibition and exponentially increases binding affinity. For drug development professionals, prioritizing these biomimetic structural changes in the benzoic acid scaffold offers the most direct pathway to outperforming standard therapeutics like Kojic acid.

References

  • Source: National Institutes of Health (NIH)
  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics Source: ProQuest URL
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors Source: ACS Omega URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Advanced Safety and Logistical Handling Guide: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid As a pharmaceutical intermediate, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-71-7)[1] presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Logistical Handling Guide: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

As a pharmaceutical intermediate, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-71-7)[1] presents distinct handling challenges that require precise logistical and safety frameworks. In accordance with Canadian Workplace Hazardous Materials Information System (WHMIS) standards for pharmaceutical environments, rigorous personal protective equipment (PPE) and engineering controls must be deployed to mitigate exposure to compounds that act as severe irritants to the skin, eyes, and mucous membranes[2].

This guide provides a self-validating, mechanistic approach to handling this specific organic acid, moving beyond basic compliance to ensure absolute operational safety.

Physicochemical Hazard Profile & Mechanistic Causality

To effectively protect against a chemical, you must understand how it interacts with biological tissues. trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid features a highly lipophilic core (the cyclohexane ring and 3-methylbenzoyl moiety) combined with a reactive carboxylic acid group (predicted pKa ~4.3).

  • Dermal & Ocular Toxicity : The lipophilic nature of the molecule allows it to bypass standard aqueous barriers, while the acidic moiety protonates epidermal proteins, leading to localized coagulation necrosis and severe irritation[3].

  • Inhalation Hazard : As a dry crystalline powder, the compound poses a severe particulate inhalation risk. When inhaled, the fine dust deposits in the upper respiratory tract. The local aqueous environment of the mucous membranes facilitates the dissolution of the powder, triggering a rapid, localized drop in pH that causes acute cellular damage[3].

Quantitative PPE Selection Matrix

Standard laboratory garments are insufficient for lipophilic organic acids. The following matrix outlines the mandatory PPE, justified by the compound's specific physicochemical properties.

PPE CategoryPrimary SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides a high-density barrier against lipophilic organic acids. Double-gloving prevents breakthrough and allows safe removal of the outer layer if contaminated[4].
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles + Face ShieldPrevents airborne crystalline dust from contacting the aqueous environment of the cornea, which would trigger immediate localized acidification[3].
Body Protection Tyvek® Coverall or Flame-Resistant (FR) Lab CoatTyvek mitigates the static cling of fine powders. It prevents the accumulation of acidic particulates on street clothing, preventing delayed dermal exposure[2].
Respiratory NIOSH P100 Particulate Respirator or PAPRFilters out >99.9% of airborne particulates. Critical because the compound's dust dissolves in mucosal fluids to cause severe respiratory irritation[5].

Operational Safety Workflow

Workflow N1 1. Hazard Assessment (Irritant, pKa ~4.3) N2 2. Engineering Controls (Fume Hood / Local Exhaust) N1->N2 N3 3. PPE Donning (Nitrile, Tyvek, P100) N2->N3 N4 4. Material Dispensing (Anti-static tools) N3->N4 N5 5. Decontamination (Alkaline Neutralization) N4->N5 N6 6. Waste Disposal (Segregated Organic Acid) N5->N6

Fig 1: Step-by-step operational safety and exposure mitigation workflow for handling organic acids.

Step-by-Step Methodologies

Protocol A: Precision Weighing and Dispensing

Organic powders with bulky lipophilic groups are highly prone to accumulating static charge. When a metal spatula approaches, electrostatic repulsion can cause the powder to "jump," creating an immediate inhalation hazard[4].

  • Environmental Setup : Ensure the analytical balance is housed within a ductless weighing enclosure or a certified chemical fume hood operating at a face velocity of 80–100 feet per minute (fpm)[3].

  • Static Mitigation : Position an anti-static ionizer bar adjacent to the balance to neutralize surface charges on the powder.

  • Tool Selection : Utilize a grounded stainless steel or conductive PTFE-coated spatula. Avoid standard plastics that exacerbate static cling.

  • Transfer Mechanics : Open the primary reagent vessel strictly within the engineered control zone. Transfer the target mass into a pre-tared, sealable anti-static weigh boat.

  • Containment : Seal both the primary container and the weigh boat before removing them from the localized exhaust area to prevent particulate dissemination[4].

  • Self-Validating Check : The balance reading must stabilize within 3 seconds; continuous drifting indicates micro-drafts or static interference, requiring immediate recalibration of the ionizer or sash height.

Protocol B: Spill Mitigation and Chemical Neutralization

In the event of a breach in primary containment, standard sweeping will aerosolize the acid. A chemical neutralization approach is required[4].

  • Immediate Isolation : Evacuate personnel from the immediate area. If the spill occurs outside of primary containment, immediately don a P100 respirator and chemical-resistant footwear[5].

  • Solid-State Neutralization : Liberally cover the spilled powder with a mild, solid alkaline agent such as sodium bicarbonate (NaHCO₃). Causality: Using a weak base neutralizes the carboxylic acid moiety without generating the highly exothermic reactions typical of strong bases[3].

  • Controlled Wetting : Lightly mist the neutralizing powder with deionized water. Causality: Water acts as a solvent to facilitate the acid-base neutralization, while the misting action suppresses hazardous aerosolization.

  • Physical Collection : Use a non-sparking polypropylene scoop to collect the neutralized slurry into a designated hazardous waste bag[4].

  • Surface Decontamination : Swab the affected surface with a 5% sodium carbonate solution, followed by a final rinse with 70% isopropanol to remove any residual lipophilic organic byproducts.

  • Self-Validating Check : The complete cessation of CO₂ effervescence upon the addition of water confirms the total neutralization of the carboxylic acid moiety.

Waste Disposal Plan

Improper segregation of organic acids can lead to dangerous cross-reactions, particularly with oxidizers or strong bases[4].

  • Segregation : Do not mix trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid waste with nitric acid, strong bases, or flammable solvents[3].

  • Labeling : Clearly label the primary waste container as "Hazardous Waste: Solid Organic Acid (trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid) - Irritant".

  • Storage : Store in a compatible, tightly sealed high-density polyethylene (HDPE) container within a designated secondary containment bin, kept below eye level to minimize splash risks during transport[3].

References

  • 3M. "Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry". Available at: [Link]

  • University of Utah. "Standard Operating Procedure: Acid Handling". Available at: [Link]

  • Alberta College of Pharmacy. "Personal protective equipment in your pharmacy". Available at: [Link]

  • National University of Singapore (NUS). "Standard Operating Procedure: WORKING WITH ACIDS AND BASES". Available at: [Link]

Sources

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